molecular formula C10H14ClNO3 B1370400 Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride CAS No. 1206727-13-0

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Cat. No.: B1370400
CAS No.: 1206727-13-0
M. Wt: 231.67 g/mol
InChI Key: ISRJRRVWAPZDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRJRRVWAPZDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of the synthetic pathways leading to Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride, a valuable building block in medicinal chemistry and drug development. As a β-amino ester, this compound is a key intermediate for the synthesis of various biologically active molecules. This document provides a detailed examination of the most effective synthetic strategies, emphasizing the rationale behind procedural choices, and is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals a logical disconnection approach, highlighting the key synthons and commercially available starting materials. The primary disconnection is at the Cα-Cβ and Cβ-N bonds, suggesting a three-component coupling strategy as a highly efficient approach.

G target Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate HCl freebase Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate target->freebase  HCl Salt Formation synthons Key Synthons freebase->synthons  Cα-Cβ, Cβ-N Disconnection starting_materials Starting Materials synthons->starting_materials aldehyde 3-Hydroxybenzaldehyde starting_materials->aldehyde malonic_acid Malonic Acid Derivative (e.g., Malonic Acid, Methyl Acrylate) starting_materials->malonic_acid ammonia Ammonia Source (e.g., NH4OAc, NH3) starting_materials->ammonia

Caption: Retrosynthetic analysis of the target molecule.

This analysis points towards two primary and highly effective synthetic methodologies: the Rodionov reaction and the Mannich-type reaction. Both are classic named reactions for the formation of β-amino acids and their derivatives, offering atom economy and procedural simplicity.

The Rodionov Reaction: A One-Pot Three-Component Synthesis

The Rodionov reaction is a condensation reaction between an aldehyde, malonic acid, and an amine in an alcoholic solvent, which directly yields a β-amino acid.[1][2] Subsequent esterification provides the desired methyl ester. This method is particularly advantageous due to its operational simplicity and the use of readily available and inexpensive starting materials.

Mechanism and Rationale

The reaction proceeds through an initial Knoevenagel condensation of 3-hydroxybenzaldehyde with malonic acid to form an α,β-unsaturated carboxylic acid. This is followed by a conjugate addition of ammonia (from ammonium acetate) to the double bond. Decarboxylation of the resulting intermediate under the reaction conditions affords the β-amino acid. The use of an alcoholic solvent is crucial as it facilitates the solubility of the reactants and intermediates.

Experimental Protocol: Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

  • Solvent Addition: Add absolute ethanol as the solvent. The typical concentration is 0.5 M with respect to the aldehyde.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether to afford the crude β-amino acid. Further purification can be achieved by recrystallization from a suitable solvent system like water/ethanol.

Esterification to Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate

The resulting β-amino acid can be efficiently esterified using trimethylchlorosilane (TMSCl) and methanol.[3] This method is mild and highly effective for amino acids.[3]

  • Reaction Setup: Suspend the dried 3-Amino-3-(3-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the suspension in an ice bath and add freshly distilled trimethylchlorosilane (2.0-3.0 eq) dropwise. The TMSCl reacts with methanol in situ to generate HCl, which catalyzes the esterification.[3]

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Isolation: Remove the solvent under reduced pressure. The residue is the crude methyl ester hydrochloride. For the free base, the residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the free base, Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate.

Parameter Condition Rationale
Stoichiometry Excess malonic acid and ammonium acetateTo drive the reaction to completion.
Solvent Absolute EthanolGood solubility for reactants and facilitates precipitation of the product upon cooling.
Temperature RefluxProvides the necessary activation energy for condensation and decarboxylation.
Esterification Catalyst TMSCl/MethanolA mild and efficient system for the esterification of amino acids, avoiding harsh acidic conditions that could lead to side reactions.[3]

The Mannich-Type Reaction: A Versatile Alternative

The Mannich-type reaction is another powerful tool for the synthesis of β-amino esters.[4] It involves the aminoalkylation of a carbon acid present in a ketone, aldehyde, or in this context, a silyl ketene acetal, with an aldehyde and an amine. The use of pre-formed imines or in situ generated imines is common.

Mechanism and Rationale

This reaction pathway involves the formation of an imine from 3-hydroxybenzaldehyde and an ammonia source. A ketene silyl acetal (derived from methyl acetate) then acts as a nucleophile, attacking the electrophilic imine carbon in a Mukaiyama-type aldol addition. A Lewis acid catalyst is often employed to activate the imine, enhancing its electrophilicity and accelerating the reaction.

Experimental Protocol: Synthesis via Mannich-Type Reaction
  • Imine Formation (in situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 3-hydroxybenzaldehyde (1.0 eq) and a suitable ammonia source (e.g., ammonia solution in methanol or an ammonium salt) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst and Nucleophile Addition: Add a Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃, or a similar catalyst, 0.1-1.0 eq). Cool the mixture to a low temperature (e.g., -78 °C). To this, add the ketene silyl acetal of methyl acetate (1.2-1.5 eq) dropwise.

  • Reaction Execution: Stir the reaction at low temperature for a specified period (typically 1-4 hours), then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Purification and Final Salt Formation

Purification of the Free Base

For both synthetic routes, the resulting crude Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate may require purification. The most common method is flash column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol to elute the product.

Formation of the Hydrochloride Salt

The conversion of the purified free base to its hydrochloride salt is a standard procedure that enhances the compound's stability and water solubility, making it easier to handle and formulate.

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: To the stirred solution, add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until the pH is acidic (test with pH paper).

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The suspension may be stirred for an additional 30 minutes to ensure complete precipitation. The solid is then collected by vacuum filtration, washed with the anhydrous solvent (e.g., diethyl ether) to remove any excess HCl, and dried under vacuum to yield the final product, this compound.

Overall Experimental Workflow

The following diagram illustrates the general workflow from starting materials to the final hydrochloride salt.

G start Starting Materials (3-Hydroxybenzaldehyde, Malonic Acid/Methyl Acrylate derivative, Ammonia Source) reaction Three-Component Reaction (Rodionov or Mannich-type) start->reaction esterification Esterification (if necessary, e.g., after Rodionov) reaction->esterification workup Aqueous Work-up & Extraction esterification->workup purification Purification (Column Chromatography) workup->purification freebase_product Pure Free Base: Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate purification->freebase_product salt_formation HCl Salt Formation (HCl in ether/IPA) freebase_product->salt_formation final_product Final Product: Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate HCl salt_formation->final_product

Caption: General experimental workflow for the synthesis.

Expected Analytical Data

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Analytical Technique Expected Data for Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate
¹H NMR Signals corresponding to aromatic protons (approx. 6.7-7.2 ppm), a methine proton (CH-NH₂, approx. 4.3-4.5 ppm), methylene protons (CH₂, approx. 2.7-2.9 ppm), and methyl ester protons (OCH₃, approx. 3.6-3.7 ppm). The phenolic OH and amine NH₂ protons will also be present, often as broad singlets.
¹³C NMR Signals for the ester carbonyl (approx. 172-174 ppm), aromatic carbons (approx. 114-158 ppm), the methine carbon (C-NH₂, approx. 52-54 ppm), the methylene carbon (approx. 40-42 ppm), and the methyl ester carbon (approx. 51-53 ppm).
Mass Spectrometry (ESI+) Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the free base (C₁₀H₁₃NO₃, MW: 195.22).
Infrared (IR) Spectroscopy Characteristic peaks for O-H and N-H stretching (broad, approx. 3200-3400 cm⁻¹), C=O stretching of the ester (approx. 1730-1750 cm⁻¹), and aromatic C=C stretching (approx. 1450-1600 cm⁻¹).

Conclusion

The synthesis of this compound is readily achievable through well-established multicomponent reactions such as the Rodionov and Mannich-type reactions. These methods offer efficient and scalable routes from simple, commercially available starting materials. The choice between these methods may depend on the specific laboratory equipment available, desired scale, and tolerance for different types of reagents and catalysts. Subsequent purification and salt formation are straightforward procedures that yield a stable and pure product suitable for further applications in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • PubMed. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]

  • Human Metabolome Database. (2005). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Retrieved from [Link]

  • ACS Publications. (2021). Direct Synthesis of β-Amino Aldehydes from Linear Allylic Esters Using O2 as the Sole Oxidant. Retrieved from [Link]

  • Hungarian Journal of Industry and Chemistry. (2025). Enantioselective Catalytic Three-Component Synthesis of Optically Active Propargyl Amino Ethers. Retrieved from [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

  • ResearchGate. (2025). Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Retrieved from [Link]

Sources

A Technical Guide to Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride (CAS 1206727-13-0) for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is a substituted β-amino acid derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a chiral building block, it incorporates three key functional motifs: a secondary aromatic amine, a phenolic hydroxyl group, and a methyl ester. This unique combination provides a versatile scaffold for the synthesis of complex molecular architectures and novel pharmaceutical agents. This guide serves as a comprehensive technical resource for researchers, offering in-depth information on the compound's properties, conceptual synthesis, analytical characterization, potential applications, and safe handling protocols. The insights provided herein are designed to empower scientists to effectively utilize this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the cornerstone of its effective application in research.

Structure and Nomenclature

The compound, identified by CAS number 1206727-13-0, is the hydrochloride salt of a methyl ester derived from 3-amino-3-(3-hydroxyphenyl)propanoic acid.[1]

  • Systematic IUPAC Name: this compound

  • Common Synonyms: DL-3-Amino-3-(3-hydroxyphenyl)propanoic acid methyl ester hydrochloride, beta-Amino-3-hydroxybenzenepropanoic acid methyl ester hydrochloride[1]

  • Molecular Formula: C₁₀H₁₄ClNO₃[1]

  • Molecular Weight: 231.68 g/mol [1][2]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties which are crucial for predicting the compound's behavior in various solvent systems and its potential for biological interactions.

PropertyValueSource
CAS Number 1206727-13-0[1][3]
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.68 g/mol [1][2]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]
Complexity 196[1]

Synthesis and Purification Strategies

While specific vendor-proprietary synthesis routes for CAS 1206727-13-0 are not detailed in the public domain, a logical retrosynthetic analysis points towards established organic chemistry reactions. Understanding these conceptual pathways is vital for researchers who may need to synthesize derivatives or analogues.

Conceptual Retrosynthetic Workflow

A plausible and efficient approach to synthesizing the 3-amino propanoate backbone is via a Michael addition reaction. The workflow involves the conjugate addition of an amine to an α,β-unsaturated ester, in this case, methyl 3-hydroxycinnamate. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

G start 3-Hydroxycinnamic Acid step1 Esterification (MeOH, Acid Catalyst) start->step1 intermediate Methyl 3-Hydroxycinnamate step1->intermediate step2 Aza-Michael Addition (Ammonia Source) intermediate->step2 product_base Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate (Free Base) step2->product_base step3 Salt Formation (HCl) product_base->step3 final_product Target Compound (CAS 1206727-13-0) step3->final_product G center Methyl Group Modification pk Pharmacokinetics (PK) center->pk pd Pharmacodynamics (PD) center->pd physchem Physicochemical Properties center->physchem metabolism Metabolic Stability pk->metabolism absorption Absorption/Permeability pk->absorption binding Receptor Binding/ Affinity pd->binding selectivity Target Selectivity pd->selectivity solubility Solubility physchem->solubility lipophilicity Lipophilicity (LogP) physchem->lipophilicity

Sources

A Technical Guide to the Physicochemical Properties and Analytical Characterization of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is a phenylalanine derivative of significant interest in medicinal chemistry and drug development.[1] As a functionalized amino acid ester, it serves as a versatile building block for the synthesis of more complex molecules and peptidomimetics. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its analytical characterization, and insights into its synthesis and handling. The methodologies outlined herein are designed to ensure scientific integrity and provide researchers with the foundational knowledge required for its effective application.

Introduction and Chemical Identity

This compound is the hydrochloride salt of the methyl ester of 3-amino-3-(3-hydroxyphenyl)propanoic acid. The presence of a primary amine, a methyl ester, and a phenolic hydroxyl group makes it a trifunctional molecule with diverse chemical reactivity. Its structural similarity to phenylalanine and other aromatic amino acids suggests potential applications in areas where modulation of biological pathways involving these natural building blocks is desired.[1] Understanding its fundamental properties is the first step in unlocking its potential in research and development.

The compound's identity is defined by several key identifiers, which are crucial for accurate sourcing and regulatory documentation.

Table 1: Chemical Identity

Identifier Value Source(s)
Chemical Name This compound [2]
Synonyms beta-Amino-3-hydroxybenzenepropanoic acid methyl ester hydrochloride; DL-3-Amino-3-(3-hydroxyphenyl)propanoic acid methyl ester hydrochloride [2]
CAS Number 1206727-13-0 [2]
Molecular Formula C₁₀H₁₄ClNO₃ [2][3]
Molecular Weight 231.68 g/mol [2][3][4]

| Monoisotopic Mass | 231.0662210 Da |[2][3] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are critical for method development, formulation, and predicting pharmacokinetic behavior.

Computed Molecular Descriptors

Computational models provide valuable a priori insights into the molecule's characteristics. These descriptors help predict its behavior in various environments, such as its potential for membrane permeation or interaction with biological targets.

Table 2: Computed Physicochemical Properties

Property Value Implication Source(s)
Hydrogen Bond Donor Count 3 Potential for strong intermolecular interactions and solubility in protic solvents. [2]
Hydrogen Bond Acceptor Count 4 Ability to accept hydrogen bonds, contributing to solubility and receptor binding. [2]
Rotatable Bond Count 4 Indicates significant conformational flexibility, which can be crucial for binding to biological targets. [2]
Topological Polar Surface Area (TPSA) 75.6 Ų Suggests moderate cell permeability. [3]

| Complexity | 196 | A measure of the intricacy of the molecular structure. |[2][3] |

Experimental Properties

While computed data is useful, experimentally determined properties are the gold standard for characterization.

  • Solubility: Solubility is paramount for any compound intended for biological or pharmaceutical use. Given the hydrochloride salt form and the presence of polar functional groups, the compound is expected to be soluble in water and polar organic solvents like methanol and DMSO. Experimental determination of solubility in aqueous buffers at various pH values (e.g., pH 2, 7.4, 9) is essential for developing analytical methods and formulations. For a related compound, solubility was determined to be >36.9 µg/mL at pH 7.4.[5]

  • pKa: The acid dissociation constants (pKa) of the primary ammonium, and phenolic hydroxyl groups are critical for predicting the ionization state of the molecule at physiological pH. The ammonium group (protonated amine) is expected to have a pKa around 9-10, while the phenolic hydroxyl group will have a pKa around 9-10. This means that at physiological pH (~7.4), the amine will be predominantly in its protonated, positively charged ammonium form, while the phenol will be in its neutral form.

Spectroscopic and Chromatographic Characterization

A robust analytical workflow is necessary to confirm the identity, structure, and purity of this compound. This section details the key techniques and provides validated protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ ~10.0-8.0 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺).

  • δ ~9.6 ppm (s, 1H): Phenolic hydroxyl proton (-OH).

  • δ ~7.2-6.7 ppm (m, 4H): Aromatic protons of the disubstituted benzene ring.

  • δ ~4.5 ppm (m, 1H): Methine proton (-CH(NH₃⁺)-).

  • δ ~3.6 ppm (s, 3H): Methyl ester protons (-OCH₃).

  • δ ~3.0 ppm (m, 2H): Methylene protons (-CH₂-CO).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • δ ~170 ppm: Ester carbonyl carbon (C=O).

  • δ ~157 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

  • δ ~138 ppm: Aromatic carbon ipso to the propanoate chain.

  • δ ~130, 119, 115, 114 ppm: Remaining aromatic carbons.

  • δ ~52 ppm: Methyl ester carbon (-OCH₃).

  • δ ~51 ppm: Methine carbon (-CH(NH₃⁺)-).

  • δ ~38 ppm: Methylene carbon (-CH₂-CO).

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A relaxation delay of 2-5 seconds is recommended.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.

  • Expected ESI-MS (Positive Mode): The primary ion observed will be the molecular ion corresponding to the free base [M+H]⁺ at m/z 196.1.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the m/z 196.1 precursor ion is expected to yield characteristic product ions from the loss of methanol (to m/z ~164) or the loss of the methoxycarbonyl group (to m/z ~137).

Diagram 1: General Workflow for LC-MS Identity Confirmation

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep Dissolve Sample in Mobile Phase HPLC HPLC System (Pump, Autosampler) Prep->HPLC Column C18 Reverse Phase Column HPLC->Column Injection ESI ESI Source (Ionization) Column->ESI Elution Q1 Mass Analyzer (Precursor Ion Scan) ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Detector Detector & Data Acquisition CID->Detector

Caption: Workflow for identity confirmation by LC-MS/MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 (broad) Strong O-H stretch (phenolic)
3200-2800 (broad) Strong, complex N-H stretch (ammonium salt), C-H stretch (aromatic & aliphatic)
~1740 Strong C=O stretch (ester)
~1600, ~1480 Medium C=C stretch (aromatic ring)

| ~1250 | Strong | C-O stretch (ester and phenol) |

Protocol 2: FTIR Analysis (ATR)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the definitive technique for assessing the purity of pharmaceutical compounds and resolving potential impurities. A reverse-phase method is most suitable for this molecule.

Protocol 3: HPLC Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

Rationale for Method Choices:

  • C18 Column: The nonpolar stationary phase is ideal for retaining the aromatic ring of the analyte.

  • TFA as Ion-Pairing Agent: The trifluoroacetate anion pairs with the protonated amine of the analyte. This masks the polar amine, reducing peak tailing and resulting in sharper, more symmetrical peaks, which is crucial for accurate quantification.

  • Gradient Elution: A gradient is necessary to ensure that any impurities, which may have significantly different polarities, are eluted from the column in a reasonable time frame.

Diagram 2: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & System Prep cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Prepare Sample (0.5 mg/mL in Diluent) Autosampler Autosampler Injection (10 µL) SamplePrep->Autosampler MobilePhase Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) Pump HPLC Pump (Gradient Elution) MobilePhase->Pump Column C18 Column (30°C) Autosampler->Column Pump->Autosampler Detector UV Detector (220/275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Standard workflow for purity determination via HPLC-UV.

Synthesis and Stability

Synthetic Pathway

A common and direct route to this compound is the Fischer esterification of the parent amino acid, 3-amino-3-(3-hydroxyphenyl)propanoic acid. This involves reacting the amino acid with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent as it reacts with methanol to generate HCl in situ, which serves as the catalyst, and also acts as a dehydrating agent to drive the reaction to completion.

Diagram 3: Synthetic Pathway

Synthesis Reactant 3-Amino-3-(3-hydroxyphenyl) propanoic Acid Product Methyl 3-Amino-3-(3-hydroxyphenyl) propanoate Hydrochloride Reactant->Product Esterification (Room Temp) Reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) Reagents->Product

Caption: Fischer esterification synthesis route.

Chemical Stability and Storage
  • Hydrolysis: As an ester, the compound is susceptible to hydrolysis, particularly under basic conditions, which would yield the parent carboxylic acid and methanol. It is more stable under neutral or mildly acidic conditions.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to coloration of the material over time.

  • Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light and moisture.[2]

Safety and Handling

While specific hazard data for this exact CAS number is limited, data for structurally similar compounds provides guidance. The (S)-isomer is classified as harmful if swallowed and causes skin and eye irritation.[3] Therefore, standard laboratory precautions should be employed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity with well-defined structural and physicochemical properties. Its characterization relies on a suite of standard analytical techniques, including NMR for structural verification, mass spectrometry for molecular weight confirmation, and reverse-phase HPLC for purity assessment. This guide provides the foundational protocols and theoretical understanding necessary for researchers to confidently utilize this compound in their synthetic and drug development endeavors, ensuring both quality and consistency in their results.

References

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Human Metabolome Database. Retrieved from [Link]

  • LookChem. (n.d.). This compound 1206727-13-0 wiki. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0121195). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

Sources

A Technical Guide to the Molecular Structure and Characterization of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride (CAS No: 1206727-13-0), a pivotal chemical intermediate in modern drug discovery and development. As a derivative of phenylalanine, its unique structural features—a chiral center, a meta-substituted phenolic ring, and an amino acid backbone—make it a valuable building block for synthesizing complex molecular targets, particularly in the realm of opioid receptor modulation.[1][2] This document details the compound's molecular structure, offers validated protocols for its synthesis and purification, outlines a multi-technique approach for spectroscopic characterization, and discusses its strategic applications in medicinal chemistry. The methodologies described herein are designed to ensure scientific integrity and reproducibility for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

This compound is a β-amino acid ester hydrochloride salt.[3] Its structure is characterized by a propanoate backbone with a methyl ester at one terminus. The defining features are an amino group and a 3-hydroxyphenyl group, both attached to the third carbon (C3), which is a chiral center. The hydrochloride salt form results from the protonation of the primary amino group, enhancing the compound's stability and water solubility.

Table 1: Chemical Identifiers and Properties

ParameterValueReference
IUPAC Name This compound[3]
Synonyms DL-3-Amino-3-(3-hydroxyphenyl)propanoic acid methyl ester hydrochloride[3]
CAS Number 1206727-13-0[3]
Molecular Formula C₁₀H₁₄ClNO₃[3]
Molecular Weight 231.68 g/mol [1][3]
Physical Form Powder/Solid[4]
Storage Conditions Inert atmosphere, Room Temperature[3][4]
Molecular Structure Visualization

The molecular architecture is presented below. The 3-hydroxyphenyl moiety is a well-established pharmacophore in centrally acting agents, while the amino acid framework provides a versatile scaffold for further chemical modification.

Caption: 2D structure of this compound.

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material suitable for drug development pipelines. The most direct and well-established method is the Fischer esterification of the parent β-amino acid, 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Synthetic Rationale

This protocol utilizes an acidic catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas, in a methanol solvent. This choice is deliberate and efficient; the acid catalyzes the esterification of the carboxylic acid with methanol while simultaneously protonating the basic amino group to form the stable hydrochloride salt. This one-pot reaction is often high-yielding and simplifies the purification process.

Sources

An In-depth Technical Guide to the Applications of Beta-Amino Acid Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of an Extra Carbon Atom

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic properties is perpetual. While alpha-amino acids form the fundamental alphabet of life, their synthetic homologues, the beta-amino acids, have emerged as powerful tools for drug discovery.[1][2] The simple addition of a single carbon atom into the backbone profoundly alters the structural and functional landscape of peptides and small molecules, bestowing upon them desirable attributes such as proteolytic stability, unique conformational preferences, and diverse biological activities.[1][3] This guide provides an in-depth exploration of the multifaceted applications of beta-amino acid esters, from their synthesis to their pivotal role in shaping the future of therapeutics.

The Structural and Conformational Uniqueness of Beta-Amino Acids

The defining feature of a beta-amino acid is the separation of the amino and carboxyl groups by two carbon atoms, in contrast to the single carbon separator in alpha-amino acids.[1][4] This seemingly minor alteration has profound implications for the molecule's conformational freedom and its ability to form stable secondary structures in oligomers.

A Comparative Look at Alpha- and Beta-Amino Acid Structures

The fundamental difference in the backbone structure between alpha- and beta-amino acids is the origin of their distinct properties.

G cluster_alpha Alpha-Amino Acid cluster_beta Beta-Amino Acid a_N H₂N a_Ca a_N->a_Ca a_H H a_Ca->a_H a_R R a_Ca->a_R a_C C a_Ca->a_C a_O O a_C->a_O a_OH OH a_C->a_OH b_N H₂N b_Cb b_N->b_Cb b_H1b H b_Cb->b_H1b b_R R b_Cb->b_R b_Ca b_Cb->b_Ca b_H2a H b_Ca->b_H2a b_H3a H b_Ca->b_H3a b_C C b_Ca->b_C b_O O b_C->b_O b_OH OH b_C->b_OH

Caption: Structural comparison of alpha- and beta-amino acids.

The World of Foldamers: Novel Secondary Structures

Oligomers of beta-amino acids, known as beta-peptides, can adopt stable, well-defined secondary structures, or "folds," that are distinct from the alpha-helices and beta-sheets of their alpha-peptide counterparts.[3][5] These include various helical structures (e.g., 14-helix, 12-helix, and 10/12-helix) and sheet-like structures.[6] The ability to form these predictable and stable conformations is a cornerstone of their application in medicinal chemistry, as it allows for the precise positioning of side chains for interaction with biological targets.[3]

G cluster_alpha α-Helix cluster_beta β-Peptide 14-Helix a1 i a2 i+1 a5 i+4 a1->a5 H-bond (i to i+4) a3 i+2 a4 i+3 b1 i b2 i+1 b6 i+5 b1->b6 H-bond (i to i+5) b3 i+2 b4 i+3 b5 i+4

Caption: Hydrogen bonding patterns in an α-helix versus a β-peptide 14-helix.

Synthesis of Beta-Amino Acid Esters: Enabling Access to a Diverse Chemical Space

The utility of beta-amino acid esters in medicinal chemistry is underpinned by the development of robust and stereoselective synthetic methodologies.

Asymmetric Synthesis Strategies

The enantioselective synthesis of beta-amino acids and their esters is crucial, as stereochemistry dictates biological activity. Several powerful methods have been established:

  • Aza-Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a highly effective method for creating the C-N bond at the beta-position.[7] The use of chiral auxiliaries or catalysts allows for high stereocontrol.[7]

  • Mannich-type Reactions: The reaction of an enolate with an imine is another cornerstone for the synthesis of beta-amino esters, with asymmetric variants providing access to enantiomerically enriched products.[8][9]

  • Enzymatic Resolution: Lipases and proteases can be employed for the kinetic resolution of racemic beta-amino acid esters through enantioselective hydrolysis or acylation.[10][11][12][13][14][15] This approach is particularly attractive for its environmental compatibility and high enantioselectivity.

Representative Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Beta-Amino Acid Ester

This protocol describes a typical lipase-catalyzed hydrolysis for the separation of enantiomers.

Materials:

  • Racemic β-amino acid ester hydrochloride

  • Immobilized Lipase B from Candida antarctica (CAL-B) or Lipase PS from Burkholderia cepacia

  • tert-Butyl methyl ether (t-BuOMe) or Isopropyl ether (iPr2O)

  • Triethylamine (Et3N)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the racemic β-amino acid ester hydrochloride (1.0 eq) in the chosen organic solvent (e.g., t-BuOMe), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride.

  • Add deionized water (0.5 eq) and the immobilized lipase (e.g., 30 mg/mL).

  • Stir the suspension at a controlled temperature (e.g., 45-60 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Upon reaching approximately 50% conversion, filter off the enzyme and wash it with the organic solvent.

  • Separate the aqueous and organic layers.

  • Isolation of the unreacted ester: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the enantiomerically enriched, unreacted β-amino acid ester.

  • Isolation of the product acid: Acidify the aqueous layer to pH 2 with 1M HCl and extract with an organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to yield the enantiomerically enriched β-amino acid.

Applications in Peptidomimetics: Enhancing Therapeutic Potential

A primary application of beta-amino acid esters is their incorporation into peptide sequences to create peptidomimetics with improved pharmacological properties.[1][2]

Overcoming Proteolytic Degradation

Native peptides are often poor drug candidates due to their rapid degradation by proteases. The altered backbone of beta-amino acids renders the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the resulting peptidomimetic.[1][2][3]

G cluster_workflow Enhancing Proteolytic Resistance Native Peptide Native Peptide Protease Protease Native Peptide->Protease Cleavage Inactive Fragments Inactive Fragments Protease->Inactive Fragments Stable, Active Peptidomimetic Stable, Active Peptidomimetic Protease->Stable, Active Peptidomimetic β-Amino Acid-Containing\nPeptidomimetic β-Amino Acid-Containing Peptidomimetic β-Amino Acid-Containing\nPeptidomimetic->Protease No Cleavage

Caption: Incorporation of β-amino acids to block protease activity.

Conformationally Constrained Peptides for Enhanced Potency and Selectivity

By incorporating beta-amino acids, the conformational flexibility of a peptide can be reduced, locking it into a bioactive conformation that is optimal for receptor binding.[3][16][17] This pre-organization can lead to a significant increase in binding affinity and selectivity for the target receptor.

Antimicrobial Peptides (AMPs)

Beta-amino acids and their esters are valuable building blocks for the design of novel antimicrobial peptides.[1][3] The resulting α,β-peptides can mimic the amphipathic structures of natural AMPs, allowing them to disrupt microbial membranes, while their enhanced proteolytic stability makes them more robust therapeutic candidates.[18][19][20][21]

PeptideSequenceTarget OrganismMIC (µM)Reference
Aurein 1.2 (Native)GLFDIVKKVVGALGSLCandida albicans12.5[20]
α/β-Aurein AnalogG(β³hF)FDIVKKVVGA(β³hL)GSLCandida albicans3.1[20]
Cationic β(2,2)-amino acid derivativeN/A (Small Molecule)Staphylococcus aureus (MRSA)3.8[19]

Table 1: Comparison of the Minimum Inhibitory Concentration (MIC) of a native antimicrobial peptide and its beta-amino acid-containing analogs.

Beta-Amino Acid Esters as Building Blocks for Small Molecule Therapeutics

Beyond peptidomimetics, beta-amino acid esters are versatile intermediates for the synthesis of a wide range of biologically active small molecules.

Bioactive Heterocycles

Beta-amino acids and their esters can be cyclized to form various heterocyclic scaffolds, such as beta-lactams, which are the core of many important antibiotics.[22] They are also precursors to other bioactive heterocyclic systems with applications as enzyme inhibitors, anticancer agents, and antiviral compounds.[23][24][25][26]

Enzyme Inhibitors

The unique structural features of beta-amino acids make them ideal for designing enzyme inhibitors. For example, they have been incorporated into inhibitors of proteases, peptidases, and tumor necrosis factor-α converting enzyme (TACE).[1][23][25]

Future Perspectives and Conclusion

The field of beta-amino acid chemistry continues to evolve, with ongoing research into novel synthetic methods and a deeper understanding of their conformational properties. The ability to fine-tune the structure and function of peptides and small molecules through the strategic incorporation of beta-amino acid esters ensures their continued importance in drug discovery.[1][27][28] From combating antibiotic resistance to developing more stable and potent peptide therapeutics, the humble beta-amino acid ester stands as a testament to the power of subtle chemical modification in the pursuit of improved human health. The growing number of FDA-approved drugs containing tailor-made amino acid fragments underscores the significance of this chemical space in modern pharmacology.[29][30][31][32]

References

  • Ordóñez, M., et al. (2009). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters. Available at: [Link]

  • Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]

  • Páez, J. A., et al. (2018). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules. Available at: [Link]

  • Pozo, M., et al. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Liljeblad, A., & Kanerva, L. T. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Biocatalysis in Organic Synthesis. Available at: [Link]

  • Reddy, P. V., & Sridhar, B. (2016). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Forró, E., & Fülöp, F. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Organic Chemistry. Available at: [Link]

  • Kuwano, R., & Kameyama, Y. (2011). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Chemical Reviews. Available at: [Link]

  • Sewald, N., et al. (2003). Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. Synthesis. Available at: [Link]

  • Lelais, G., & Seebach, D. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Fairlie, D. P., et al. (2000). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Available at: [Link]

  • Fülöp, F., & Kiss, L. (2009). Pharmacologically active β-amino acid derivatives. Chemical Reviews. Available at: [Link]

  • Oniciu, C. M., et al. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia. Available at: [Link]

  • Semghouli, A., et al. (2022). Some small molecular bioactive azaheterocyclic β‐amino acids. Synlett. Available at: [Link]

  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry. Available at: [Link]

  • Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. Available at: [Link]

  • Hruby, V. J., et al. (2006). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • Fairlie, D. P. (2000). Beta-amino acids: versatile peptidomimetics. Request PDF. Available at: [Link]

  • Han, H., et al. (2023). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. International Journal of Molecular Sciences. Available at: [Link]

  • Leśniak, S., & Wolański, M. (2019). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available at: [Link]

  • Gfeller, D., et al. (2013). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Journal of the American Chemical Society. Available at: [Link]

  • Nielsen, J. E., et al. (2011). Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Request PDF. Available at: [Link]

  • Stankovičová, H., & Gáplovský, A. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Acta Chimica Slovaca. Available at: [Link]

  • Sun, C.-Y., et al. (2019). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials. Available at: [Link]

  • Forró, E., & Fülöp, F. (2017). Some bioactive N‐heterocyclic β‐amino acids. Request PDF. Available at: [Link]

  • Han, J., et al. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

  • Li, L., et al. (2023). Poly(beta-amino esters): applications in immunology. Journal of Materials Chemistry B. Available at: [Link]

  • Horne, W. S., et al. (2009). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. Journal of the American Chemical Society. Available at: [Link]

  • de Oliveira, E. R., & de Oliveira, H. C. (2023). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics. Available at: [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry. Available at: [Link]

  • Riaz, N. N., et al. (2017). Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. Request PDF. Available at: [Link]

  • Martinek, T. A., et al. (2021). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]

  • Nielsen, J. E., et al. (2011). Synthesis of Cationic Antimicrobial β 2,2 -Amino Acid Derivatives with Potential for Oral Administration. Request PDF. Available at: [Link]

  • Gopi, H. N., et al. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers. Available at: [Link]

  • De Marco, R., & Tolomelli, A. (2020). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules. Available at: [Link]

  • Hashem, M. S., Fahim, A. M., & Helalya, F. M. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Journal of Medicinal Chemistry. Available at: [Link]

  • A. D. (2021). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Other FDA approved α‐aminoalkylboronic acid‐containing drugs. Available at: [Link]

  • Han, J., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

  • Soloshonok, V. A., & Han, J. (2021). New pharmaceuticals approved by FDA in 2020: Small‐molecule drugs derived from amino acids and related compounds. Request PDF. Available at: [Link]

Sources

Expanding the Chemical Toolkit: A Technical Guide to the Role of Non-Natural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The twenty canonical amino acids that form the basis of natural proteins represent only a fraction of the vast chemical space available for molecular design. The strategic incorporation of non-natural amino acids (nAAs) into peptides has emerged as a transformative approach in drug discovery, materials science, and fundamental biological research.[1][2] By moving beyond nature's toolkit, researchers can engineer peptides with enhanced therapeutic properties, novel functionalities, and improved stability.[3][4] This guide provides an in-depth exploration of the core principles, methodologies, and applications of utilizing nAAs in peptide design, offering a technical resource for scientists seeking to harness the power of this innovative technology.

Introduction: Beyond the Canonical Twenty

Peptides are promising therapeutic agents due to their high selectivity and potency.[5][6] However, their application is often limited by poor metabolic stability, low bioavailability, and susceptibility to enzymatic degradation.[7][] Non-natural amino acids, which are not found in naturally synthesized proteins, offer a powerful solution to overcome these limitations.[9] These synthetic building blocks can be designed with a virtually limitless array of side chains, introducing unique chemical and physical properties into peptides.[1] This allows for the precise tailoring of peptide structure and function, leading to the development of more effective and durable therapeutics.[3][4] The use of nAAs has already led to the development of several clinically approved drugs, demonstrating their significant impact on medicine.[5][6]

Methodologies for Incorporating Non-Natural Amino Acids

The integration of nAAs into a peptide sequence can be achieved through several powerful methodologies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired scale of production, the complexity of the peptide, and the specific location of the nAA within the sequence.

Chemical Synthesis: Precision and Versatility

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis and offers unparalleled control over the incorporation of a wide variety of nAAs.[10][11] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides) and swell it in an appropriate solvent (e.g., N,N-dimethylformamide, DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected nAA using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) and add it to the resin to form a new peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, TFA, with scavengers).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

The primary advantage of SPPS is the ability to incorporate a vast library of commercially available or custom-synthesized nAAs at any desired position in the peptide sequence.[10] However, the efficiency of SPPS can decrease with increasing peptide length, making it less suitable for the synthesis of very large proteins.[10]

In Vivo Incorporation: Harnessing the Cellular Machinery

Genetic code expansion allows for the site-specific incorporation of nAAs into peptides and proteins within living cells.[13][14] This powerful technique relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to uniquely recognize a specific nAA and a designated codon, typically a nonsense (stop) codon like the amber codon (UAG).[15][16][17]

Experimental Workflow: Genetic Code Expansion

  • Engineering the Orthogonal Pair: An aaRS from one organism is evolved or mutated to specifically recognize the desired nAA and not any of the canonical amino acids.[18][19] Its cognate tRNA is also engineered to recognize the chosen nonsense codon.[18][19]

  • Cellular Expression: The genes encoding the orthogonal aaRS and tRNA are introduced into the host organism (e.g., E. coli, yeast, or mammalian cells).

  • nAA Supplementation: The nAA is added to the cell culture medium, where it is taken up by the cells.[10]

  • Protein Expression: The gene of interest, containing the nonsense codon at the desired position, is expressed.

  • Incorporation: The orthogonal aaRS charges its cognate tRNA with the nAA. This charged tRNA then recognizes the nonsense codon on the mRNA during translation and incorporates the nAA into the growing polypeptide chain.[20]

GCE_Workflow cluster_cell Host Cell Orthogonal aaRS/tRNA Genes Orthogonal aaRS/tRNA Genes Orthogonal aaRS & tRNA Orthogonal aaRS & tRNA Orthogonal aaRS/tRNA Genes->Orthogonal aaRS & tRNA Expression Gene of Interest (with UAG) Gene of Interest (with UAG) UAG_mRNA mRNA with UAG codon Gene of Interest (with UAG)->UAG_mRNA Transcription Ribosome Ribosome Full-length Protein Full-length Protein Ribosome->Full-length Protein Translation & Incorporation nAA nAA nAA->Orthogonal aaRS & tRNA Charging UAG_mRNA->Ribosome Orthogonal aaRS & tRNA->Ribosome

Caption: Workflow for in vivo incorporation of nAAs via genetic code expansion.

This method is particularly advantageous for producing large proteins containing nAAs.[10] However, it requires the development of a specific orthogonal pair for each new nAA, and the efficiency of incorporation can vary.[10]

Impact of Non-Natural Amino Acids on Peptide Properties

The incorporation of nAAs can profoundly influence the physicochemical and biological properties of peptides.

Enhancing Stability and Bioavailability

A major hurdle in peptide therapeutics is their rapid degradation by proteases.[] Introducing nAAs can significantly enhance enzymatic stability.[1][21] For instance, the incorporation of D-amino acids or other nAAs can disrupt the recognition sites for proteases, thereby prolonging the half-life of the peptide in vivo.[1] Furthermore, modifying the peptide backbone with nAAs can improve its resistance to enzymatic cleavage.[7]

Modification StrategyRationaleExpected Outcome
D-Amino Acid Substitution Proteases are stereospecific for L-amino acids.Increased resistance to proteolysis.[1]
N-Methylation Prevents hydrogen bonding in the backbone, altering conformation.Enhanced metabolic stability and membrane permeability.[21]
β-Amino Acids Extends the peptide backbone by one carbon atom.Altered secondary structure and resistance to proteases.[7]
Fluorinated Amino Acids Alters electronic properties and hydrophobicity.Increased thermal stability and altered binding affinity.[22]
Modulating Structure and Function

The unique side chains of nAAs can be used to constrain the conformation of a peptide, locking it into a bioactive structure.[2] This can lead to increased receptor binding affinity and specificity.[] For example, incorporating bulky nAAs can induce specific secondary structures like β-turns or helices.[23][24] Moreover, nAAs can introduce novel functionalities, such as photo-crosslinkers to identify binding partners or fluorescent probes to study protein localization and dynamics.[9][25]

nAA_Function nAA Incorporation nAA Incorporation Enhanced Stability Enhanced Stability nAA Incorporation->Enhanced Stability Improved Bioavailability Improved Bioavailability nAA Incorporation->Improved Bioavailability Constrained Conformation Constrained Conformation nAA Incorporation->Constrained Conformation Novel Functionality Novel Functionality nAA Incorporation->Novel Functionality Increased Specificity Increased Specificity Constrained Conformation->Increased Specificity Photo-crosslinking Photo-crosslinking Novel Functionality->Photo-crosslinking Fluorescence Fluorescence Novel Functionality->Fluorescence

Caption: Impact of nAA incorporation on peptide properties and functionalities.

Applications in Drug Discovery and Beyond

The ability to engineer peptides with tailored properties has profound implications for various scientific fields.

Therapeutic Peptides and Peptidomimetics

In drug discovery, nAAs are instrumental in developing next-generation peptide therapeutics with improved pharmacokinetic profiles.[5][6] By enhancing stability and bioavailability, nAAs can transform a promising peptide lead into a viable drug candidate.[3][4] Peptidomimetics, which are molecules that mimic the structure and function of peptides but have modified backbones, often incorporate nAAs to improve their drug-like properties.[7][26] Several FDA-approved drugs, such as methyldopa and bortezomib, contain nAAs, highlighting their clinical significance.[5][6]

Novel Biomaterials and Research Tools

Beyond therapeutics, nAAs are being used to create novel biomaterials with unique properties. For example, peptides incorporating nAAs can be designed to self-assemble into hydrogels, nanofibers, and other complex structures for applications in tissue engineering and drug delivery.[27] Furthermore, nAAs serve as powerful research tools. The incorporation of photo-reactive nAAs allows for the mapping of protein-protein interactions, while the introduction of spectroscopic probes provides insights into protein structure and dynamics.[9][25]

Conclusion and Future Perspectives

The incorporation of non-natural amino acids has fundamentally expanded the possibilities of peptide design. From enhancing the therapeutic potential of peptides to creating novel biomaterials and powerful research tools, the applications of this technology are vast and continue to grow. As synthetic and biological methods for nAA incorporation become more sophisticated, we can expect to see an even greater impact on medicine, biotechnology, and materials science. The continued exploration of the vast chemical space offered by nAAs will undoubtedly lead to the development of innovative solutions to complex scientific challenges.

References

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(22), 19932–19965. [Link]

  • Rodriguez, E. A., Lester, H. A., & Dougherty, D. A. (2007). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences, 104(21), 8822–8827. [Link]

  • Sanderson, J. M., & Hodgson, D. R. W. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422–432. [Link]

  • Jadhav, P. D., & Devi, S. (2014). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 1184, 1–25. [Link]

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(22), 19932–19965. [Link]

  • Chen, Y., Liu, C., & Wang, L. (2021). “Not‐so‐popular” orthogonal pairs in genetic code expansion. The FEBS Journal, 288(18), 5299–5310. [Link]

  • Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. (2022). Journal of Student Research. [Link]

  • Rubio Gomez, M. A., & Ibba, M. (2020). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. RNA, 26(8), 911–921. [Link]

  • Bryson, D. I., Fan, C., Guo, L. T., Miller, C., Soll, D., & Church, G. M. (2017). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Chemical Biology, 13(12), 1253–1260. [Link]

  • Nowak, M. W., Kearney, P. C., Sampson, J. R., Saks, M. E., Labarca, C. G., Silverman, S. K., ... & Dougherty, D. A. (1995). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Journal of the American Chemical Society, 117(26), 7055–7056. [Link]

  • Schultz, P. G. (2000). In Vivo Incorporation of Unnatural Amino Acids into Proteins. DTIC. [Link]

  • Scott, W. L., Martynow, J. G., Huffman, J. C., & O'Donnell, M. J. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(23), 7359–7370. [Link]

  • Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 133. [Link]

  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore. Retrieved January 18, 2026, from [Link]

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Kumari, A., & Kumar, R. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38043–38057. [Link]

  • Li, J., & Liu, W. (2020). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 11, 593922. [Link]

  • Ding, Y., & Chiu, H. P. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1205–1226. [Link]

  • Ding, Y., & Chiu, H. P. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

  • Wang, L., & Schultz, P. G. (2002). Role of tRNA Orthogonality in an Expanded Genetic Code. Chembiochem, 3(1), 36–41. [Link]

  • Li, J., & Liu, W. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01132-22. [Link]

  • Umehara, T., & Ibba, M. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. International Journal of Molecular Sciences, 20(8), 1937. [Link]

  • Sanderson, J. M., & Hodgson, D. R. W. (2004). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. ResearchGate. [Link]

  • Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation. [Link]

  • What is solid phase peptide synthesis?. (2023). Biotage. [Link]

  • The Chemistry of Stability: How Non-Natural Amino Acids Fortify Proteins. (2026). In-Situ. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]

  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore. Retrieved January 18, 2026, from [Link]

  • Formaggio, F., Crisma, M., & Toniolo, C. (2001). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Journal of Peptide Science, 7(4), 154–160. [Link]

  • Le, T. B., & Im, W. (2021). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 125(1), 229–240. [Link]

  • Introduction to Unnatural Amino Acids. (2024). AcadeChem. [Link]

  • Johnson, D. K. (2016). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • Chemists find new way to make unnatural amino acids. (2020). News-Medical.Net. [Link]

  • Huber, T., & Sakmar, T. P. (2024). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews. [Link]

  • Pereira, F., & Bolarinwa, O. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10078. [Link]

  • Gómez-Nuñez, M., Haro, K. J., Dao, T., & Scheinberg, D. A. (2014). Chemical structures of the non-natural amino acids used in this study. ResearchGate. [Link]

Sources

"Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride as a phenylalanine derivative"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride: A Phenylalanine Derivative for Research and Drug Development

Executive Summary

This technical guide offers a comprehensive exploration of this compound, a synthetic derivative of the amino acid phenylalanine. Given the nascent state of research on this specific molecule, this document leverages established principles of medicinal chemistry and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential biological evaluation. We present a plausible synthetic route, hypothesize potential mechanisms of action based on its structural features, and outline a strategic workflow for its investigation from in vitro assays to in vivo studies. This guide is intended to serve as a foundational resource for researchers, chemists, and pharmacologists in the field of drug discovery, facilitating the exploration of this and similar β-amino acid derivatives as potential therapeutic agents.

Introduction

The exploration of non-proteinogenic amino acids and their derivatives is a cornerstone of modern drug discovery. These molecules offer unique structural motifs that can lead to enhanced metabolic stability, novel receptor interactions, and improved pharmacokinetic profiles compared to their endogenous counterparts. This compound emerges as a compound of interest due to its structural relationship to phenylalanine and the presence of a key pharmacophoric element, the 3-hydroxyphenyl group.

Chemical Identity and Structural Relationship to Phenylalanine

This compound is a salt of a β-amino acid ester. Its core structure can be deconstructed into three key components:

  • A Phenylalanine-like Scaffold: The presence of a phenyl ring attached to an amino-propanoyl backbone is reminiscent of phenylalanine, suggesting potential interactions with biological pathways that recognize this essential amino acid.

  • A β-Amino Acid Configuration: Unlike the α-amino acid phenylalanine, the amino group in this molecule is at the β-position relative to the carboxyl group. This modification can confer resistance to peptidases and allow for the adoption of unique secondary structures in peptidomimetics.

  • A 3-Hydroxyphenyl Moiety: The hydroxyl group at the meta-position of the phenyl ring is a well-established pharmacophore found in a variety of centrally and peripherally acting drugs.

Below is a diagram illustrating the structural comparison between Phenylalanine and the title compound.

G cluster_0 L-Phenylalanine cluster_1 Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Phe α-Amino Acid Beta_AA β-Amino Acid Ester Phe->Beta_AA Structural Analogue Phe_structure Beta_AA_structure

Caption: Structural relationship between L-Phenylalanine and the target compound.

Rationale for Investigation: The Significance of the 3-Hydroxyphenyl Moiety

The 3-hydroxyphenyl group is a privileged scaffold in medicinal chemistry, known to interact with a range of biological targets. Its presence in our molecule of interest suggests several plausible avenues for investigation:

  • Opioid Receptor Modulation: Many potent opioid receptor agonists and antagonists feature a 3-hydroxyphenyl group, which is critical for binding to the receptor.

  • Adrenergic Receptor Activity: The meta-hydroxyl group is also a key feature of several adrenergic agents, including the non-selective β-adrenergic agonist isoprenaline.

  • Monoamine Reuptake Inhibition: Certain derivatives of 3-hydroxyphenyl-substituted compounds have been shown to inhibit the reuptake of monoamine neurotransmitters like norepinephrine and serotonin.

Proposed Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach would involve a reductive amination of a β-keto ester or a conjugate addition to a cinnamate ester. The latter is often a more stereoselective and high-yielding method.

G Target Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate HCl Intermediate1 Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Target->Intermediate1 HCl Salt Formation Intermediate2 Methyl 3-(3-hydroxyphenyl)cinnamate Intermediate1->Intermediate2 Conjugate Addition of Ammonia StartingMaterial1 3-Hydroxybenzaldehyde Intermediate2->StartingMaterial1 Knoevenagel Condensation StartingMaterial2 Methyl Acetoacetate Intermediate2->StartingMaterial2 Ammonia Ammonia Source (e.g., NH4OAc)

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 3-(3-hydroxyphenyl)cinnamate

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in toluene, add methyl acetoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired cinnamate ester.

Step 2: Synthesis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate

  • Dissolve the methyl 3-(3-hydroxyphenyl)cinnamate (1.0 eq) in a suitable solvent such as methanol.

  • Add a source of ammonia, such as ammonium acetate (5-10 eq), and a reducing agent, for example, sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Purification and Characterization

The final product should be characterized to confirm its identity and purity. The following table summarizes the key analytical techniques and expected outcomes.

Analytical Technique Purpose Expected Results
¹H NMR Structural elucidationPresence of aromatic protons, a methoxy singlet, and protons corresponding to the propanoate backbone.
¹³C NMR Carbon skeleton confirmationPeaks corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the free base of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (ideally >95%).
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identificationCharacteristic stretches for N-H, O-H, C=O (ester), and aromatic C-H bonds.

Hypothetical Biological Activity and Mechanism of Action

Based on its structural similarity to known pharmacologically active molecules, we can propose several potential biological targets and mechanisms of action for this compound.

Potential Molecular Targets
  • Opioid Receptors (μ, δ, κ): The 3-hydroxyphenyl group is a key feature for binding to opioid receptors. This compound could act as an agonist, antagonist, or allosteric modulator.

  • Adrenergic Receptors (α, β): The phenethanolamine-like substructure suggests possible interactions with adrenergic receptors.

  • Monoamine Transporters (NET, SERT, DAT): The molecule could potentially inhibit the reuptake of norepinephrine, serotonin, or dopamine.

  • GABA Receptors: As a β-amino acid derivative, it may mimic GABA and interact with GABA receptors, particularly GABAB.

Proposed Signaling Pathway

Assuming the compound acts as a μ-opioid receptor agonist, it would trigger a G-protein coupled receptor (GPCR) signaling cascade.

G Compound Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate MOR μ-Opioid Receptor (GPCR) Compound->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Analgesia, etc.) CREB->Gene_expression Regulates

Caption: Hypothetical signaling pathway for μ-opioid receptor agonism.

In Vitro and In Vivo Evaluation Strategies

A systematic evaluation of the compound's biological activity is crucial. The following is a proposed workflow.

In Vitro Assays
Assay Type Objective Methodology
Receptor Binding Assays Determine binding affinity to target receptors (e.g., opioid, adrenergic).Radioligand binding assays using cell membranes expressing the receptor of interest.
Functional Assays Evaluate functional activity (agonist/antagonist) at the target receptor.cAMP assays, calcium mobilization assays, or GTPγS binding assays in cells expressing the receptor.
Monoamine Transporter Uptake Assays Assess inhibition of neurotransmitter reuptake.Using synaptosomes or cell lines expressing NET, SERT, or DAT with radiolabeled substrates.
In Vitro ADME Profile absorption, distribution, metabolism, and excretion properties.Caco-2 permeability, metabolic stability in liver microsomes, and plasma protein binding assays.
In Vivo Models

Should in vitro data warrant further investigation, the following in vivo models could be employed:

  • Analgesia Models (if opioid activity is confirmed): Hot plate test or tail-flick test in rodents to assess antinociceptive effects.

  • Cardiovascular Models (if adrenergic activity is confirmed): Measurement of blood pressure and heart rate in anesthetized or conscious rodents.

  • Pharmacokinetic Studies: Administration of the compound to rodents to determine key PK parameters such as half-life, clearance, and bioavailability.

Structure-Activity Relationship (SAR) Considerations

Initial findings from the biological assays would guide the chemical optimization of the lead compound. Key modifications to explore could include:

  • Modification of the Ester Group: Converting the methyl ester to other alkyl esters or to a carboxylic acid or amide could modulate potency and pharmacokinetic properties.

  • Substitution on the Phenyl Ring: Adding or moving substituents on the aromatic ring could enhance binding affinity and selectivity.

  • Stereochemistry: The synthesis of enantiomerically pure forms of the compound is crucial, as biological activity is often stereospecific.

Conclusion

This compound represents an intriguing yet underexplored molecule with the potential for diverse biological activities. This guide provides a comprehensive, albeit partially hypothetical, roadmap for its synthesis, characterization, and biological evaluation. By leveraging established principles of medicinal chemistry and drawing parallels with structurally related compounds, we have outlined a clear path for researchers to unlock the potential of this and similar phenylalanine derivatives. The proposed workflows and assays offer a solid foundation for systematic investigation, which could lead to the discovery of novel therapeutic agents.

References

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical Reviews, 101(10), 3219-3232. [Link]

  • Spetea, M., & Schmidhammer, H. (2012). Opioid receptors and their ligands. Current Pharmaceutical Design, 18(37), 5951-5952. [Link]

The Unseen Architects: A Technical Guide to the Biological Significance of β-Amino Acids and Their Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Beyond the canonical 20 α-amino acids that form the primary basis of life's proteome, a fascinating and functionally diverse class of molecules, the β-amino acids, plays a pivotal role in a vast array of biological processes. While not incorporated into proteins via ribosomal synthesis, these structural isomers of α-amino acids are far from biological curiosities.[1] This technical guide provides an in-depth exploration of the biological significance of β-amino acids and their derivatives, delving into their natural occurrence, diverse physiological roles, and burgeoning pharmacological applications. We will dissect the unique structural features that endow them with remarkable properties, such as proteolytic stability, and explore how these characteristics are being harnessed in the design of novel therapeutics and research tools. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this exciting and rapidly evolving field.

Introduction: A Shift in the Amide Bond

The fundamental distinction between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, both functionalities are attached to the same carbon atom (the α-carbon). In contrast, β-amino acids possess an additional methylene group in their backbone, placing the amino group on the β-carbon.[2][3][4] This seemingly subtle structural alteration has profound consequences for their chemical and biological properties.

The expanded backbone of β-amino acids confers a greater degree of conformational flexibility compared to their α-counterparts.[4][5] However, this flexibility does not preclude the formation of well-defined secondary structures. In fact, oligomers of β-amino acids, known as β-peptides, can fold into stable helices, sheets, and turns, much like conventional peptides.[2][6][7][8][9][10] A key advantage of these structures is their remarkable resistance to degradation by proteases, enzymes that readily cleave the peptide bonds of α-amino acid chains.[2][7][8][9][11][12][13] This inherent proteolytic stability makes β-amino acids and their derivatives highly attractive scaffolds for the development of therapeutic agents with improved pharmacokinetic profiles.[13][14]

Natural Occurrence and Physiological Roles

While not as ubiquitous as their α-isomers, β-amino acids are found in a variety of natural products across different organisms, including bacteria, fungi, plants, and even mammals.[2][3][15][16] Their presence in these molecules often imparts significant and unique biological activities.[17]

One of the most well-known naturally occurring β-amino acids is β-alanine . It is a component of the dipeptides carnosine and anserine, which are found in high concentrations in muscle and brain tissue.[2] Carnosine has been shown to possess antioxidant, pH-buffering, and neuroprotective properties.[18] β-Alanine itself can cross the blood-brain barrier and is being investigated for its potential role in neurological disorders like Alzheimer's disease.[18]

Other notable examples of naturally occurring β-amino acids and their derivatives include:

  • β-Leucine, β-lysine, β-arginine, β-glutamate, β-phenylalanine, and β-tyrosine: These have all been identified in various natural sources.[2][3]

  • Paclitaxel (Taxol): This potent anti-cancer drug contains a β-amino acid moiety in its complex structure.[15]

  • Microcystins: A class of toxins produced by cyanobacteria that incorporate a β-isoaspartyl residue.[2]

  • β-Lactam antibiotics: The core structure of penicillin and cephalosporins is a four-membered ring derived from a β-amino acid.[19][20]

The biosynthesis of these natural products often involves specialized enzymatic pathways that can create and incorporate β-amino acids, highlighting their evolutionary significance.[17]

Pharmacological Significance and Therapeutic Applications

The unique properties of β-amino acids have made them a focal point in medicinal chemistry and drug discovery.[19][21] Their incorporation into peptides and small molecules can lead to compounds with enhanced potency, selectivity, and metabolic stability.[19][21][22]

Peptidomimetics: Engineering Stability and Function

A major application of β-amino acids is in the creation of peptidomimetics , molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[11][14][22][23] By strategically replacing α-amino acids with their β-analogs, researchers can design peptides that are resistant to enzymatic degradation, leading to longer half-lives in the body.[13] This approach has been successfully employed to develop inhibitors of proteases and peptidases.[11]

The ability of β-peptides to form stable secondary structures allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets such as receptors and enzymes.[7][8][12] This has led to the development of β-peptide-based agonists and antagonists for G-protein coupled receptors (GPCRs) and inhibitors of protein-protein interactions.[12][][25]

Diverse Pharmacological Activities

Beyond their use in peptidomimetics, β-amino acids and their derivatives exhibit a wide spectrum of biological activities, including:

  • Antimicrobial and Antifungal Activity: Certain β-peptides and small molecules containing β-amino acids have shown potent activity against bacteria and fungi.[14][19][26] For example, cispentacin, a naturally derived β-amino acid, exhibits strong antifungal properties.[19]

  • Anticancer Properties: As mentioned, the anti-cancer drug paclitaxel contains a β-amino acid. Furthermore, researchers are exploring β-peptide-based strategies to inhibit tumor growth and angiogenesis.[12]

  • Antidiabetic Effects: Sitagliptin (Januvia®), a drug used to treat type 2 diabetes, is a β-amino acid derivative that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[19][27][28]

  • Neurotransmitter Modulation: Some β-amino acid derivatives can act as selective inhibitors of neurotransmitter uptake, suggesting their potential in treating neurological and psychiatric disorders.[3]

  • Immunomodulation: β-Peptides are being investigated for their potential to modulate the immune response, for instance, by interfering with Major Histocompatibility Complex (MHC)-peptide interactions or T-cell receptor signaling.[][29]

The following table summarizes some key pharmacological applications of β-amino acids and their derivatives:

Application AreaExample Compound/StrategyMechanism of ActionReference(s)
Anticancer Paclitaxel (Taxol)Microtubule stabilization[15]
Anti-angiogenic β-peptidesInhibition of blood vessel formation[12]
Antidiabetic Sitagliptin (Januvia®)DPP-4 inhibition[19][27][28]
Antimicrobial β-Peptide mimics of magaininsMembrane disruption[2][26]
Enzyme Inhibition Protease and peptidase inhibitorsCompetitive or non-competitive inhibition[11][]
Receptor Modulation GPCR agonists/antagonistsMimicking natural ligand binding[12][]
Immunomodulation MHC-binding peptidesBlocking antigen presentation[][29]

Experimental Methodologies: Synthesis and Evaluation

The growing interest in β-amino acids has spurred the development of numerous synthetic strategies to access these molecules with high stereochemical control.[30][31]

Key Synthetic Approaches

Common methods for the enantioselective synthesis of β-amino acids include:

  • Arndt-Eistert Homologation: A classical method for converting α-amino acids to their β-homologs.[31]

  • Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds.[31]

  • Mannich-type Reactions: A three-component reaction involving an aldehyde, an amine, and a compound with an acidic proton.[31]

  • Catalytic Asymmetric Hydrogenation: The hydrogenation of β-amino acrylates using chiral catalysts.[30][31]

  • Ring-opening of Aziridines: Nickel-catalyzed carboxylation of aziridines provides a direct route to β-amino acids.[31]

  • Photochemical Synthesis: Recent advances have enabled the single-step synthesis of β-amino acid derivatives from simple alkenes.[32]

The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the target β-amino acid.

Workflow for Biological Evaluation

A typical workflow for the biological evaluation of a novel β-amino acid-containing compound involves several key steps:

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Synthesis Synthesis of β-Amino Acid Derivative Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding Binding Assays (e.g., SPR, ELISA) Characterization->Binding Enzyme Enzyme Inhibition Assays Binding->Enzyme Cell Cell-based Assays (e.g., cytotoxicity, signaling) Enzyme->Cell PK Pharmacokinetic Studies Cell->PK Efficacy Efficacy in Disease Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Figure 1: A generalized workflow for the synthesis and biological evaluation of β-amino acid derivatives.

Step-by-Step Protocol: In Vitro Proteolytic Stability Assay

A crucial experiment to validate the enhanced stability of β-peptides is a proteolytic stability assay.

  • Prepare Peptide Solutions: Dissolve the test β-peptide and a control α-peptide (with a similar sequence) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.

  • Prepare Protease Solution: Prepare a stock solution of a broad-spectrum protease, such as pronase or a cocktail of trypsin and chymotrypsin, in the same buffer.

  • Incubation: Add the protease solution to the peptide solutions to a final enzyme-to-substrate ratio of 1:100 (w/w). Incubate the mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction in the aliquots by adding a denaturing agent, such as trifluoroacetic acid (TFA) to a final concentration of 1%.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the disappearance of the parent peptide peak over time.

  • Data Interpretation: The percentage of intact peptide remaining at each time point is calculated. A significantly slower degradation rate for the β-peptide compared to the α-peptide confirms its enhanced proteolytic stability.

The Impact on Protein Structure and Function

The introduction of β-amino acids into protein structures, particularly in loop regions, is an emerging area of research.[5][33] While wholesale replacement of α-amino acids within the core of a protein would likely be disruptive, targeted substitutions in flexible surface loops can be well-tolerated and may even enhance conformational stability.[5][33] This strategy holds promise for engineering proteins with improved resistance to proteolysis without compromising their overall fold and function.[33]

Future Perspectives and Challenges

The field of β-amino acids and their derivatives is ripe with opportunities. Future research will likely focus on:

  • Expanding the Chemical Space: Developing novel synthetic methods to access a wider diversity of β-amino acids with various side chains and stereochemistries.[14][31]

  • Rational Design of β-Peptide Therapeutics: Utilizing computational modeling and structural biology to design β-peptides with high affinity and specificity for challenging drug targets, such as protein-protein interfaces.[34]

  • Cell-Penetrating β-Peptides: Designing β-peptides that can efficiently cross cell membranes to target intracellular proteins.

  • Biomaterials: Exploring the use of self-assembling β-peptides for applications in tissue engineering and nanotechnology.[23]

  • Ribosomal Incorporation: Further research into engineering ribosomes to incorporate β-amino acids into proteins could revolutionize protein engineering.[1][33]

Despite the immense potential, challenges remain. The synthesis of complex β-amino acids can be challenging and costly.[20] Furthermore, a deeper understanding of the principles governing the folding and recognition of β-peptides is needed for more predictable design.

Conclusion

β-Amino acids and their derivatives represent a versatile and powerful class of molecules with profound biological significance. Their unique structural features, particularly their resistance to proteolytic degradation and their ability to form stable secondary structures, have established them as invaluable tools in drug discovery and chemical biology. From their roles in natural products to their application in the design of novel therapeutics, the study of β-amino acids continues to open new avenues for scientific exploration and innovation. As our understanding of these "unseen architects" grows, so too will their impact on medicine and biotechnology.

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(10), 302-307. [Link]

  • Rehman, M. F. U. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem (Los Angeles), 8(4), 96-99. [Link]

  • Rehman, F. U. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

  • Fairlie, D. P., & Dantas de Oliveira, P. (2011). The use of β-amino acids in the design of protease and peptidase inhibitors. Mini reviews in medicinal chemistry, 11(14), 1238–1246. [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

  • Bołd, T., & Grembecka, J. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1071–1075. [Link]

  • Sharma, D., & D'Souza, M. J. (2017). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 83(15), e00713-17. [Link]

  • Wikipedia. (2023). Beta-peptide. In Wikipedia. [Link]

  • Lelais, G., & Seebach, D. (2004). β2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 206–243. [Link]

  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link]

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link]

  • Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. ResearchGate. [Link]

  • Leśniak, S., Wolański, M., & Wzorek, Z. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 25(23), 5707. [Link]

  • Kudo, F., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1056–1073. [Link]

  • Rehman, F. U., Riaz, N. N., Ahmad, M. M., & Khan, I. U. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem (Los Angeles), 5(7), 311-316. [Link]

  • Roda, B., & Rinaldi, A. C. (2006). Peptides and peptidomimetics in medicine, surgery and biotechnology. Mini reviews in medicinal chemistry, 6(11), 1247–1261. [Link]

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Li, T. R., & Glorius, F. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature chemistry, 14(10), 1184–1191. [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

  • Horne, W. S., & Gellman, S. H. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Chemistry (Weinheim an der Bergstrasse, Germany), 24(9), 2092–2100. [Link]

  • G. Guida, et al. (2017). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. ResearchGate. [Link]

  • Hartman, M. C., & Szostak, J. W. (2006). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Journal of the American Chemical Society, 128(11), 3557–3562. [Link]

  • bionity.com. (n.d.). Beta-peptide. bionity.com. [Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. [Link]

  • Fairlie, D. P., & Dantas de Oliveira, P. (2011). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate. [Link]

  • Leman, P. (2021). Peptidomimetic Drug Design. Journal of Drug Designing. [Link]

  • Horne, W. S., & Gellman, S. H. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Chemistry (Weinheim an der Bergstrasse, Germany), 24(9), 2092–2100. [Link]

  • Kritzer, J. A., & Schepartz, A. (2005). β-Peptides as inhibitors of protein–protein interactions. ChemBioChem, 6(10), 1838–1841. [Link]

  • Sela, M., & Zisman, E. (2010). Peptides and peptidomimetics as immunomodulators. Journal of Autoimmunity, 35(1), 1–3. [Link]

  • Rehman, M. F. U. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. ResearchGate. [Link]

  • Fülöp, F., & Mándity, I. M. (2012). Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]

  • Adebayo, B., et al. (2023). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Pyburn, D. T., et al. (2018). Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. ACS Central Science, 4(8), 1015–1022. [Link]

Sources

An In-depth Technical Guide on the Safe Handling of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride (CAS No. 1206727-13-0). As the toxicological properties of this specific compound have not been exhaustively investigated, this guide is rooted in established safety principles for analogous chemical structures, particularly amino acid ester hydrochlorides, and available data for structurally related molecules.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the substance's identity and characteristics.

Synonyms:

  • beta-Amino-3-hydroxybenzenepropanoic acid methyl ester hydrochloride

  • DL-3-Amino-3-(3-hydroxyphenyl)propanoic acid methyl ester hydrochloride

  • METHYL 3-AMINO-3-(3-HYDROXYPHENYL)PROPANOATE HCL[1]

Molecular Formula: C₁₀H₁₄ClNO₃[1]

Molecular Weight: 231.676 g/mol [1]

PropertyDataSource
CAS Number 1206727-13-0[1]
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.676 g/mol [1]
Storage Temperature Room Temperature, under inert atmosphere[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 4[1]

Hazard Assessment and GHS Classification Analogy

The analogous compound is classified with the following GHS hazard statements[2]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Therefore, a conservative approach necessitates treating this compound as a potential irritant to the skin, eyes, and respiratory system, and as harmful if ingested.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of laboratory safety is to minimize exposure. This is achieved through a hierarchy of controls, starting with engineering controls, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area.[3][4][5] A certified chemical fume hood is mandatory when weighing the solid or performing any procedure that could generate dust or aerosols.[3]

  • Safety Stations: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the work area.[3][6]

Personal Protective Equipment (PPE): Essential Barrier Protection

A standard PPE ensemble is required for handling this compound.

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[3][7] A full face shield should be worn in situations with a higher risk of splashes.[7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[3] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.

    • Lab Coat: A standard laboratory coat must be worn and kept fastened to protect against skin contact.[3]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in situations where dust cannot be controlled or in the event of a major spill, a NIOSH-approved respirator may be necessary.[3]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Assess_Risk Assess Experimental Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Leads to Use_Fume_Hood Work in Chemical Fume Hood Don_PPE->Use_Fume_Hood Handle_Compound Handle Compound Use_Fume_Hood->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE After completion Decontaminate Decontaminate Work Area Handle_Compound->Decontaminate Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Wash_Hands->Decontaminate

Figure 1. Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical for maintaining the compound's integrity and ensuring personnel safety.

Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are functioning and the correct PPE is selected.

  • Weighing: Weigh the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around.[7]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Storage Protocol
  • Container: Keep the container tightly sealed to prevent absorption of moisture.[3][8]

  • Environment: Store in a cool, dry, and well-ventilated area.[3][4] The compound should be stored under an inert atmosphere at room temperature.[1]

  • Incompatibilities: Store away from strong oxidizing and reducing agents.[3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7] Seek prompt medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][8] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air immediately.[3][4] If breathing is difficult, provide respiratory support and seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3][7] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.[3]

Emergency_Response cluster_actions Immediate Actions cluster_outcomes Follow-up Exposure Exposure Event Remove Remove from Source Exposure->Remove Alert Alert Supervisor Remove->Alert First_Aid Administer First Aid Remove->First_Aid Document Document Incident Alert->Document Medical Seek Medical Attention First_Aid->Medical Medical->Document

Sources

An In-depth Technical Guide to Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive literature review of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride (CAS No. 1206727-13-0), a molecule of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, proposed synthetic pathways, and expected analytical profile. While experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information from closely related analogues to provide a robust predictive analysis. The potential pharmacological relevance is also explored, drawing insights from the biological activities of similar structural motifs. This whitepaper is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics and complex molecular architectures.

Introduction and Chemical Identity

This compound is a derivative of β-alanine, featuring a phenyl ring substituted with a hydroxyl group at the meta position. As a hydrochloride salt, its amino group is protonated, enhancing its solubility in aqueous media. The presence of a chiral center at the C3 position indicates that this compound can exist as a racemic mixture or as individual enantiomers.

PropertyValueSource(s)
CAS Number 1206727-13-0[1]
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.68 g/mol [1]
Synonyms beta-Amino-3-hydroxybenzenepropanoic acid methyl ester hydrochloride, DL-3-Amino-3-(3-hydroxyphenyl)propanoic acid methyl ester hydrochloride[1]
Storage Temperature Inert atmosphere, Room Temperature[1]

Synthesis and Purification

Proposed Synthetic Pathway: Fischer Esterification

A direct and efficient method for the synthesis of amino acid methyl esters is the Fischer esterification, where the amino acid is treated with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) are often employed as they react with methanol to generate anhydrous HCl in situ, which serves as the catalyst.

Synthesis 3-Amino-3-(3-hydroxyphenyl)propanoic_acid 3-Amino-3-(3-hydroxyphenyl)propanoic acid Product Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride 3-Amino-3-(3-hydroxyphenyl)propanoic_acid->Product Fischer Esterification Methanol_Catalyst Methanol (CH3OH) Thionyl Chloride (SOCl2) or TMSCl Methanol_Catalyst->Product

Caption: Proposed Fischer Esterification route.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar amino acid methyl ester hydrochlorides and should be optimized for this specific compound.

  • Reaction Setup: To a stirred solution of methanol (10 volumes), add 3-Amino-3-(3-hydroxyphenyl)propanoic acid (1 equivalent).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the desired this compound as a solid.

Alternative Synthetic Routes

Other potential synthetic strategies include the Michael addition of an amine to a cinnamate derivative, followed by esterification and salt formation. Patents for related compounds suggest various methods for producing aryl-substituted amino propanoates, which could be adapted for this molecule.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Data (in D₂O or DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m1HAr-H
~6.8-7.0m3HAr-H
~4.5-4.7t or dd1HCH-NH₃⁺
~3.7s3HO-CH₃
~3.0-3.2m2HCH₂

Expected ¹³C NMR Spectral Data (in D₂O or DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~170-172C=O (ester)
~157Ar-C-OH
~130-140Ar-C (quaternary)
~115-125Ar-C-H
~55CH-NH₃⁺
~52O-CH₃
~40CH₂
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (phenolic)
3200-2800 (broad)N-H stretch (ammonium)
~3000C-H stretch (aromatic and aliphatic)
~1740C=O stretch (ester)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (ester and phenol)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For the hydrochloride salt, Electrospray Ionization (ESI) would be a suitable technique.

Expected Mass Spectrum Data (ESI-MS):

  • [M+H]⁺: The protonated molecule (the free base) would be observed at m/z corresponding to the molecular weight of the free amine plus a proton.

  • Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group, the carboxylic acid moiety, and cleavage of the bond between the chiral carbon and the phenyl ring.

AnalyticalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization Start Starting Materials Reaction Chemical Reaction Start->Reaction Crude Crude Product Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure Compound Recrystallization->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Sources

Methodological & Application

Application Notes & Protocols for the Incorporation of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride in Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unique Chemistry of a Non-Canonical β-Amino Acid

The synthesis of peptides containing non-canonical amino acids is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel structural motifs, and tailored biological activity. Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate is a particularly interesting building block, presenting two key structural features that demand specialized consideration during Solid-Phase Peptide Synthesis (SPPS): a β-amino acid backbone and a reactive phenolic hydroxyl group.

This guide provides a comprehensive framework for the successful incorporation of this residue using the Fluorenylmethyloxycarbonyl (Fmoc) orthogonal protection strategy.[1][2] We will move beyond simple step-by-step instructions to explain the critical decision-making processes, from side-chain protection and strategic reagent selection to final cleavage, ensuring researchers can anticipate challenges and optimize their synthetic outcomes. The protocols herein are designed to be robust and adaptable for professionals in peptide chemistry and drug development.

Compound Profile: Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

A clear understanding of the starting material's properties is fundamental to its effective use.

PropertyValueSource
Chemical Name This compound[3]
Synonyms beta-Amino-3-hydroxybenzenepropanoic acid methyl ester hydrochloride[3]
CAS Number 1206727-13-0[3]
Molecular Formula C10H14ClNO3[3]
Molecular Weight 231.68 g/mol [3][4]
Storage Inert atmosphere, Room Temperature[3]

Strategic Considerations for SPPS Incorporation

The successful integration of this amino acid derivative into a peptide sequence hinges on a strategic approach that addresses its inherent steric and chemical properties.

Prerequisite: N-α-Fmoc Protection and Side-Chain Protection

The commercially available starting material is a hydrochloride salt, which is unsuitable for direct use in Fmoc-SPPS.[3] The primary amine must be protected with an Fmoc group, and the phenolic hydroxyl group requires its own orthogonal protecting group to prevent side reactions during peptide assembly.

  • N-α-Fmoc Protection: Standard procedures using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base are effective for protecting the primary amine.

  • Side-Chain Hydroxyl Protection: The phenolic hydroxyl is nucleophilic and moderately acidic, necessitating protection to avoid O-acylation during coupling steps. In the context of an orthogonal Fmoc strategy where final cleavage is performed with strong acid (e.g., Trifluoroacetic Acid - TFA), the tert-Butyl (tBu) ether is the protecting group of choice.[5][6] It is stable to the basic conditions of Fmoc deprotection (piperidine) but is readily cleaved by TFA.[2] Therefore, the required building block for synthesis is Fmoc-3-Amino-3-(3-(O-tBu)hydroxyphenyl)propanoate .

The Challenge of β-Amino Acid Coupling

β-amino acids, and other sterically hindered residues, are notoriously more difficult to couple than standard α-amino acids.[7][8] The increased distance and conformational constraints around the amine and carboxyl groups slow down the kinetics of amide bond formation.[8] Consequently, standard coupling reagents may lead to low yields or failed sequences.

  • Causality: The inefficiency of traditional carbodiimide reagents like DCC/HOBt stems from their moderate activation level, which is often insufficient to overcome the steric hindrance presented by the β-amino acid structure.[7]

  • Solution: The use of high-efficiency uronium or phosphonium salt-based coupling reagents is mandatory. These reagents generate highly reactive activated esters in situ, driving the reaction to completion.[9] Microwave-assisted SPPS can also be employed to further enhance the efficiency of these difficult couplings.[8]

Selection of Coupling Reagents

The choice of coupling reagent is arguably the most critical parameter for success. The following table summarizes recommended reagents for this application.

ReagentClassActivation Mechanism & RationaleCitation
HATU Uronium SaltForms highly reactive OAt-esters. Widely regarded as one of the most effective reagents for overcoming steric hindrance and minimizing racemization. Requires a non-nucleophilic base like DIPEA for activation.[9]
HBTU/TBTU Uronium SaltForms OBt-esters. A robust and popular choice, though slightly less reactive than HATU. An excellent first choice for optimizing hindered couplings.[10]
PyAOP Phosphonium SaltForms highly reactive OAt-esters, similar to HATU. Notably effective for synthesizing peptides with hindered amino acids like Aib, making it a strong candidate for this β-amino acid.[7][9]
COMU Uronium SaltForms Oxyma-esters. Offers coupling efficiency comparable to HATU but with improved safety and solubility profiles, as it avoids the potentially explosive HOBt/HOAt byproducts.[10]

Detailed Experimental Protocols

Protocol 1: Preparation of the Fmoc-Protected Building Block

This protocol outlines the synthesis of Fmoc-3-Amino-3-(3-(O-tBu)hydroxyphenyl)propanoic acid from the commercially available methyl ester hydrochloride. This preparation involves N-Fmoc protection, side-chain protection, and saponification of the methyl ester to the free carboxylic acid required for SPPS.

Workflow for Building Block Preparation

A Methyl 3-Amino-3-(3-hydroxyphenyl) propanoate HCl B Step 1: N-Fmoc Protection (Fmoc-OSu, NaHCO3, Dioxane/H2O) A->B C Step 2: O-tert-Butylation (Isobutylene, H2SO4, DCM) B->C D Step 3: Saponification (LiOH, THF/H2O) C->D E Fmoc-3-Amino-3-(3-(O-tBu)hydroxyphenyl) propanoic acid (Ready for SPPS) D->E cluster_0 SPPS Cycle for Residue 'X' A Peptide-Resin (H-Val-Ala-Gly-Resin) B Fmoc Deprotection (20% Piperidine in DMF) A->B Start Cycle C Washing (DMF, DCM) B->C D Activation & Coupling (Fmoc-X-OH, HATU, DIPEA in DMF) C->D E Coupling Monitoring (Kaiser or Chloranil Test) D->E F Washing (DMF, DCM) E->F G Peptide-Resin (Fmoc-X-Val-Ala-Gly-Resin) F->G End Cycle A Peptide Sequence Contains Trp, Met, or Cys? B Contains Met (Oxidation Risk)? A->B Yes C Use Reagent B A->C No D Use Reagent K B->D No E Use Reagent H B->E Yes

Sources

Application Notes and Protocols for the Incorporation of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with a Novel β-Amino Acid

The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery and materials science. The introduction of non-canonical amino acids offers a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and enforce specific secondary structures. Among these, β-amino acids are of particular interest due to their ability to form unique helical and sheet-like structures. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a unique β-amino acid, Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate, into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

The presence of a phenolic hydroxyl group on this building block presents both a challenge and an opportunity. While it necessitates a robust protection strategy to prevent side reactions during synthesis, it also provides a site for post-synthesis modifications, such as pegylation, glycosylation, or the attachment of fluorescent labels. This document will focus on the use of the commercially available, fully protected Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid, streamlining the synthetic workflow for researchers.[1][2] The protocols detailed herein are designed to be self-validating and are grounded in established principles of peptide chemistry.

Chemical Structure and Properties

Figure 1: Chemical Structure of the Building Block

cluster_0 Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride cluster_1 Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic Acid (tBu-protected) C10H14ClNO3 FmocProtected

Caption: Key structures for the application.

The target molecule, in its hydrochloride salt form, is a β-amino acid methyl ester. For direct use in Fmoc-based SPPS, it must be converted to its Nα-Fmoc protected and side-chain protected carboxylic acid form. Fortunately, Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid is commercially available, which significantly simplifies the synthetic process.[1][2] It is crucial to use the fully protected version to prevent unwanted side reactions at the phenolic hydroxyl group during peptide elongation.[3][4] The standard and most logical protecting group for the phenol, compatible with the Fmoc/tBu strategy, is the tert-butyl (tBu) ether. This group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and global deprotection step.[5][6][7]

Strategic Considerations for SPPS Incorporation

The successful incorporation of this novel β-amino acid relies on the principles of orthogonal protection schemes inherent to Fmoc-SPPS.[4][7] The workflow is designed to ensure the selective deprotection of the Nα-Fmoc group at each cycle while keeping the side-chain protecting groups and the resin linkage intact until the final cleavage step.

Diagram 1: SPPS Workflow for Incorporation

spss_workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. N-terminal Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Coupling of Fmoc-β-AA(tBu)-OH (e.g., HATU/DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 for subsequent amino acids Washing2->Repeat Final_Deprotection 6. Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage and Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 8. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation

Caption: General workflow for solid-phase peptide synthesis.

Detailed Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.

Protocol 1: Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is recommended. For a C-terminal amide, Rink amide resin is the standard choice.

  • Resin Weighing: Place 100-200 mg of the chosen resin (e.g., Rink amide, loading capacity ~0.5-1.0 mmol/g) in a fritted reaction vessel.

  • Swelling: Add 5 mL of N,N-dimethylformamide (DMF) to the resin.

  • Agitation: Gently agitate the resin suspension for at least 30 minutes at room temperature to ensure complete swelling of the polymer support.

  • Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Nα-Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Piperidine Treatment: Add 5 mL of a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Reaction: Agitate the mixture for 5 minutes at room temperature.

  • Drain: Drain the piperidine solution.

  • Second Treatment: Add another 5 mL of the 20% piperidine solution and agitate for 15 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-L-3-Amino-3-(3-hydroxyphenyl-tBu)-propionic Acid

This is the core step where the novel β-amino acid is incorporated into the peptide sequence. The use of an efficient coupling reagent is crucial, especially for potentially sterically hindered couplings. HATU is a highly recommended coupling reagent.

Table 1: Reagent Quantities for Coupling

ReagentEquivalents (relative to resin loading)Molarity (in DMF)Volume (for 0.1 mmol scale)
Fmoc-L-3-Amino-3-(3-hydroxyphenyl-tBu)-propionic Acid30.5 M0.6 mL
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)2.90.5 M0.58 mL
DIPEA (N,N-Diisopropylethylamine)62.0 M0.3 mL
  • Activation Solution Preparation: In a separate vial, dissolve the required amount of Fmoc-L-3-Amino-3-(3-hydroxyphenyl-tBu)-propionic acid and HATU in DMF.

  • Base Addition: Just before adding to the resin, add the DIPEA to the activation solution and mix briefly.

  • Coupling Reaction: Add the activation solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL).

Protocol 4: Chain Elongation

To continue building the peptide chain, repeat Protocol 2 (Nα-Fmoc Deprotection) and Protocol 3 (Coupling) with the subsequent standard protected α-amino acids until the desired sequence is assembled.

Protocol 5: Final Cleavage and Global Deprotection

This final step cleaves the synthesized peptide from the resin support and removes all acid-labile side-chain protecting groups, including the tBu group from the phenolic hydroxyl.

Diagram 2: Cleavage and Deprotection Mechanism

cleavage_mechanism PeptideResin Peptide-Resin-(Side-Chain-tBu) CleavedPeptide Cleaved Peptide (Deprotected) PeptideResin->CleavedPeptide Acidolysis TFA TFA Cocktail (TFA/TIS/H2O) TFA->CleavedPeptide Scavengers Scavenged Cations TFA->Scavengers Traps Cations

Caption: Schematic of the final cleavage step.

Table 2: Standard Cleavage Cocktail Composition

ReagentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleavage and deprotection
Triisopropylsilane (TIS)2.5%Cation scavenger, prevents side reactions
Deionized Water2.5%Cation scavenger and aids in precipitation
  • Final Fmoc Removal: Perform a final N-terminal Fmoc deprotection as described in Protocol 2 .

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF (3 x 5 mL), followed by dichloromethane (DCM) (3 x 5 mL), and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Reaction: Add 5 mL of the cleavage cocktail to the dry resin in a sealed reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube.

  • Resin Wash: Wash the resin with an additional 1-2 mL of fresh TFA to ensure complete recovery of the peptide. Combine the filtrates.

Protocol 6: Peptide Precipitation and Purification
  • Precipitation: Add the TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Incubation: Keep the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifugation: Pellet the peptide by centrifugation (e.g., 3000 x g for 10 minutes).

  • Washing: Carefully decant the ether and wash the peptide pellet with 20 mL of cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product of high purity.

Conclusion and Expert Recommendations

The incorporation of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate into peptide chains is a straightforward process when utilizing the commercially available Fmoc-protected and side-chain-protected building block. The protocols outlined in this guide provide a robust framework for the successful synthesis of peptides containing this novel β-amino acid. Key to success is the use of a high-efficiency coupling reagent like HATU and the careful execution of the standard Fmoc-SPPS steps. The resulting peptides, with their unique structural features, are valuable tools for advancing research in drug discovery and biomaterials development.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595–598.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Biochemistry, 54(21), 3337–3348. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic Acid: A Key Building Block in Peptide Synthesis and Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Next Peptide. (n.d.). Fmoc-(R)- 3-Amino-3-(3-hydroxyphenyl)-propionic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for Coupling Methods for Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the coupling reactions of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride. This key intermediate in pharmaceutical synthesis presents a unique challenge due to its multifunctional nature, possessing a secondary amine, a methyl ester, and a phenolic hydroxyl group. These application notes detail robust protocols for chemoselective N-acylation, addressing the potential for O-acylation side reactions. Methodologies employing both unprotected and protected phenolic hydroxyl strategies are presented, supported by mechanistic insights, comparative data, and troubleshooting guides to ensure high-yield, high-purity synthesis of amide derivatives.

Introduction: The Synthetic Challenge and Opportunity

This compound is a valuable building block in medicinal chemistry, often serving as a scaffold for the synthesis of novel therapeutic agents. The primary synthetic transformation involving this molecule is the acylation of its secondary amino group to form an amide bond, a cornerstone of drug discovery and development. However, the presence of a nucleophilic phenolic hydroxyl group introduces a significant challenge: the potential for competitive O-acylation, leading to undesired ester byproducts and complicating purification.

This guide provides a systematic approach to navigating this challenge. We will explore two primary strategies:

  • Direct Chemoselective N-Acylation: Leveraging the inherently higher nucleophilicity of the amine over the phenol to achieve selective amide bond formation without the need for protecting groups.

  • Orthogonal Protection Strategy: Employing a protecting group for the phenolic hydroxyl to eliminate the possibility of O-acylation, followed by deprotection to yield the desired N-acylated product.

The choice between these strategies will depend on the specific acylating agent used, the scale of the reaction, and the desired purity of the final product.

Foundational Principles: Understanding the Reactivity Landscape

The success of any coupling reaction with Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate hinges on understanding the relative reactivity of its functional groups.

  • Amine Nucleophilicity: The secondary amine is the most nucleophilic site on the molecule under neutral or slightly basic conditions. Its pKa is higher than that of the phenolic hydroxyl group, meaning it is more readily deprotonated to its more nucleophilic free base form.[1]

  • Phenol Reactivity: The phenolic hydroxyl group is also nucleophilic, particularly under basic conditions where it can be deprotonated to the highly reactive phenoxide anion. This phenoxide is a potent nucleophile that can readily react with activated carboxylic acids or acylating agents, leading to O-acylation.

  • Kinetic vs. Thermodynamic Control: In the synthesis of paracetamol from 4-aminophenol, N-acylation is favored under mild conditions due to the higher nucleophilicity of the amino group (kinetic control).[2] However, with highly reactive acylating agents or prolonged reaction times under basic conditions, O-acylation can become a significant side reaction.

This understanding informs our choice of reagents and reaction conditions to favor the desired N-acylation pathway.

Strategy 1: Direct Chemoselective N-Acylation

This approach is often the most efficient in terms of step economy. Success relies on carefully selecting coupling reagents and conditions that favor the reaction at the more nucleophilic amine center.

Recommended Coupling Reagents and Rationale

A variety of modern peptide coupling reagents are well-suited for this purpose, offering high efficiency and often minimizing side reactions.

Coupling ReagentClassKey Advantages
HATU Aminium SaltRapid reaction kinetics, high coupling efficiency, and effective racemization suppression.[3]
HBTU Aminium SaltA cost-effective alternative to HATU, widely used with a strong track record of success.
PyBOP Phosphonium SaltExcellent for sterically hindered couplings and less prone to side reactions with the N-terminus.[4]
EDC/HOBt CarbodiimideA classic, cost-effective combination. HOBt suppresses racemization and improves efficiency.[5]
General Experimental Workflow for Direct N-Acylation

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification start Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate HCl base_add Add non-nucleophilic base (e.g., DIPEA) to form free amine in situ start->base_add combine Combine free amine, carboxylic acid, and coupling reagent in an aprotic solvent (e.g., DMF) base_add->combine acid Carboxylic Acid acid->combine reagent Coupling Reagent (e.g., HATU) reagent->combine quench Aqueous Work-up combine->quench extract Extraction with organic solvent quench->extract purify Purification (e.g., column chromatography) extract->purify product Pure N-acylated product purify->product

Detailed Protocol 1: HATU-Mediated Coupling

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature to generate the free amine.

  • In a separate flask, dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add the solution of the carboxylic acid and HATU to the free amine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol 2: EDC/HOBt-Mediated Coupling

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend this compound, the carboxylic acid, and HOBt in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the suspension and stir for 10 minutes.

  • Add EDC·HCl in one portion and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Strategy 2: Orthogonal Protection of the Phenolic Hydroxyl

For particularly sensitive substrates or when the highest purity is required, a protection strategy is recommended. This involves masking the phenolic hydroxyl group with a protecting group that is stable to the N-acylation conditions but can be removed selectively afterward.[6]

Choice of Protecting Group

Two common and effective protecting groups for phenols are the tert-Butyldimethylsilyl (TBDMS) ether and the Benzyl (Bn) ether.

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THF or mild acid (e.g., PPTS)Stable to basic N-acylation conditions.
Benzyl (Bn) BnBr, K₂CO₃, AcetoneCatalytic Hydrogenation (e.g., H₂, Pd/C)Stable to a wide range of conditions, including acidic and basic environments.
General Experimental Workflow for Protected N-Acylation

G cluster_protection Protection cluster_coupling Coupling Reaction cluster_deprotection Deprotection & Purification start Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate HCl protect Protect phenolic -OH (e.g., TBDMS or Bn ether formation) start->protect protected_substrate Protected Substrate protect->protected_substrate coupling N-Acylation (using standard coupling protocols) protected_substrate->coupling protected_product Protected N-acylated product coupling->protected_product deprotect Selective deprotection of the phenolic -OH protected_product->deprotect purify Purification deprotect->purify final_product Pure N-acylated product purify->final_product

Detailed Protocols for Protection and Deprotection

Protection Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the TBDMS-protected intermediate by column chromatography.

Deprotection Protocol:

  • Dissolve the TBDMS-protected N-acylated product in anhydrous THF.

  • Add a 1M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) at 0 °C.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield the deprotected product.[4]

Protection Protocol:

  • Suspend this compound (1.0 eq) and K₂CO₃ (3.0 eq) in acetone.

  • Add Benzyl bromide (BnBr) (1.2 eq) and heat the mixture to reflux for 4-6 hours.[7]

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the benzyl-protected intermediate by chromatography.

Deprotection Protocol:

  • Dissolve the benzyl-protected N-acylated product in methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under an atmosphere of hydrogen (H₂) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.[8][9]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of N-acylated Product Incomplete reaction; Inactive coupling reagent; Steric hindrance.Increase reaction time or temperature; Use a fresh batch of coupling reagent; Switch to a more powerful coupling reagent like HATU or PyBOP.
Presence of O-acylated Byproduct Reaction conditions too basic; Highly reactive acylating agent.Use a milder base or reduce the amount of base; Perform the reaction at a lower temperature; Consider using a protecting group for the phenol.
Starting Material Remains Insufficient activation; Amine hydrochloride not fully neutralized.Use a slight excess of the coupling reagent and carboxylic acid; Ensure sufficient base is used to neutralize the hydrochloride salt and the acid formed during the reaction.
Difficult Purification Byproducts from the coupling reagent; Close polarity of product and starting materials.For EDC couplings, ensure thorough aqueous work-up to remove the urea byproduct; Optimize chromatography conditions (solvent system, gradient).

Conclusion

The successful N-acylation of this compound is a critical step in the synthesis of numerous compounds of pharmaceutical interest. By understanding the relative nucleophilicity of the amine and phenolic hydroxyl groups, researchers can choose between a direct chemoselective approach or a more robust protection strategy. The protocols detailed in this guide, utilizing common and efficient coupling reagents, provide a solid foundation for achieving high yields and purity. Careful monitoring and optimization based on the specific substrates and desired outcomes will ensure the successful synthesis of the target amide derivatives.

References

  • Bieg, T., & Szeja, W. (1985).
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Niphade, S. R., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(11), 3264-3268.
  • BenchChem. (2025). Application Notes and Protocols for PyBOP Coupling Reactions.
  • Muttenthaler, M., et al. (2021). Protecting Groups in Peptide Synthesis: A Detailed Guide. Frontiers in Chemistry, 9, 632833.
  • Aapptec Peptides. (n.d.).
  • AIP Publishing. (2017). Good Coupling Performance of PyBOP in the Solid-phase Synthesis of Tetrapeptide, OH-Pro-Leu-Ala-Ileu. AIP Conference Proceedings, 1823, 020033.
  • ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18733-18743.
  • Slideshare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS.
  • SynArchive. (n.d.). Protection of Phenol by Ether. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-492.
  • Indian Academy of Sciences. (2000). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 112(1), 81-84.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • PubMed. (2012). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 924, 3-29.
  • Scribd. (n.d.). Side Reactions in Peptide Synthesis.
  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.
  • ResearchGate. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 27(7), 2203.
  • SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides.
  • ResearchGate. (2012). New Selective O-Debenzylation of Phenol with Mg/MeOH. Tetrahedron Letters, 53(1), 108-111.
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchG
  • ResearchGate. (2020). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 22(19), 7568-7573.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • PubMed. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532.
  • Quora. (2023).
  • Quora. (2018).
  • Difference Wiki. (2024). O Acylation vs.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18733-18743.
  • Difference Wiki. (2024). O Acylation vs.
  • Arkat USA. (2004).
  • BenchChem. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions.
  • ResearchGate. (2004).
  • Rhea. (n.d.). RHEA:15782.

Sources

Application Note: Orthogonal Protecting Group Strategies for Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of protecting group strategies for Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride, a versatile synthetic intermediate in drug discovery. The presence of three distinct functional groups—a secondary amine, a phenolic hydroxyl, and a methyl ester—necessitates a carefully designed, orthogonal protection scheme to enable selective modification. We will explore the rationale behind selecting appropriate protecting groups, detail chemoselective protection protocols, and present orthogonal deprotection workflows. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and reliable methods for the chemical manipulation of this trifunctional scaffold.

Introduction: The Strategic Imperative of Protection

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate is a valuable building block, possessing a chiral center and functional groups that allow for diverse chemical elaborations. However, the inherent reactivity of the amino and hydroxyl groups can lead to undesired side reactions, such as N-acylation, O-acylation, or polymerization, during synthetic transformations. A successful synthetic campaign hinges on the implementation of a protecting group strategy that is:

  • Selective: Each protecting group must be installed at its intended functional group without affecting others.

  • Stable: The protecting groups must withstand the reaction conditions of subsequent synthetic steps.

  • Orthogonal: It must be possible to remove one protecting group selectively in the presence of the others, allowing for sequential functionalization of the molecule.[1][2]

This note will focus on two primary orthogonal strategies that provide maximum synthetic flexibility while preserving the integrity of the methyl ester.

Analysis of the Substrate: Reactivity and Considerations

The target molecule presents three key functional groups with distinct chemical properties:

  • Secondary Amine (Hydrochloride Salt): In its hydrochloride form, the amine is protonated (R₂NH₂⁺) and non-nucleophilic. Prior to protection, it must be neutralized with a suitable base to liberate the free amine (R₂NH), which is a potent nucleophile.

  • Phenolic Hydroxyl: The hydroxyl group is weakly acidic and can be deprotonated to form a nucleophilic phenoxide. Its reactivity is generally lower than that of the free amine.

  • Methyl Ester: This group is susceptible to hydrolysis under strongly acidic or basic conditions and can undergo transesterification or amidation. Protecting group strategies must therefore employ mild conditions to avoid cleaving the ester.

Chemoselectivity is a key consideration. The higher nucleophilicity of the free amine compared to the phenolic hydroxyl allows for selective N-protection under controlled conditions.[3][4]

Figure 1: Structure and key functional groups of the target molecule.

Orthogonal Protecting Group Strategies

An effective orthogonal strategy allows for the independent manipulation of the amine and phenol functionalities. We will detail two robust, field-proven strategies.

Strategy 1: The Boc/Benzyl Orthogonal Pair

This is a classic and highly reliable strategy. The amine is protected as a tert-butoxycarbonyl (Boc) carbamate, and the phenol is protected as a benzyl (Bn) ether.

  • Amine Protection (N-Boc): The Boc group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation. It is selectively removed with strong acid.[5][6][7]

  • Phenol Protection (O-Bn): The benzyl ether is exceptionally stable to both acidic and basic conditions. It is selectively removed by catalytic hydrogenolysis.[8][9][10]

This pairing is orthogonal because the deprotection conditions are mutually exclusive:

  • Acidic Cleavage (e.g., TFA): Removes the N-Boc group while the O-Bn ether remains intact.

  • Hydrogenolysis (H₂, Pd/C): Cleaves the O-Bn ether while the N-Boc group is unaffected.

Strategy 2: The Cbz/Silyl Orthogonal Pair

This strategy provides an alternative orthogonal route, particularly useful if hydrogenation must be avoided for other reasons in the synthetic sequence.

  • Amine Protection (N-Cbz): The benzyloxycarbonyl (Cbz or Z) group is stable to acidic conditions but is cleaved by catalytic hydrogenolysis.[11][][13]

  • Phenol Protection (O-TBDMS): The tert-butyldimethylsilyl (TBDMS) ether is stable to basic conditions and hydrogenolysis but is selectively cleaved by fluoride ion sources (e.g., TBAF).[14][15][16]

This pairing is orthogonal because:

  • Hydrogenolysis (H₂, Pd/C): Removes the N-Cbz group while the O-TBDMS ether is stable.

  • Fluoride-mediated Cleavage (TBAF): Removes the O-TBDMS group while the N-Cbz group is stable.

Important Note on Non-Orthogonal Pairs: A combination such as N-Cbz and O-Bn is not orthogonal, as both groups are removed under catalytic hydrogenation conditions. Choosing the correct pairing is critical for synthetic success.

G cluster_strategy1 Strategy 1: Boc / Bn cluster_strategy2 Strategy 2: Cbz / TBDMS start Target Molecule (Free Base) s1_N_Boc Protect Amine (Boc₂O) start->s1_N_Boc s1_O_Bn Protect Phenol (BnBr, Base) start->s1_O_Bn s2_N_Cbz Protect Amine (Cbz-Cl) start->s2_N_Cbz s2_O_TBDMS Protect Phenol (TBDMS-Cl) start->s2_O_TBDMS s1_protected N-Boc, O-Bn Protected s1_N_Boc->s1_protected s1_O_Bn->s1_protected s1_deprotect_N Deprotect Amine (TFA or HCl) s1_protected->s1_deprotect_N s1_deprotect_O Deprotect Phenol (H₂, Pd/C) s1_protected->s1_deprotect_O s1_free_N Free Amine, O-Bn Protected s1_deprotect_N->s1_free_N s1_free_O Free Phenol, N-Boc Protected s1_deprotect_O->s1_free_O s2_protected N-Cbz, O-TBDMS Protected s2_N_Cbz->s2_protected s2_O_TBDMS->s2_protected s2_deprotect_N Deprotect Amine (H₂, Pd/C) s2_protected->s2_deprotect_N s2_deprotect_O Deprotect Phenol (TBAF) s2_protected->s2_deprotect_O s2_free_N Free Amine, O-TBDMS Protected s2_deprotect_N->s2_free_N s2_free_O Free Phenol, N-Cbz Protected s2_deprotect_O->s2_free_O

Sources

Application Notes & Protocols: Synthesis of Novel Peptidomimetics Using Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of therapeutic peptides is often hampered by their poor metabolic stability and limited bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1] The incorporation of non-natural β-amino acids is a particularly powerful approach, as it alters the peptide backbone, conferring resistance to enzymatic degradation while allowing for the formation of unique, stable secondary structures.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the use of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride , a versatile β-amino acid building block, in the synthesis of novel peptidomimetics. We will explore the strategic considerations for its use in Solid-Phase Peptide Synthesis (SPPS), including protecting group strategies, coupling chemistries, and post-synthesis processing, aimed at researchers and professionals in drug development.

Introduction: The Strategic Advantage of β-Amino Acid Scaffolds

Natural peptides, composed of α-amino acids, are prone to rapid cleavage by proteases in biological systems. The introduction of a β-amino acid, which contains an additional carbon atom in its backbone compared to its α-amino acid counterpart, fundamentally alters the peptide structure.[5][6] This structural perturbation makes the adjacent amide bonds unrecognizable to most common proteases, thereby significantly increasing the resulting peptidomimetic's in-vivo half-life.[3]

Beyond proteolytic resistance, β-amino acids introduce unique conformational constraints, enabling the design of foldamers—non-natural oligomers that adopt well-defined secondary structures like helices and turns, even in short sequences.[4][7] This allows for the precise spatial arrangement of side chains to mimic the bioactive conformation of a parent peptide or to explore novel interactions with a biological target.

The specific building block, Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate , offers two key features for rational drug design:

  • The β-Amino Acid Backbone: Provides the core advantages of metabolic stability and conformational control.

  • The 3-Hydroxyphenyl Side Chain: This moiety can act as a mimic for the side chain of Tyrosine, participating in crucial hydrogen bonding and cation-π interactions with target receptors.[8] Its presence can be critical for retaining or enhancing biological activity.[9]

Core Building Block: Properties and Handling

Proper handling and storage of the starting material are paramount for successful and reproducible synthesis.

PropertyValueSource
Chemical Name This compound[10]
Synonyms DL-3-Amino-3-(3-hydroxyphenyl)propanoic acid methyl ester HCl[10]
CAS Number 1206727-13-0[10][11]
Molecular Formula C₁₀H₁₄ClNO₃[10]
Molecular Weight 231.68 g/mol [10][12]
Appearance White to off-white solidN/A
Storage Store at room temperature under an inert atmosphere. Keep desiccated.[10]

Scientist's Note: The hydrochloride salt enhances the stability and shelf-life of the compound but requires neutralization with a non-nucleophilic base prior to the coupling reaction to free the amine for nucleophilic attack.

Synthetic Strategy: Key Considerations for Incorporation

The successful integration of this building block into a peptide sequence requires careful planning, particularly regarding protecting groups and coupling chemistry. The following section outlines a strategy based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.

Protecting Group Scheme

A robust and orthogonal protecting group strategy is essential to prevent unwanted side reactions.[13][14]

  • α-Amino Group (Backbone): The primary amine must be protected to enable sequential peptide elongation. The 9-fluorenylmethoxycarbonyl (Fmoc) group is ideal for SPPS. It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base (e.g., piperidine), ensuring orthogonality.[14] The initial step is therefore the N-protection of the title compound.

  • Carboxyl Group (Backbone): The methyl ester serves as the initial protecting group for the C-terminus. For incorporation into a growing peptide chain, this ester must be saponified (hydrolyzed) to yield a free carboxylic acid, which can then be activated for coupling.

  • Hydroxyl Group (Side Chain): The phenolic hydroxyl is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid during coupling, leading to branched impurities.[13] While it can sometimes be left unprotected, especially in short sequences or with specific coupling reagents, it is best practice to protect it. An acid-labile group like tert-butyl (tBu) is an excellent choice for the Fmoc/tBu strategy, as it is removed simultaneously with other side-chain protecting groups and the resin linker during the final trifluoroacetic acid (TFA) cleavage step.

Workflow for Building Block Preparation

The following workflow prepares the building block for direct use in Fmoc-based SPPS.

G cluster_0 Step 1: N-Fmoc Protection cluster_1 Step 2: C-Terminus Deprotection cluster_2 Step 3: Side Chain Protection (Optional but Recommended) Start Methyl 3-Amino-3-(3-hydroxyphenyl) propanoate HCl Step1 React with Fmoc-OSu in presence of base (e.g., DIPEA) Start->Step1 Product1 Fmoc-Protected Amino Ester Step1->Product1 Step2 Saponification (e.g., LiOH) to hydrolyze methyl ester Product1->Step2 Product2 Fmoc-Protected Amino Acid (Free Carboxylic Acid) Step2->Product2 Step3 React with isobutylene under acidic catalysis Product2->Step3 Product3 Fully Protected Building Block: Fmoc-β-hTyr(tBu)-OH Step3->Product3 Final SPPS Ready Product3->Final Ready for SPPS

Caption: Preparation of the β-amino acid for SPPS.

Coupling Chemistry: Forming the Amide Bond

The formation of the amide (peptide) bond is the central reaction in peptide synthesis.[15] It requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[16]

Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[17] These are cost-effective but can cause side reactions. Their use almost always requires an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to improve efficiency and suppress racemization.[18]

  • Aminium/Uronium Salts: Reagents like HBTU, TBTU, and HATU are highly efficient and rapid.[18] They are pre-activated forms of HOBt (for HBTU/TBTU) or HOAt (for HATU) and are considered the gold standard for most applications, including the coupling of sterically hindered residues like β-amino acids.[17]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for difficult couplings, and may reduce certain side reactions compared to their aminium counterparts.[19]

Expert Recommendation: For incorporating β-amino acids, aminium reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended due to their high coupling efficiency, which is crucial for overcoming the potential steric hindrance of the modified backbone.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific peptide sequence and available laboratory equipment.

Protocol 1: N-Fmoc Protection of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate

Rationale: This procedure attaches the temporary Fmoc protecting group to the nitrogen of the β-amino acid, a prerequisite for its use in Fmoc-SPPS.

Materials:

  • This compound (1.0 eq)

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, separatory funnel, standard glassware

Procedure:

  • Suspend this compound in DCM.

  • Add DIPEA and stir until the solid dissolves and the solution is clear. This neutralizes the hydrochloride salt.

  • In a separate flask, dissolve Fmoc-OSu in DCM.

  • Add the Fmoc-OSu solution dropwise to the amino ester solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Once complete, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid methyl ester, can be purified by flash chromatography if necessary.

Protocol 2: Saponification to Free the Carboxylic Acid

Rationale: The methyl ester is a stable protecting group that must be removed to allow for carboxyl activation and coupling during SPPS. Saponification with a base like lithium hydroxide is a standard method for this transformation.

Materials:

  • Fmoc-protected amino ester from Protocol 1 (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the Fmoc-protected amino ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C and add an aqueous solution of LiOH dropwise.

  • Stir the reaction at 0 °C, monitoring for the disappearance of starting material by TLC or LC-MS (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the Fmoc-protected β-amino acid with a free carboxylic acid.

Protocol 3: Incorporation into a Peptide via Automated SPPS

Rationale: This protocol describes the core process of elongating a peptide chain on a solid support using the prepared β-amino acid building block.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Prepared Fmoc-β-hTyr(tBu)-OH building block (4.0 eq relative to resin loading)

  • Other required Fmoc-α-amino acids (4.0 eq)

  • Coupling reagent: HBTU (3.9 eq)

  • Base: DIPEA (8.0 eq)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Automated peptide synthesizer

SPPS Workflow:

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle.

Step-by-Step Procedure (Single Coupling Cycle for the β-Amino Acid):

  • Resin Loading: Place the Fmoc-protected resin in the reaction vessel of the synthesizer. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.

  • Coupling: a. In a separate vial, pre-activate the Fmoc-β-hTyr(tBu)-OH by dissolving it with HBTU and DIPEA in DMF. Allow to stand for 2-5 minutes. b. Add the activated amino acid solution to the reaction vessel containing the resin. c. Allow the coupling reaction to proceed for 1-2 hours. Note: Longer coupling times may be needed for β-amino acids compared to α-amino acids.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage: After the final residue is coupled and deprotected, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it to a large volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the suspension, decant the ether, and dry the crude peptide pellet under vacuum.

Purification, Characterization, and Troubleshooting

StepMethodExpected Outcome & QCCommon Issues & Solutions
Purification Reverse-Phase HPLC (RP-HPLC)A major peak corresponding to the target peptide, well-resolved from deletion or incomplete deprotection sequences.Poor Resolution: Optimize gradient. Multiple Peaks: May indicate diastereomers or side products; collect fractions and analyze by MS.
Characterization Mass Spectrometry (ESI-MS or MALDI-TOF)Observed mass should match the calculated theoretical mass of the desired peptidomimetic within acceptable error.Mass Mismatch: Check for incomplete deprotection (+56 for tBu), deletion sequences, or unexpected adducts.
Troubleshooting Incomplete CouplingSymptom: Major peak in MS corresponding to a deletion sequence (-mass of the β-amino acid). Solution: Double couple the β-amino acid; use a more potent coupling agent like HATU; increase coupling time.
Side-Chain AcylationSymptom: Observed mass is +mass of the previous activated amino acid. Solution: Ensure the phenolic hydroxyl group is properly protected (e.g., with a tBu group).

Conclusion

This compound is a high-value building block for modern peptidomimetic design. Its β-amino acid structure provides a robust solution to the challenge of proteolytic instability, while its functionalized side chain allows for critical molecular interactions essential for biological activity. By employing a sound synthetic strategy with appropriate protecting groups and optimized coupling conditions, researchers can effectively incorporate this and similar building blocks to generate novel, drug-like peptide analogues with enhanced therapeutic potential. The protocols outlined herein provide a solid foundation for the successful synthesis and application of these next-generation therapeutic candidates.

References

  • Juaristi, E., & Soloshonok, V. A. (2002). β-Amino Acids: Versatile Peptidomimetics. Bentham Science Publishers.

  • ChemicalBook. (n.d.). This compound. ChemicalBook. Retrieved from

  • Gopalan, B., & Ganesan, A. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.

  • Mazurek, A. H., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research.

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. PubMed.

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from

  • Creative Peptides. (n.d.). Unusual & Non-natural Amino Acids. Creative Peptides. Retrieved from

  • Al-Omaily, R., et al. (2023). Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. PubMed Central.

  • Schneider, S., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry.

  • Molbase. (n.d.). This compound. Molbase. Retrieved from

  • Li, J., & Li, B. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

  • Biosynth. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Biosynth. Retrieved from

  • Taylor, M. C., et al. (2020). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma. Retrieved from

  • PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. PubChem. Retrieved from

  • Organic Synthesis. (n.d.). Protecting Groups. Organic-synthesis.com. Retrieved from

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Retrieved from

  • Kotha, S., & Behera, M. (2012). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. PubMed Central.

  • Fairlie, D. P., et al. (2002). Beta-amino acids: versatile peptidomimetics. PubMed.

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis. BOC Sciences. Retrieved from

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Kumar, A., & Lathiya, H. (2022). Amide Bond Activation of Biological Molecules. PubMed Central.

  • Wigle, T. J., et al. (2015). Discovery of an H3K36me3-Derived Peptidomimetic Ligand with Enhanced Affinity for Plant Homeodomain Finger Protein 1 (PHF1). PubMed Central.

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.

Sources

Application Notes and Protocols for Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride in Novel Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Phenylalanine Derivative

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is a non-natural amino acid derivative with a structure that suggests significant potential in medicinal chemistry and drug discovery. Its core components—a methyl ester, an amino group, and a hydroxylated phenyl ring—provide a versatile scaffold for developing targeted therapeutics. While direct research on this specific molecule is emerging, analogous compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated promising antimicrobial and anticancer properties.[1][2][3] This has led to the hypothesis that this compound may also possess valuable biological activities.

These application notes provide a comprehensive guide for researchers exploring the therapeutic potential of this compound, with a focus on its evaluation as a novel anticancer agent. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for in-vitro drug discovery.[4][5][6][7]

Physicochemical Properties

A clear understanding of the compound's properties is crucial for its effective use in experimental settings.

PropertyValueSource
CAS Number 1206727-13-0[8][9][10]
Molecular Formula C10H14ClNO3[8]
Molecular Weight 231.676 g/mol [8]
Storage Temperature Inert atmosphere, Room Temperature[8]

Hypothesized Mechanism of Action: Targeting Apoptotic Pathways

Based on the structural similarities to other anticancer compounds, we hypothesize that this compound may induce apoptosis in cancer cells by modulating key signaling pathways. A plausible mechanism could involve the inhibition of pro-survival proteins and the activation of pro-apoptotic proteins.

Caption: Hypothesized signaling pathway for the induction of apoptosis by this compound.

G Compound Methyl 3-Amino-3- (3-hydroxyphenyl)propanoate HCl Upstream_Target Upstream Target (e.g., Kinase) Compound->Upstream_Target Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Upstream_Target->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Experimental Workflow for In-Vitro Evaluation

The following workflow provides a systematic approach to characterizing the anticancer potential of this compound.

Caption: A streamlined workflow for the in-vitro assessment of a novel drug candidate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies A Compound Handling & Stock Solution Prep B Cell Viability Assay (e.g., MTT) A->B C Determine IC50 B->C D Western Blot Analysis of Apoptotic Markers C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Mechanism of Action Elucidation D->F E->F

Protocols

Compound Handling, Storage, and Stock Solution Preparation

Rationale: Proper handling and storage are critical to maintain the stability and integrity of the compound. The hydrochloride salt form suggests good solubility in aqueous solutions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Handling: Always handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Storage: Store the solid compound in a tightly sealed container in a desiccator at room temperature, protected from light and moisture.[8]

  • Stock Solution Preparation (100 mM): a. Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. b. Carefully weigh 23.17 mg of this compound into the tube. c. Add 1 mL of DMSO to the tube. d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.

In-Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable method to determine the cytotoxic effects of a compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only). c. Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. d. Incubate for 48-72 hours.

  • MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well. d. Gently pipette to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Apoptotic Markers

Rationale: Western blotting allows for the detection and quantification of specific proteins, providing insights into the compound's effect on the hypothesized apoptotic pathway.

Materials:

  • Cancer cells treated with the compound at its IC50 concentration

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Treat cells with the compound for a specified time (e.g., 24 hours). b. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. c. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL substrate. h. Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the expression of the target proteins to the loading control (β-actin).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Rationale: HPLC is a powerful technique for assessing the purity of the compound and for quantifying it in various matrices.[11][12][13] A reverse-phase method is typically suitable for small molecules of this nature.[11][12]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Compound dissolved in a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

  • Sample Preparation: a. Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL). b. Prepare the sample to be analyzed by dissolving it in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 254 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Data Analysis: a. Analyze the chromatogram for the retention time and peak area of the compound. b. Purity can be assessed by the percentage of the main peak area relative to the total peak area. c. Quantification can be performed by creating a calibration curve with standards of known concentrations.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of this compound as a potential novel drug candidate. The provided protocols are robust and can be adapted to specific research needs. Positive results from these in-vitro studies would warrant further investigation, including more advanced mechanistic studies, in-vivo efficacy studies in animal models, and comprehensive safety and toxicology assessments. The versatility of its chemical structure also opens up possibilities for synthetic modifications to optimize its therapeutic properties.

References

  • Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in Enzymology, 533, 291-301. Retrieved from [Link]

  • In Vitro Pharmacology - Drug Discovery & Development. (n.d.). QIMA Life Sciences. Retrieved from [Link]

  • Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic Acid: A Key Building Block in Peptide Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM. Retrieved from [Link]

  • The Rise of In Vitro Testing in Drug Development. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. (2023, May 26). LCGC International. Retrieved from [Link]

  • Unlock the Potential of S-3-Amino-3-(3-hydroxyphenyl)propionic Acid in Peptide Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. Retrieved from [Link]

  • Methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025, August 13). Lab Manager. Retrieved from [Link]

  • Methyl 3-(methylamino)propanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (n.d.). Waters Corporation. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics, 13(2), 193. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics (Basel), 13(2), 193. Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules, 29(13), 3045. Retrieved from [Link]

  • Amino Acid Analysis: “How-To” Guide. (n.d.). Agilent. Retrieved from [Link]

  • Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. (n.d.). ChemBK. Retrieved from [Link]

  • Hydrolyzed Amino Acid Analysis by Dedicated HPLC Amino Acid Analyzers. (n.d.). Retrieved from [Link]

  • 3-(3-hydroxyphenyl)propanoate hydroxylase. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sample Preparation. (n.d.). SPARC BioCentre Molecular Analysis - SickKids Research Institute. Retrieved from [Link]

  • Titration of Amino Acids Experiment - Complete Video. (2021, July 17). YouTube. Retrieved from [Link]

  • Methyl (S)-3-phenyl-beta-alaninate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). (2005, November 16). Human Metabolome Database. Retrieved from [Link]

Sources

Application Notes and Protocols for the Enzymatic Synthesis of β-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of β-amino acid esters. This document emphasizes scientifically robust methodologies, explaining the rationale behind experimental choices to ensure reproducible and high-yield outcomes.

Introduction: The Significance of β-Amino Acid Esters

Optically pure β-amino acids and their ester derivatives are crucial building blocks in medicinal chemistry and drug development.[1][2][3] Their incorporation into peptides can induce stable secondary structures and confer resistance to proteolytic degradation.[4][5] This has led to their use in a variety of pharmacologically important compounds, including antiviral, antihypertensive, and anticancer agents.[4][5] While numerous chemical routes to these compounds exist, enzymatic synthesis offers significant advantages in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact.[6] This guide details several field-proven enzymatic strategies for the synthesis of β-amino acid esters.

Strategic Enzymatic Approaches

The enzymatic synthesis of β-amino acid esters can be broadly categorized into two main strategies: Kinetic Resolution of racemic mixtures and Asymmetric Synthesis from prochiral substrates.

Kinetic Resolution: Leveraging Enzyme Enantioselectivity

Kinetic resolution is a widely employed method that relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Lipases are versatile and robust enzymes that are frequently used for the kinetic resolution of esters.[7] In the context of β-amino acid esters, a lipase can selectively hydrolyze one enantiomer of a racemic ester to the corresponding β-amino acid, leaving the unreacted ester enantiomer in high enantiomeric excess.[8][9]

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipase PSIM from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica Lipase B (CAL-B) are frequently cited for their high enantioselectivity in the hydrolysis of β-amino acid esters.[8][9][10] The choice of enzyme is critical and often substrate-dependent.

  • Solvent System: The reaction is typically performed in an organic solvent such as isopropyl ether (iPr₂O) or tert-butyl methyl ether (t-BuOMe) with a controlled amount of water as the nucleophile.[8][10] This minimizes side reactions and can enhance enzyme activity and stability.

  • pH and Temperature Control: Maintaining an optimal pH is crucial for enzyme activity. For hydrolysis reactions, the addition of a base like triethylamine (Et₃N) can be necessary to neutralize the acid formed and drive the reaction forward.[8] Temperature also plays a key role, with a typical range of 30-60°C being optimal for many lipases.[10][11]

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products racemic_ester Racemic β-Amino Acid Ester reaction_vessel Reaction Vessel (Stirring, Controlled Temp.) racemic_ester->reaction_vessel enzyme Immobilized Lipase (e.g., Lipase PSIM) enzyme->reaction_vessel solvent Organic Solvent (e.g., iPr₂O) solvent->reaction_vessel water Water water->reaction_vessel base Base (e.g., Et₃N) base->reaction_vessel filtration Enzyme Filtration reaction_vessel->filtration Reaction Completion extraction Liquid-Liquid Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography s_acid (S)-β-Amino Acid chromatography->s_acid r_ester (R)-β-Amino Acid Ester chromatography->r_ester

Caption: Workflow for lipase-catalyzed kinetic resolution of β-amino acid esters.

Protocol 1: Kinetic Resolution of a Racemic β-Amino Acid Ester via Hydrolysis

This protocol is a generalized procedure based on established methods for the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochlorides.[8]

  • Reaction Setup:

    • To a stirred solution of the racemic β-amino acid ester hydrochloride (1.0 eq) in isopropyl ether (iPr₂O), add triethylamine (Et₃N) (1.1 eq).

    • Add water (1.0-4.0 eq) and the immobilized lipase (e.g., Lipase PSIM from Burkholderia cepasia). The amount of enzyme will vary depending on its activity and should be optimized.

  • Reaction Conditions:

    • Stir the suspension at a controlled temperature (e.g., 45°C).

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess (ee) of both the product acid and the remaining ester.

  • Work-up and Purification:

    • Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Separate the resulting amino acid from the unreacted amino ester by extraction or column chromatography.

  • Characterization:

    • Determine the enantiomeric excess of the product amino acid and the unreacted amino ester using chiral HPLC or GC.

Table 1: Representative Data for Lipase-Catalyzed Hydrolysis

Substrate (Racemic Ester)EnzymeSolventTemp (°C)Time (h)Conversion (%)Product (ee%)Unreacted Ester (ee%)Reference
Ethyl 3-amino-3-(4-fluorophenyl)propanoate HClLipase PSIMiPr₂O452449(S)-Acid (>99)(R)-Ester (>99)[8]
Methyl 3-amino-3-phenylpropanoateLipase PS1,4-Dioxane45->45(S)-Acid (>99)(R)-Ester (>99)[9]

A limitation of kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single enantiomeric product.[12]

For β-amino esters, DKR can be achieved by coupling a lipase-catalyzed acylation with a heterogeneous racemization catalyst, such as a palladium-based catalyst.[12]

Conceptual DKR Workflow

G racemic Racemic β-Amino Ester (R/S) s_product (S)-Product (e.g., Amide) racemic->s_product Enzyme (e.g., Lipase) r_ester (R)-Ester racemic->r_ester Enzyme (e.g., Lipase) r_ester->racemic Racemization Catalyst

Caption: Dynamic kinetic resolution of a β-amino acid ester.

Asymmetric Synthesis: Building Chirality

Asymmetric synthesis aims to create a chiral product from a prochiral substrate, offering the potential for 100% theoretical yield of the desired enantiomer.

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[1][2][3] They are highly promising for the synthesis of optically pure β-amino acids from prochiral β-keto esters.[1][2][3]

Causality Behind Experimental Choices:

  • Enzyme Source: While ω-transaminases with activity towards β-amino acids exist, they are less common than those for α-amino acids.[1] Screening of microbial sources or protein engineering is often necessary to find a suitable biocatalyst.[13]

  • Substrate Stability: A significant challenge is the instability of β-keto acids, which are prone to decarboxylation.[1] Therefore, the corresponding β-keto esters are used, and the reaction is coupled with an in-situ hydrolysis step, or the transaminase directly acts on the β-keto ester.

  • Amino Donor and Equilibrium: The choice of amino donor (e.g., L-alanine, isopropylamine) is crucial for driving the reaction equilibrium towards product formation. The removal of the ketone byproduct (e.g., pyruvate) can also shift the equilibrium.

Reaction Scheme: Asymmetric Synthesis using Transaminase

G keto_ester Prochiral β-Keto Ester beta_amino_ester Chiral β-Amino Ester keto_ester->beta_amino_ester Transaminase (TA) PLP amino_donor Amino Donor (e.g., L-Alanine) amino_donor->beta_amino_ester Transaminase (TA) PLP keto_acid Keto Acid Byproduct (e.g., Pyruvate) amino_donor->keto_acid Transaminase (TA) PLP

Caption: Transaminase-catalyzed asymmetric synthesis of a β-amino ester.

Protocol 2: General Procedure for Transaminase-Catalyzed Asymmetric Synthesis

  • Reaction Mixture:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

    • Add the β-keto ester substrate, the amino donor (in excess), and pyridoxal-5'-phosphate (PLP) cofactor.

    • Initiate the reaction by adding the transaminase enzyme (as whole cells or purified enzyme).

  • Reaction Conditions:

    • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

    • Monitor the formation of the β-amino ester and the consumption of the β-keto ester by HPLC or GC.

  • Work-up and Purification:

    • Stop the reaction by acidifying the mixture and removing the enzyme (e.g., by centrifugation if using whole cells).

    • Extract the product with an organic solvent.

    • Purify the β-amino ester by column chromatography.

  • Analysis:

    • Determine the yield and enantiomeric excess of the product.

An innovative approach for the synthesis of β-amino acid esters is the lipase-catalyzed aza-Michael addition of amines to α,β-unsaturated esters (acrylates).[11][14] This method has been successfully implemented in a continuous-flow system, offering advantages in terms of efficiency and process control.[11][14][15]

Causality Behind Experimental Choices:

  • Enzyme and Promiscuity: This reaction showcases the promiscuous activity of lipases, where they catalyze a reaction different from their natural hydrolytic function.[14] Lipozyme TL IM from Thermomyces lanuginosus has been shown to be an effective catalyst for this transformation.[11][14]

  • Continuous-Flow System: A microreactor setup allows for precise control over reaction parameters like residence time and temperature, leading to higher yields and selectivity compared to batch processes.[11]

  • Solvent and Temperature: Methanol has been identified as a suitable solvent for this reaction.[11] The optimal temperature is typically around 35°C, as higher temperatures can lead to the formation of by-products.[11]

Table 2: Lipase-Catalyzed Michael Addition in Continuous Flow

Aromatic AmineAcrylateEnzymeResidence Time (min)Yield (%)Reference
AnilineMethyl AcrylateLipozyme TL IM3080.3[11]
4-FluoroanilineEthyl AcrylateLipozyme TL IM3085.1[11]
3-ChloroanilineMethyl AcrylateLipozyme TL IM3075.6[11]

Protocol 3: Continuous-Flow Synthesis of β-Amino Acid Esters via Michael Addition

This protocol is based on the method developed for the lipase-catalyzed Michael addition of aromatic amines to acrylates.[11][14]

  • System Setup:

    • Use a microreactor system consisting of syringe pumps, a packed-bed reactor containing the immobilized lipase (e.g., Lipozyme TL IM), and a back-pressure regulator, all housed in a temperature-controlled environment.

  • Reactant Preparation:

    • Prepare separate solutions of the aromatic amine and the acrylate in methanol.

  • Reaction Execution:

    • Pump the reactant solutions through the packed-bed reactor at a defined flow rate to achieve the desired residence time (e.g., 30 minutes).

    • Maintain the reactor at the optimal temperature (e.g., 35°C).

  • Product Collection and Analysis:

    • Collect the reaction mixture at the outlet of the reactor.

    • Analyze the product yield by GC or HPLC.

    • Purify the desired β-amino acid ester by column chromatography.[11]

Conclusion and Future Outlook

Enzymatic methods provide powerful and sustainable routes for the synthesis of enantiomerically pure β-amino acid esters. Lipases and transaminases are the most prominent enzyme classes for these transformations, enabling both kinetic resolution and asymmetric synthesis strategies. The choice of enzyme, substrate, and reaction conditions is paramount for achieving high yields and stereoselectivity. Future developments in this field will likely focus on the discovery of novel enzymes with broader substrate scopes and improved stability, as well as the further integration of these biocatalytic steps into continuous-flow processes for industrial-scale production.

References

  • Škeden, P., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. AMB Express, 2(1), 11. [Link]

  • Wang, Y., et al. (2022). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 27(14), 4619. [Link]

  • Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. [Link]

  • Wang, Y., et al. (2022). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. ResearchGate. [Link]

  • Škeden, P., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate. [Link]

  • Experimental setup for the synthesis of β-amino acid esters. ResearchGate. [Link]

  • Škeden, P., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. PubMed. [Link]

  • Shin, J. S., et al. (2001). Cloning and Characterization of a Novel β-Transaminase from Mesorhizobium sp. Strain LUK: a New Biocatalyst for the Synthesis of Enantiomerically Pure β-Amino Acids. Applied and Environmental Microbiology, 67(9), 4253-4260. [Link]

  • Brady, D. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

  • Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. PMC. [Link]

  • de Poel, W., et al. (2019). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. [Link]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]

  • Schematic reaction scheme of the synthesis of β-amino acids catalyzed... ResearchGate. [Link]

  • Lee, J. Y., et al. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 138(49), 15857-15860. [Link]

  • Forró, E. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Medicinal Chemistry, 29(41), 6218-6227. [Link]

  • Heck, T., et al. (2009). Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases. Applied and Environmental Microbiology, 75(12), 4154-4160. [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]

  • Forró, E., & Fülöp, F. (2011). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 16(12), 10107-10118. [Link]

  • Arthrobacter sp. lipase immobilization for preparation of enantiopure masked β-amino alcohols. ResearchGate. [Link]

  • Johnston, J. N., et al. (2010). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 12(15), 3442-3445. [Link]

  • Schilke, K., & Kelly, C. J. (2010). 584g A Novel Lipase Immobilization Technique Using Homopolymer Tethers of Amino Acids. AIChE Annual Meeting, Conference Proceedings. [Link]

  • Green, S. A., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 143(30), 11656-11663. [Link]

  • Alamsyah, R., et al. (2022). Effect of Additional Amino Group to Improve the Performance of Immobilized Lipase From Aspergillus niger by Adsorption-Crosslinking Method. Frontiers in Bioengineering and Biotechnology, 10, 843236. [Link]

  • O'Donnell, M. J., et al. (2001). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Journal of the American Chemical Society, 123(12), 2749-2755. [Link]

  • The use of β-amino acids in the design of protease and peptidase inhibitors. Semantic Scholar. [Link]

  • Paul, C. E., et al. (2016). Enzymatic strategies for asymmetric synthesis. FEBS Journal, 283(17), 3124-3140. [Link]

  • The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Forró, E., & Fülöp, F. (2018). Monoterpene-based chiral β-amino acid derivatives prepared from natural sources: syntheses and applications. Beilstein Journal of Organic Chemistry, 14, 2186-2202. [Link]

  • Flores-Alamo, M., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. SN Applied Sciences, 2(5), 834. [Link]

  • Hughes, D. L., et al. (2023). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry, 88(1), 226-236. [Link]

Sources

Asymmetric Synthesis of Chiral β-Amino Acids: A Comprehensive Guide to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are non-proteinogenic amino acids that serve as indispensable building blocks in contemporary chemical and pharmaceutical research.[1] Their unique structural motif, with the amino group attached to the β-carbon, imparts distinct conformational properties and enhanced metabolic stability to peptides and other bioactive molecules. This resistance to enzymatic degradation makes β-amino acids highly valuable in the design of peptidomimetics, therapeutic agents, and novel biomaterials.[1] The applications of enantiomerically defined β-amino acids are extensive, ranging from their use in drug development to their role in molecular recognition and the study of biomolecular structures.[1] Consequently, the development of robust and efficient methods for their asymmetric synthesis is a paramount objective in modern organic chemistry.

This technical guide provides an in-depth exploration of the principal strategies for the asymmetric synthesis of chiral β-amino acids. It is designed to furnish researchers with not only detailed, step-by-step protocols for key synthetic transformations but also the underlying mechanistic rationale to facilitate informed experimental design and troubleshooting.

Core Synthetic Strategies: A Mechanistic Overview

The asymmetric synthesis of chiral β-amino acids can be achieved through a variety of strategic approaches. This guide will focus on the most prevalent and powerful methods employed in the field:

  • Homologation of α-Amino Acids: Leveraging the readily available chiral pool of α-amino acids.

  • Asymmetric Conjugate Addition (Aza-Michael Reaction): Forming the C-N or C-C bond at the β-position with high stereocontrol.

  • Asymmetric Mannich Reaction: A three-component reaction to construct the β-amino carbonyl framework.

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: Stereoselective reduction of prochiral enamines or acrylates.

  • Chiral Auxiliary-Mediated Syntheses: Employing removable chiral groups to direct stereoselective transformations.

  • Enzymatic Resolutions: Utilizing the inherent stereoselectivity of enzymes to resolve racemic mixtures.

The logical relationship between these core strategies is depicted in the workflow diagram below.

G alpha-Amino Acids alpha-Amino Acids Arndt-Eistert Homologation Arndt-Eistert Homologation alpha-Amino Acids->Arndt-Eistert Homologation Chiral Auxiliary Methods Chiral Auxiliary Methods alpha-Amino Acids->Chiral Auxiliary Methods Prochiral Enones/Enoates Prochiral Enones/Enoates Michael Addition Michael Addition Prochiral Enones/Enoates->Michael Addition Imines & Enol Equivalents Imines & Enol Equivalents Mannich Reaction Mannich Reaction Imines & Enol Equivalents->Mannich Reaction Prochiral beta-Amino Acrylates Prochiral beta-Amino Acrylates Asymmetric Hydrogenation Asymmetric Hydrogenation Prochiral beta-Amino Acrylates->Asymmetric Hydrogenation Racemic beta-Amino Acids Racemic beta-Amino Acids Enzymatic Resolution Enzymatic Resolution Racemic beta-Amino Acids->Enzymatic Resolution Final Product Chiral beta-Amino Acid Arndt-Eistert Homologation->Final Product Chiral Auxiliary Methods->Final Product Michael Addition->Final Product Mannich Reaction->Final Product Asymmetric Hydrogenation->Final Product Enzymatic Resolution->Final Product

Caption: Overview of major synthetic pathways to chiral β-amino acids.

Arndt-Eistert Homologation of α-Amino Acids

The Arndt-Eistert synthesis is a cornerstone method for the one-carbon chain extension of carboxylic acids, providing a direct and reliable route to β-amino acids from their readily available α-amino acid precursors.[2][3] This method is particularly valuable as it generally proceeds with a high degree of retention of stereochemistry at the α-carbon.[4]

Causality and Mechanistic Insight

The reaction sequence begins with the conversion of an N-protected α-amino acid to its corresponding acid chloride. This activated species then reacts with diazomethane to form an α-diazoketone. The crucial step is the subsequent Wolff rearrangement of the α-diazoketone, which is typically catalyzed by a silver salt (e.g., Ag₂O or silver benzoate) or promoted by photolysis or thermolysis.[3][4][5] The rearrangement generates a highly reactive ketene intermediate, which is then trapped by a nucleophile, such as water, to yield the homologous β-amino acid.[3][5] The 1,2-rearrangement of the alkyl group during the Wolff rearrangement is the key to the chain extension and proceeds with retention of the original stereoconfiguration.[4]

Arndt_Eistert_Mechanism start N-Protected α-Amino Acid acid_chloride Acid Chloride start->acid_chloride 1. SOCl₂ or (COCl)₂ diazoketone α-Diazoketone acid_chloride->diazoketone 2. CH₂N₂ dummy1 diazoketone->dummy1 3. Ag₂O, H₂O (Wolff Rearrangement) ketene Ketene Intermediate product N-Protected β-Amino Acid ketene->product 4. H₂O (Nucleophilic attack) dummy1->ketene -N₂ dummy2 dummy3

Caption: Key steps of the Arndt-Eistert homologation.

Application Note & Protocol: Synthesis of N-Boc-(S)-β-homophenylalanine

This protocol details the synthesis of N-Boc-(S)-β-homophenylalanine from N-Boc-(S)-phenylalanine, illustrating the Arndt-Eistert homologation.

Materials:

  • N-Boc-(S)-phenylalanine

  • Ethyl chloroformate

  • N-methylmorpholine (NMM)

  • Diazomethane (ethereal solution, freshly prepared and handled with extreme caution)

  • Silver benzoate

  • 1,4-Dioxane

  • Water

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Tetrahydrofuran (THF)

Protocol:

Step 1: Mixed Anhydride Formation

  • Dissolve N-Boc-(S)-phenylalanine (1.0 eq) in anhydrous THF (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.

  • After stirring for 5 minutes, add ethyl chloroformate (1.1 eq) dropwise.

  • Stir the resulting white suspension at -15 °C for 30 minutes.

Step 2: α-Diazoketone Synthesis

  • In a separate flask, prepare an ethereal solution of diazomethane (approx. 3.0 eq). CAUTION: Diazomethane is highly toxic and explosive. This step must be performed in a well-ventilated fume hood using appropriate safety equipment (blast shield, specialized glassware).

  • Filter the cold mixed anhydride suspension through a pre-cooled, fritted glass funnel to remove the NMM·HCl salt, directly into the ethereal diazomethane solution at 0 °C.

  • Rinse the reaction flask and filter cake with a small amount of cold, anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Carefully quench excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the organic phase with saturated aqueous NaHCO₃ and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-diazoketone, which is used in the next step without further purification.

Step 3: Wolff Rearrangement and Hydrolysis

  • Dissolve the crude α-diazoketone in a 10:1 mixture of 1,4-dioxane and water.

  • Add silver benzoate (0.1 eq) to the solution.

  • Heat the reaction mixture at 80 °C with vigorous stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous phase to pH 2-3 with 1 M HCl.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-(S)-β-homophenylalanine.

  • Purify the product by flash column chromatography on silica gel.

Asymmetric Conjugate Addition (Aza-Michael Reaction)

The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for forming the crucial C-N bond in β-amino acids. The stereochemistry can be controlled through the use of chiral catalysts or by employing a chiral amine nucleophile that acts as a chiral auxiliary.

Causality and Mechanistic Insight

The core of this strategy involves the 1,4-addition of a nitrogen nucleophile to a Michael acceptor. In the catalytic asymmetric variant, a chiral Lewis acid or an organocatalyst activates the α,β-unsaturated compound, rendering it more electrophilic and creating a chiral environment that directs the nucleophilic attack to one face of the molecule. For instance, chiral thiourea catalysts can activate both the electrophile and the nucleophile through hydrogen bonding, facilitating a highly organized transition state. Alternatively, using a chiral amine, such as α-methylbenzylamine, as the nucleophile leads to a diastereoselective addition, where the inherent chirality of the amine directs the formation of one diastereomer preferentially. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched β-amino acid.

Michael_Addition_Mechanism start Michael Acceptor (α,β-Unsaturated Ester) transition_state [Chiral Transition State] nucleophile Nitrogen Nucleophile (e.g., Chiral Amine) catalyst Chiral Catalyst (e.g., Thiourea) enolate Enolate Intermediate transition_state->enolate product β-Amino Ester Adduct enolate->product Protonation

Caption: General mechanism for a catalytic asymmetric aza-Michael addition.

Application Note & Protocol: Organocatalytic Michael Addition of Aniline to an Enone

This protocol describes a representative organocatalytic asymmetric Michael addition, a key C-N bond-forming reaction for β-amino functionality.

Materials:

  • Chalcone (1.0 eq)

  • Aniline (1.2 eq)

  • Chiral thiourea catalyst (e.g., Takemoto's catalyst, 0.1 eq)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add chalcone (1.0 eq) and the chiral thiourea catalyst (0.1 eq).

  • Add anhydrous toluene (0.5 M) and stir the mixture at room temperature for 10 minutes.

  • Add aniline (1.2 eq) via syringe and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-amino ketone.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component condensation that provides a highly convergent route to β-amino carbonyl compounds.[6][7] The asymmetric variant, often catalyzed by organocatalysts like proline and its derivatives, has become a staple for the enantioselective synthesis of β-amino acids and their precursors.[6]

Causality and Mechanistic Insight

The reaction mechanism typically involves the initial formation of an imine or iminium ion from an aldehyde and an amine. The organocatalyst, such as proline, then reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine then undergoes a stereoselective addition to the electrophilic iminium ion. The facial selectivity of this addition is dictated by the chiral environment created by the catalyst. Subsequent hydrolysis of the resulting adduct releases the chiral β-amino carbonyl product and regenerates the catalyst. The success of this reaction hinges on the ability of the organocatalyst to effectively control the conformation of the enamine and the trajectory of its approach to the imine.

Mannich_Reaction_Mechanism cluster_cycle Catalytic Cycle Catalyst (Proline) Catalyst (Proline) Enamine Formation Enamine Formation Catalyst (Proline)->Enamine Formation + Ketone Stereoselective Addition Stereoselective Addition Enamine Formation->Stereoselective Addition + Imine Hydrolysis Hydrolysis Stereoselective Addition->Hydrolysis Intermediate Adduct Hydrolysis->Catalyst (Proline) - Product Product Chiral beta-Amino Ketone Hydrolysis->Product Aldehyde Aldehyde Aldehyde->Stereoselective Addition forms Imine Amine Amine Amine->Stereoselective Addition forms Imine Ketone Ketone

Caption: Organocatalytic cycle of an asymmetric Mannich reaction.

Application Note & Protocol: Proline-Catalyzed Asymmetric Mannich Reaction

This protocol provides a general procedure for the direct asymmetric Mannich reaction between an aldehyde, an aniline, and a ketone, catalyzed by L-proline.

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde, 1.0 eq)

  • Aniline (e.g., p-anisidine, 1.1 eq)

  • Ketone (e.g., acetone, 5.0 eq)

  • L-proline (0.2 eq)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • In a vial, combine the aldehyde (1.0 eq), aniline (1.1 eq), and L-proline (0.2 eq).

  • Add the ketone (5.0 eq) followed by DMSO (0.5 M).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction typically takes 24-72 hours to reach completion.

  • Once the reaction is complete, add water to the mixture and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino ketone.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. For β-amino acids, this strategy typically involves the stereoselective reduction of a prochiral β-amino acrylic acid derivative using a chiral transition metal catalyst, most commonly based on rhodium or ruthenium.[8][9]

Causality and Mechanistic Insight

The success of this method relies on the ability of the chiral ligand, coordinated to the metal center, to create a stereochemically defined environment that directs the delivery of hydrogen to one face of the olefinic substrate. The substrate, a β-(acylamino)acrylate, coordinates to the chiral metal complex. The geometry of this substrate-catalyst complex is crucial for enantioselection. Hydrogen then adds across the double bond, often in a stepwise manner, to generate the chiral product, which then dissociates from the catalyst, allowing the catalytic cycle to continue. The choice of chiral phosphine ligand is critical and can dramatically influence both the enantioselectivity and the reaction rate.[8]

Application Note & Protocol: Rh-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate

This protocol outlines a general procedure for the asymmetric hydrogenation of a β-(acylamino)acrylate using a rhodium-based catalyst.

Materials:

  • β-(Acylamino)acrylate substrate (1.0 eq)

  • [Rh(COD)₂]BF₄ (0.01 eq)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP, 0.011 eq)

  • Methanol (degassed)

  • Hydrogen gas (H₂)

Protocol:

  • In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 eq) and the chiral ligand (0.011 eq).

  • Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the β-(acylamino)acrylate substrate (1.0 eq) to the catalyst solution.

  • Transfer the flask to a hydrogenation apparatus.

  • Purge the system with hydrogen gas (3 cycles).

  • Pressurize the reactor with hydrogen gas (e.g., 5 bar) and stir the reaction mixture at room temperature.

  • Monitor the reaction for hydrogen uptake or by TLC/GC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the enantiomerically enriched β-amino acid derivative.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and highly reliable strategy for asymmetric synthesis.[10] In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis.[10][]

Causality and Mechanistic Insight

In the context of β-amino acid synthesis, an Evans oxazolidinone can be acylated with a suitable carboxylic acid derivative. The resulting N-acyl oxazolidinone can then undergo a diastereoselective enolate alkylation. The bulky substituents on the chiral auxiliary effectively block one face of the enolate, forcing the electrophile to approach from the less hindered face. This steric control leads to the formation of one diastereomer in high excess. Subsequent hydrolysis or aminolysis removes the chiral auxiliary, yielding the desired chiral product.

Application Note & Protocol: Evans Auxiliary-Mediated Asymmetric Alkylation

This protocol describes the synthesis of a chiral β-amino acid derivative using an Evans oxazolidinone auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • Propionyl chloride (1.1 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq)

  • Benzyl bromide (1.2 eq)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • THF, Diethyl ether

Protocol:

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the Evans auxiliary (1.0 eq) in anhydrous THF (0.5 M) under nitrogen and cool to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to obtain the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) and cool to -78 °C.

  • Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to isolate the alkylated product.

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool to 0 °C and add aqueous hydrogen peroxide (30%, 4.0 eq) followed by aqueous lithium hydroxide (0.8 M, 2.0 eq).

  • Stir at 0 °C for 2 hours.

  • Quench the excess peroxide with aqueous Na₂SO₃.

  • Concentrate the mixture to remove THF, then acidify with 1 M HCl and extract with ethyl acetate. The aqueous layer contains the recovered auxiliary.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify to obtain the chiral carboxylic acid, a precursor to the β-amino acid.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method leverages the high stereospecificity of enzymes, which selectively catalyze the transformation of one enantiomer while leaving the other unreacted.

Causality and Mechanistic Insight

For the resolution of β-amino acids, a common approach is the kinetic resolution of a racemic N-acyl-β-amino acid using an aminoacylase enzyme. The enzyme specifically hydrolyzes the N-acyl group of one enantiomer (typically the L-enantiomer), converting it to the free amino acid. The other enantiomer (the D-enantiomer) remains acylated. The resulting mixture of the free L-amino acid and the N-acyl-D-amino acid can then be easily separated due to their different chemical and physical properties (e.g., solubility at different pH values).

Application Note & Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Ester

This protocol describes the kinetic resolution of a racemic β-amino ester using a lipase.

Materials:

  • Racemic N-acetyl-β-phenylalanine methyl ester (1.0 eq)

  • Lipase (e.g., from Candida antarctica, immobilized)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

Protocol:

  • Suspend the racemic N-acetyl-β-phenylalanine methyl ester in phosphate buffer (pH 7.0).

  • Add the immobilized lipase to the suspension.

  • Shake the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Acidify the filtrate with 1 M HCl to pH 2.

  • Extract the mixture with ethyl acetate. The organic layer will contain the unreacted N-acetyl-(R)-β-phenylalanine methyl ester.

  • Adjust the pH of the aqueous layer to the isoelectric point of β-phenylalanine to precipitate the (S)-β-phenylalanine, or extract at a different pH after basification to isolate the N-acetyl-(S)-β-phenylalanine.

Data Presentation: Comparative Analysis of Synthetic Methods

The following table summarizes typical results for various asymmetric syntheses of β-amino acids, providing a comparative overview of their efficiency and stereoselectivity.

Method Catalyst/Auxiliary Substrate Yield (%) ee (%) / dr Reference
Arndt-Eistert Silver BenzoateN-Boc-L-Alanine~70-85>99 ee[4]
Michael Addition Chiral ThioureaChalcone, Aniline85-9590-99 ee-
Mannich Reaction L-Prolinep-Nitrobenzaldehyde, Acetone70-9090-99 ee-
Asym. Hydrogenation Rh-(R)-BINAPMethyl (Z)-β-acetamido-cinnamate>9596 ee[8]
Chiral Auxiliary Evans OxazolidinoneN-Propionyl oxazolidinone80-90>98 dr[]
Enzymatic Resolution Lipase PSRacemic N-acyl-β-amino ester~45 (for each enantiomer)>99 ee[12]

Note: Yields and enantioselectivities/diastereoselectivities are representative and can vary significantly with the specific substrate, catalyst, and reaction conditions.

Conclusion and Future Outlook

The asymmetric synthesis of chiral β-amino acids is a dynamic and evolving field of research. The methods detailed in this guide—Arndt-Eistert homologation, conjugate addition, Mannich reactions, asymmetric hydrogenation, chiral auxiliary-based approaches, and enzymatic resolutions—represent the current state-of-the-art, each offering distinct advantages in terms of substrate scope, operational simplicity, and stereocontrol.

The choice of a particular synthetic strategy is dictated by factors such as the availability of starting materials, the desired substitution pattern on the β-amino acid, and scalability requirements. As the demand for enantiomerically pure β-amino acids continues to grow in the pharmaceutical and materials science sectors, future research will undoubtedly focus on the development of more efficient, sustainable, and versatile catalytic systems. The integration of flow chemistry and biocatalysis is also poised to play a significant role in advancing the practical synthesis of these valuable chiral building blocks.

References

  • Arndt–Eistert reaction. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Arndt–Eistert reaction. In Wikipedia. Retrieved from [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. National Institutes of Health. Retrieved from [Link]

  • Bruneau, C., Renaud, J.-L., & Jerphagnon, T. (2008). Synthesis of β-aminoacid derivatives via enantioselective hydrogenation of β-substituted-β-(acylamino)acrylates. Coordination Chemistry Reviews, 252(5–7), 532–544.
  • O'Brien, P., Porter, D. W., & Smith, N. M. Asymmetric synthesis of cyclic beta-amino acids. York Research Database. Retrieved from [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health. Retrieved from [Link]

  • Barnish, I. T., Corless, M., Dunn, P. J., Ellis, D., Finn, P. W., Hardstone, J. D., & James, K. (1993). Asymmetric synthesis of β-amino acid derivatives by Michael addition to chiral 2-aminomethylacrylates. Tetrahedron Letters, 34(8), 1323-1326.
  • Arndt–Eistert reaction with Mechanism. (2019). YouTube. Retrieved from [Link]

  • Process to chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Retrieved from [Link]

  • Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. Retrieved from [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. National Institutes of Health. Retrieved from [Link]

  • Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. Retrieved from [Link]

  • Chiral auxiliary. In Wikipedia. Retrieved from [Link]

  • (PDF) Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). ResearchGate. Retrieved from [Link]

  • (PDF) Organocatalyzed asymmetric Mannich reaction: An update. ResearchGate. Retrieved from [Link]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004.
  • Asymmetric Synthesis and Application of α-Amino Acids. (2010). ACS Symposium Series.
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Retrieved from [Link]

  • Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers. Retrieved from [Link]

  • Catalytic Mannich reaction according to Jørgensen et al. ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH. Retrieved from [Link]

  • Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. PubMed. Retrieved from [Link]

  • Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews. Retrieved from [Link]

  • Chemistry of Organocatalytic Asymmetric Mannich Reactions. Sci-Hub. Retrieved from [Link]

  • Kinetic resolution of racemic cis-and trans-39a-h by lipase PS. ResearchGate. Retrieved from [Link]

  • Advances in Transition Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Derivatives. Request PDF. Retrieved from [Link]

  • ChemInform Abstract: Chemistry of Organocatalytic Asymmetric Mannich Reactions. Sci-Hub. Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]

  • Enzyme kinetics. In Wikipedia. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride to Engineer Next-Generation Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome the limitations of conventional antibiotics.[1] Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and distinct mechanisms of action, which often involve disruption of the microbial cell membrane.[2][3][4] However, the therapeutic potential of natural AMPs is frequently hindered by poor metabolic stability and potential cytotoxicity.[5][6] A powerful strategy to address these challenges is the incorporation of non-natural amino acids (nnAAs).[7][8] This guide provides a comprehensive framework for the use of a specific β-amino acid, Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride (M-AHP-HCl) , to enhance the pharmacological properties of AMPs. We will detail the scientific rationale, design principles, and step-by-step protocols for synthesis, purification, and evaluation of M-AHP-HCl-containing peptides.

Introduction: The Rationale for Non-Natural Amino Acids in AMP Development

Antimicrobial peptides typically function through electrostatic interactions with negatively charged bacterial membranes, followed by membrane perturbation or translocation to engage intracellular targets.[2][9][10] Their efficacy is governed by a delicate balance of cationicity, hydrophobicity, and amphipathic structure.[11] However, the peptide bonds of natural L-amino acids are susceptible to cleavage by proteases, severely limiting their in vivo half-life.[12][13]

The incorporation of nnAAs offers a robust solution to these limitations.[5] Specifically, β-amino acids, such as M-AHP-HCl, introduce a fundamental change to the peptide backbone. This modification sterically hinders the recognition sites for proteases, significantly enhancing peptide stability without necessarily compromising antimicrobial activity.[7][14]

Why this compound?

M-AHP-HCl is a particularly compelling building block for AMP engineering for several key reasons:

  • Proteolytic Resistance: As a β-amino acid, its backbone is inherently more resistant to enzymatic degradation compared to the α-amino acid structure of natural peptides.

  • Structural Influence: The additional methylene group in the backbone can induce unique and stable secondary structures, such as helices and turns, influencing how the peptide interacts with membranes.

  • Modulated Hydrophobicity: The 3-hydroxyphenyl moiety, analogous to a tyrosine side chain, provides a moderate level of hydrophobicity and the potential for hydrogen bonding. This is critical for insertion into the lipid bilayer of bacterial membranes.[2] Its placement on the β-carbon offers a different spatial orientation compared to tyrosine, potentially leading to novel membrane interactions.

This guide will use a hypothetical parent peptide, K-12 (Sequence: KWKLFKKILKFL-NH₂), as a template for demonstrating the incorporation and impact of M-AHP-HCl.

Experimental Workflow: From Concept to Data

The development and evaluation of an M-AHP-HCl-modified AMP follows a structured, multi-stage process. Each stage provides critical data to validate the success of the previous one, ensuring a trustworthy and reproducible workflow.

Caption: Overall workflow for the development of M-AHP-HCl modified antimicrobial peptides.

Protocol I: Peptide Synthesis and Purification

This protocol details the incorporation of M-AHP-HCl into the parent peptide K-12 at position 5, replacing a Leucine residue, using automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[15][16][17]

3.1. Materials and Reagents

  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g)

  • Protected Amino Acids: Fmoc-L-Leu-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Ile-OH, Fmoc-L-Phe-OH, Fmoc-L-Ala-OH

  • Non-Natural Amino Acid: Fmoc-M-AHP(tBu)-OH (The hydroxyl group on the phenyl ring should be protected, e.g., with a tert-Butyl group, to prevent side reactions[18])

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Agent: 20% (v/v) piperidine in DMF

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation Solvent: Cold diethyl ether

3.2. Step-by-Step Synthesis Protocol (Fmoc/tBu Strategy)

  • Resin Preparation:

    • Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.

    • Rationale: Swelling the resin exposes the reactive sites for the first amino acid coupling.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

    • Rationale: The piperidine is a base that cleaves the acid-labile Fmoc group, exposing the free amine for the next coupling cycle. Thorough washing is critical as residual piperidine will neutralize the subsequent coupling reaction.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first amino acid (Fmoc-L-Leu-OH for K-12) by dissolving 4 equivalents (0.4 mmol) and 3.9 equivalents of HBTU/HOBt in DMF. Add 8 equivalents of DIPEA and allow to react for 2-3 minutes.

    • Add the activated amino acid solution to the resin and allow to couple for 45-60 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Rationale: HBTU/HOBt is a highly efficient coupling system that minimizes racemization. Pre-activation ensures the carboxylic acid is ready to form a peptide bond with the free amine on the resin.

  • Iterative Cycles:

    • Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the sequence (F-L-K-I-L-K-K-F-L-W-K).

    • For the modified peptide, substitute Fmoc-L-Leu-OH with Fmoc-M-AHP(tBu)-OH at the desired position (position 5). Due to the potential for slower coupling kinetics of β-amino acids, extend the coupling time to 2 hours for this specific residue.

spss_cycle start Peptide-Resin (N-terminus Fmoc-protected) deprotection Step 1: Deprotection Add 20% Piperidine in DMF start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling Add activated Fmoc-AA-OH, HBTU, DIPEA wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Elongated Peptide-Resin (N-terminus Fmoc-protected) wash2->end Repeat for next residue

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

  • Final Deprotection:

    • After the final amino acid is coupled, perform a final deprotection step (Step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the resin and incubate for 2-3 hours at room temperature with gentle shaking.

    • Rationale: The strong acid TFA cleaves the peptide from the resin support and simultaneously removes the side-chain protecting groups (like Boc and tBu). TIS acts as a scavenger to prevent side reactions with residues like Tryptophan.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of ice-cold diethyl ether.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the peptide. Discard the ether.

    • Wash the pellet twice with cold ether to remove residual scavengers and organic impurities.

    • Dry the white peptide pellet under vacuum.

    • Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Confirm the mass of the purified peptide fractions using Electrospray Ionization Mass Spectrometry (ESI-MS).

3.3. Expected Analytical Data

Peptide IDSequenceModificationTheoretical Mass (Da)Observed Mass (Da)
K-12 (Parent)KWKLFKKILKFL-NH₂None1528.0~1528.0
K-12-M-AHP5KWK(M-AHP)FKKILKFL-NH₂Leu5 → M-AHP1592.0~1592.0

Protocol II: Biological Evaluation

4.1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[9]

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).

  • Culture Preparation: Inoculate a single colony of each bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture in fresh MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

  • Peptide Preparation: Dissolve the lyophilized peptides in sterile water to create a 1 mg/mL stock solution. Prepare a series of 2-fold serial dilutions in MHB (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Incubation: Add 50 µL of the standardized bacterial suspension to 50 µL of each peptide dilution in the 96-well plate.

  • Controls: Include a positive control (bacteria only, no peptide) and a negative control (broth only).

  • Readout: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

4.2. Hemolysis Assay

This protocol assesses the peptide's cytotoxicity by measuring its ability to lyse mammalian red blood cells.[12]

  • Blood Collection: Obtain fresh human red blood cells (hRBCs) in a tube containing an anticoagulant.

  • Cell Preparation: Wash the hRBCs three times with Phosphate-Buffered Saline (PBS) by centrifugation (1000 x g for 5 min). Resuspend the final pellet in PBS to achieve a 2% (v/v) suspension.

  • Peptide Incubation: Add 50 µL of the 2% hRBC suspension to 50 µL of serially diluted peptides in PBS in a 96-well plate.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Readout: Centrifuge the plate to pellet intact cells. Transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to hemoglobin release.

  • Calculation: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.

4.3. Data Interpretation and Therapeutic Index

The goal is to develop peptides with low MIC values and high HC₅₀ values (the concentration causing 50% hemolysis).

Peptide IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)HC₅₀ (µg/mL)Therapeutic Index (HC₅₀/MIC)
K-12 (Parent)816>128>16 (S. aureus)
K-12-M-AHP548>128>32 (S. aureus)

This is example data. A higher therapeutic index indicates greater selectivity for bacterial cells over host cells.

Mechanistic Insights and Troubleshooting

The incorporation of M-AHP-HCl is hypothesized to enhance the peptide's therapeutic profile by altering its structure and stability. The β-amino acid backbone likely disrupts the formation of a perfect α-helix, potentially creating a more flexible structure that can still effectively permeabilize the bacterial membrane while being less disruptive to the more rigid cholesterol-containing eukaryotic membranes.

mechanism cluster_bacteria Interaction with Bacteria cluster_eukaryote Interaction with Host Cells Peptide K-12-M-AHP5 (Cationic, Amphipathic) Electrostatic 1. Electrostatic Attraction Peptide->Electrostatic High Affinity WeakBinding Reduced Electrostatic & Hydrophobic Binding Peptide->WeakBinding Low Affinity BacterialMembrane Bacterial Membrane (Negatively Charged) BacterialMembrane->Electrostatic EukaryoticMembrane Eukaryotic Membrane (Zwitterionic, Cholesterol-rich) EukaryoticMembrane->WeakBinding Insertion 2. Hydrophobic Insertion (Phenyl Ring) Electrostatic->Insertion Disruption 3. Membrane Disruption (Pore Formation / Carpet Model) Insertion->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath LowToxicity High Cell Viability WeakBinding->LowToxicity

Caption: Proposed selective mechanism of action for M-AHP-HCl modified peptides.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low peptide yield after synthesis Incomplete coupling, especially of the β-amino acid.Double couple the M-AHP-HCl residue. Use a stronger coupling reagent like HATU. Monitor coupling with a Kaiser test.
Multiple peaks in HPLC Incomplete deprotection of side chains; side reactions during cleavage.Ensure sufficient scavenger (TIS) in the cleavage cocktail. Extend cleavage time if necessary.
Peptide shows no antimicrobial activity Incorrect sequence; peptide aggregation.Verify mass by MS. Dissolve peptide in a small amount of DMSO before diluting in assay buffer to prevent aggregation.
High hemolytic activity Excessive hydrophobicity.Redesign the peptide by replacing another hydrophobic residue with a less hydrophobic or charged one.

Conclusion

The strategic incorporation of this compound represents a sophisticated and effective approach to antimicrobial peptide development. By leveraging its unique β-amino acid structure, researchers can systematically enhance proteolytic stability and potentially improve the therapeutic index of promising AMP candidates. The protocols and rationale presented in this guide provide a robust foundation for scientists and drug developers to explore this and other non-natural amino acids in the urgent quest for new antimicrobials.

References

  • A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. (n.d.). MDPI. [Link]

  • Antimicrobial peptides. (n.d.). Wikipedia. [Link]

  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (n.d.). Frontiers. [Link]

  • Antimicrobial Peptide Structure and Mechanism of Action: A Focus on the Role of Membrane Structure. (2016). Bentham Science. [Link]

  • Unnatural amino acids: promising implications for the development of new antimicrobial peptides. (2023). Taylor & Francis Online. [Link]

  • Antimicrobial Peptides: Mechanisms of Action and Resistance. (2014). PubMed. [Link]

  • Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. (2018). National Institutes of Health. [Link]

  • Development and Challenges of Antimicrobial Peptides for Therapeutic Applications. (n.d.). MDPI. [Link]

  • Challenges and advances in antimicrobial peptide development. (2023). PubMed. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. [Link]

  • Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. (n.d.). MDPI. [Link]

  • Application of Unnatural Amino Acids to the De Novo Design of Selective Antibiotic Peptides. (2008). Springer Link. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (2024). ACS Publications. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. [Link]

  • Challenges and advances in antimicrobial peptide development. (2023). ResearchGate. [Link]

  • Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance. (2015). Frontiers. [Link]

  • Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. (2024). National Institutes of Health. [Link]

  • Antimicrobial activity of rationally designed amino terminal modified peptides. (2011). ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

Sources

The Strategic Utility of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile β-Amino Acid Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride emerges as a highly valuable and versatile building block, offering a unique combination of functionalities that can be orthogonally addressed to forge intricate scaffolds. This β-amino acid derivative possesses three key reactive sites: a primary amine, a methyl ester, and a meta-substituted phenol. This trifecta of functional groups, embedded within a chiral backbone (in its enantiomerically pure forms), provides chemists with a powerful tool for generating molecular diversity, particularly in the synthesis of peptidomimetics, heterocyclic systems, and other biologically active compounds.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in a variety of reaction conditions. The strategic placement of the hydroxyl group on the phenyl ring at the meta position also influences the electronic properties of the aromatic system and provides a handle for further functionalization, such as etherification or participation in cyclization reactions.

This comprehensive guide delves into the practical applications of this compound, presenting detailed protocols for its transformation into more complex molecular entities. The methodologies outlined herein are grounded in established chemical principles and are designed to be both robust and adaptable for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1206727-13-0[1]
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.68 g/mol [1]
Appearance White to off-white solidGeneral Supplier Data
Storage Store in an inert atmosphere at room temperature.[1]

Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Application Note 1: N-Protection and Amide Bond Formation for β-Peptide Synthesis

β-peptides, which are oligomers of β-amino acids, have garnered significant interest due to their ability to form stable secondary structures and their resistance to enzymatic degradation.[2] Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate can serve as a valuable monomer for the synthesis of β-peptides, particularly those incorporating an aromatic, functionalized side chain.[3] The first critical step in this process is the protection of the primary amine to prevent undesired side reactions during peptide coupling. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]

Workflow for N-Boc Protection and Amide Coupling

G A Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate HCl B N-Boc Protection A->B Boc₂O, Base C N-Boc-Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate B->C D Ester Hydrolysis C->D LiOH or NaOH E N-Boc-3-Amino-3-(3-hydroxyphenyl)propanoic Acid D->E G Peptide Coupling (e.g., HATU, DIPEA) E->G F Amide Coupling Partner (e.g., Amino Acid Ester) F->G H Protected β-Dipeptide G->H I Deprotection H->I Acid (e.g., TFA) J β-Dipeptide I->J

Caption: Workflow for β-peptide synthesis.

Protocol 1: N-Boc Protection of this compound

This protocol describes a general method for the N-protection of the title compound using di-tert-butyl dicarbonate (Boc₂O).[5][6]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of THF and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (3.0 eq.) or triethylamine (2.2 eq.) portion-wise with stirring until the effervescence ceases and the solution is basic (pH ~8-9).

  • Addition of Boc₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Remove the THF by rotary evaporation.

    • Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with 1 M HCl (to remove any unreacted amine), water, and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Amide Bond Formation to Synthesize a β-Dipeptide

This protocol outlines the coupling of the N-Boc protected β-amino acid (after saponification of the methyl ester) with another amino acid ester.[7]

Materials:

  • N-Boc-3-Amino-3-(3-hydroxyphenyl)propanoic acid (prepared from the product of Protocol 1 via saponification with LiOH or NaOH)

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride) (1.0 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reactant Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-3-Amino-3-(3-hydroxyphenyl)propanoic acid (1.0 eq.), the amino acid methyl ester hydrochloride (1.0 eq.), and HATU (1.1 eq.).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF. Cool the mixture to 0 °C and add DIPEA dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into cold water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Application Note 2: Synthesis of Dihydropyrimidinones via a Biginelli-type Reaction

The Biginelli reaction is a one-pot, three-component condensation that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities.[8] While the classical Biginelli reaction utilizes a β-ketoester, urea, and an aldehyde, modifications of this reaction can employ β-amino esters as one of the components. In this context, Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate can potentially be used in a Biginelli-like condensation to generate novel dihydropyrimidinone scaffolds.

Proposed Reaction Scheme for a Biginelli-type Condensation

G A Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate HCl D One-Pot Condensation A->D B Aldehyde (e.g., Benzaldehyde) B->D C β-Ketoester (e.g., Ethyl Acetoacetate) C->D Acid Catalyst (e.g., p-TSA) E Substituted Dihydropyrimidinone D->E

Caption: Proposed Biginelli-type reaction.

Protocol 3: Proposed Synthesis of a Dihydropyrimidinone Derivative

This protocol is a representative procedure for the acid-catalyzed, one-pot, three-component synthesis of a dihydropyrimidinone derivative.[9][10]

Materials:

  • This compound (1.0 eq.)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq.)

  • β-ketoester (e.g., Ethyl acetoacetate) (1.0 eq.)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq.) or another suitable acid catalyst

  • Ethanol or Acetonitrile

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), the β-ketoester (1.0 eq.), and a catalytic amount of p-TSA (0.1 eq.).

  • Solvent Addition: Add ethanol or acetonitrile as the solvent.

  • Reaction: Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Conclusion

This compound is a building block of significant potential, offering multiple avenues for the synthesis of complex and biologically relevant molecules. Its strategic combination of an amine, an ester, and a phenol on a β-amino acid scaffold makes it an attractive starting material for the construction of β-peptides and diverse heterocyclic systems. The protocols provided in this guide serve as a foundation for researchers to explore the rich chemistry of this compound and to unlock its full potential in their synthetic endeavors. As with any synthetic protocol, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and target molecules.

References

  • Galea, C., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3734.
  • Shaabani, A., et al. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Journal of Chemical Sciences, 130(4), 54.
  • Biginelli reaction. (2023, December 29). In Wikipedia. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2020). Molecules, 25(19), 4459.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (2018). Tetrahedron, 74(38), 5483-5490.
  • Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. (2012). Molecules, 17(11), 13536-13551.
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2013).
  • Design and synthesis of beta-peptides with biological activity. (2012). Methods in Molecular Biology, 813, 19-38.
  • Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. (2012). Journal of the American Chemical Society, 134(18), 7896-7903.
  • Synthesis of 1,4-benzodiazepine-2,5-dione derivatives. (2004). Tetrahedron Letters, 45(41), 7755-7758.
  • Attaching Boc Protecting Groups With BOC-ON. (n.d.). AAPPTec. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. (2024). Molecules, 29(3), 765.
  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. (2024). Molecules, 29(17), 3986.
  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (1979).
  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020). RSC Advances, 10(40), 23908-23914.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2021). Chemistry – A European Journal, 27(45), 11537-11559.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (2018). Chemistry – A European Journal, 24(27), 7033-7038.
  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (2020). Organic & Biomolecular Chemistry, 18(15), 2826-2830.
  • Chemoselective amide bond formation from amino acids. (2017). Science, 357(6353), eaam7333.
  • A Step-by-Step Guide to N-Protection of Amino Acids for Researchers and Drug Development Professionals. (2024). BenchChem.
  • Biocatalytic Amide Bond Formation. (2023). Chemical Society Reviews, 52(8), 2838-2868.
  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. (2001). Chemical & Pharmaceutical Bulletin, 49(10), 1266-1272.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesizing Peptides with Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in synthesizing peptides with Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying scientific principles to empower your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in peptide synthesis.

Q1: Do I need to protect the phenolic hydroxyl group on the side chain?

A1: Yes, protecting the phenolic hydroxyl group is highly recommended. The hydroxyl group is nucleophilic and can react with the activated carboxylic acid of the incoming amino acid, leading to O-acylation and the formation of undesired side products.[1][2] This branching can terminate the desired peptide chain and complicate purification. Common protecting groups for phenolic hydroxyls in Fmoc-based solid-phase peptide synthesis (SPPS) include tert-butyl (tBu) and trityl (Trt).[3]

Q2: What is the significance of the hydrochloride salt form of this amino acid?

A2: The hydrochloride salt enhances the stability and solubility of the amino acid in certain solvents.[4] However, the amine hydrochloride must be neutralized to the free amine in situ before the coupling reaction can proceed. This is typically achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture.

Q3: What are the best coupling reagents to use with this amino acid?

A3: The choice of coupling reagent is critical for efficient peptide bond formation, especially when dealing with potentially sterically hindered amino acids.[5] For routine couplings, aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are effective.[6] For more challenging couplings, more reactive reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU are recommended due to their ability to form more reactive activated esters and potentially reduce racemization.[6][7]

Q4: I am observing poor solubility of the amino acid in my coupling solvent. What can I do?

A4: this compound, being a salt, may have limited solubility in common organic solvents like dichloromethane (DCM).[8] Using more polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is advisable.[9] If solubility issues persist, gentle warming or sonication of the amino acid solution (prior to adding the coupling reagent) may help. Ensure the hydrochloride is fully neutralized, as the free amine form may have different solubility characteristics.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based test) after coupling.

  • Mass spectrometry of the crude peptide shows a significant peak corresponding to the truncated sequence (missing the target amino acid).

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Action
Incomplete Amine Neutralization The amino group must be in its free base form to act as a nucleophile. The hydrochloride salt requires stoichiometric or a slight excess of a non-nucleophilic base (e.g., DIPEA) for neutralization. Action: Ensure at least 2 equivalents of DIPEA are added per equivalent of amino acid hydrochloride.
Steric Hindrance The structure of the amino acid may present some steric bulk, slowing down the coupling reaction.[5] Action: Increase the reaction time and/or switch to a more powerful coupling reagent like HATU or COMU, which are known to be effective for hindered couplings.[6]
Suboptimal Solvent Poor solubility of the reactants can lead to a sluggish reaction. Action: Use DMF or NMP as the primary solvent. For particularly difficult couplings, a small percentage of a solubilizing co-solvent like dimethyl sulfoxide (DMSO) could be considered, though its compatibility with downstream steps should be verified.[10]
Premature Ester Hydrolysis The methyl ester at the C-terminus could be susceptible to hydrolysis under certain conditions, though this is less likely under standard coupling conditions. Action: Ensure anhydrous conditions and avoid prolonged exposure to basic conditions.
Problem 2: Formation of Side Products

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry reveals masses that do not correspond to the desired peptide or simple truncations.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Action
O-acylation of the Phenolic Hydroxyl If the hydroxyl group is unprotected, it can compete with the N-terminal amine for the activated carboxyl group, leading to a branched peptide.[1][2] Action: Use a protected version of the amino acid, such as one with a tBu or Trt group on the phenolic oxygen.[3] If using the unprotected form is unavoidable, a less reactive coupling reagent and shorter reaction times might minimize this side reaction, but this is not ideal.
Racemization Over-activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. Action: Use coupling additives that suppress racemization, such as OxymaPure, which is incorporated in reagents like COMU.[7] Avoid excessive amounts of base and prolonged activation times.
Modification during Final Cleavage During the final TFA cleavage step, reactive carbocations generated from protecting groups can re-attach to nucleophilic residues like the unprotected phenol.[11] Action: Use a cleavage cocktail containing scavengers to trap these reactive species. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[12] For peptides containing other sensitive residues, more complex scavenger mixtures may be necessary.[13]

III. Experimental Protocols & Workflows

Standard Coupling Protocol (Fmoc-SPPS)
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-protected amino acid and 3-5 equivalents of a coupling reagent (e.g., HBTU) in DMF.

    • Add 6-10 equivalents of DIPEA and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Final Cleavage and Deprotection Protocol
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptidyl-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. For a peptide with a tBu-protected phenol, a standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[12]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.[11]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

IV. Visual Diagrams

Peptide Synthesis Workflow and Troubleshooting Points

Peptide_Synthesis_Workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_final Final Steps AA_Prep Amino Acid Prep (Dissolution & Neutralization) Coupling Coupling Reaction AA_Prep->Coupling TS1 Solubility Issue? AA_Prep->TS1 Resin_Prep Resin Prep (Swelling & Fmoc Deprotection) Resin_Prep->Coupling Wash Washing Coupling->Wash TS2 Low Efficiency? Coupling->TS2 Kaiser Kaiser Test Wash->Kaiser Kaiser->Resin_Prep Next Cycle if Negative Kaiser->Coupling Repeat if Positive Cleavage Cleavage & Deprotection Kaiser->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification TS3 Side Products? Cleavage->TS3

Caption: Key stages in peptide synthesis and common troubleshooting points.

Decision Tree for Phenolic Protection

Phenol_Protection_Decision Start Start: Incorporating Methyl 3-Amino-3- (3-hydroxyphenyl)propanoate Check_Protection Is the phenolic -OH group protected (e.g., with tBu)? Start->Check_Protection Yes_Path Yes Check_Protection->Yes_Path Yes No_Path No Check_Protection->No_Path No Proceed Proceed with standard coupling protocol. Yes_Path->Proceed Risk_Analysis High risk of O-acylation side product formation. No_Path->Risk_Analysis Recommendation Strongly recommend using a protected version of the amino acid. Risk_Analysis->Recommendation

Caption: Decision guide for using a protected vs. unprotected phenol side chain.

V. References

  • Benchchem. The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids. Available from:

  • Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from:

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Available from:

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Available from:

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from:

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Available from:

  • AAPPTec. Planning a Peptide Synthesis. Available from:

  • PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods. Available from:

  • Wikipedia. Protecting group. Available from:

  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Available from:

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Available from:

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from:

  • ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Available from:

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from:

  • ResearchGate. Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Available from:

  • CEM Corporation. Protection and Deprotection. Available from:

  • YouTube. Protecting Groups for Peptide Synthesis. Available from:

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Available from:

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from:

  • PubMed. Side reactions in solid-phase peptide synthesis and their applications. Available from:

  • International Journal of Pharmacy Research & Technology. Side reactions in peptide synthesis: An overview. Available from:

  • MDPI. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Available from:

  • Biosynth. Protecting Groups in Peptide Synthesis. Available from:

  • LookChem. This compound 1206727-13-0 wiki. Available from:

  • Bibliomed. Side reactions in peptide synthesis: An overview. Available from:

  • MySkinRecipes. Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride. Available from:

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available from:

  • ChemRxiv. Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Available from:

  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available from:

  • TAPI. Challenges in the Changing Peptide Regulatory Landscape. Available from:

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from:

  • NISCAIR Online Periodicals Repository. Solubilities of Amino Acids in Different Mixed Solvents. Available from:

  • PubChem. Methyl 3-(methylamino)propanoate hydrochloride. Available from:

Sources

Technical Support Center: Overcoming Steric Hindrance in β-Amino Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals navigating the complexities of peptide synthesis with β-amino acids. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and expert-backed protocols to address the unique steric challenges posed by these valuable building blocks. Our goal is to empower you with the knowledge to optimize your coupling reactions, improve yields, and minimize side reactions.

Introduction: The Challenge of the Extra Carbon

β-amino acids are crucial components in the design of peptidomimetics, foldamers, and bioactive molecules due to their ability to induce stable secondary structures and resist enzymatic degradation. However, the presence of an additional carbon in their backbone significantly increases steric bulk around the reacting centers (the amine and the carboxylic acid). This "β-effect" slows down reaction kinetics and can lead to incomplete reactions or the formation of unwanted byproducts, such as piperidin-2-ones, particularly during the coupling of a β-amino acid to another β-amino acid.

This guide will walk you through common issues and provide robust solutions to ensure successful and efficient β-peptide synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of β-amino acids and provides actionable solutions based on established chemical principles.

Issue 1: Low Coupling Yields or Stalled Reactions

  • Question: My coupling reaction between two β-amino acids is showing very low conversion, even after an extended reaction time. What are the likely causes and how can I improve the yield?

  • Answer: Low coupling yields are the most common manifestation of steric hindrance in β-amino acid couplings. The bulky substituents on the β-carbon impede the approach of the activated carboxylic acid to the amine nucleophile.

    Root Causes & Solutions:

    • Inadequate Activation: Standard coupling reagents used for α-amino acids may not be potent enough to overcome the steric barrier. The activated species (e.g., an active ester) may be too sterically hindered itself or may not form efficiently.

      • Solution: Switch to a more powerful coupling reagent. Uranyl-based reagents like HATU, HBTU, and HCTU are generally more effective than carbodiimides (e.g., DCC, DIC) alone, as they form less hindered active esters and their reaction byproducts can act as activating agents. For particularly challenging couplings, consider phosphonium salt reagents like PyBOP or Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide).

    • Solvent Effects: The choice of solvent can significantly impact reaction rates. Solvents that do not adequately solvate the reacting species or that are too viscous can exacerbate steric issues.

      • Solution: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. For sluggish reactions, a mixture of solvents or the use of a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial. In some cases, using a less coordinating solvent can increase the reactivity of the activated species.

    • Base Selection: The choice and amount of base are critical. Hindered bases are often preferred to minimize side reactions like racemization.

      • Solution: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. Ensure the stoichiometry is correct; typically, 2-3 equivalents of base are used. Excess base can sometimes lead to unwanted side reactions.

Issue 2: Formation of Piperidin-2-one Byproduct

  • Question: I am observing a significant amount of a byproduct with a mass corresponding to the loss of my N-terminal protecting group and the elements of water. How can I prevent this?

  • Answer: You are likely observing the formation of a piperidin-2-one, a common side reaction in β-amino acid chemistry, especially when coupling a β-amino acid onto the N-terminus of another β-amino acid. This is an intramolecular cyclization reaction.

    Mechanism of Formation:

    Piperidinone_Formation

    Caption: Piperidin-2-one formation pathway.

    Prevention Strategies:

    • Choice of Coupling Reagent: Reagents that promote rapid amide bond formation can outcompete the intramolecular cyclization.

      • Solution: High-potency reagents like HATU or PyAOP are often recommended. These reagents generate highly reactive activated species that couple quickly.

    • Protecting Group Strategy: The N-terminal protecting group on the incoming β-amino acid can influence the rate of cyclization.

      • Solution: If using an Fmoc protecting group, which is base-labile, ensure that the base used for the coupling reaction is not strong enough to cause premature deprotection. Using a more robust protecting group like Boc can circumvent this issue, although it requires different deprotection conditions.

    • Reaction Conditions: Temperature and reaction time can be optimized to favor the desired intermolecular coupling over the intramolecular side reaction.

      • Solution: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes disfavor the cyclization pathway. Additionally, monitoring the reaction closely and stopping it once the desired product is formed can prevent the accumulation of the byproduct over time.

Frequently Asked Questions (FAQs)

  • Q1: Can I use standard solid-phase peptide synthesis (SPPS) protocols for β-peptides?

    • A1: While the general principles of SPPS apply, direct translation of α-amino acid protocols will often lead to poor results. You should anticipate the need for longer coupling times (double or triple the standard time), the use of more potent coupling reagents (as discussed above), and potentially double coupling steps for difficult sequences.

  • Q2: How does the substitution pattern on the β-amino acid affect coupling efficiency?

    • A2: The steric hindrance is significantly influenced by the nature and position of substituents. β³-amino acids (with a substituent on the β-carbon) are generally more sterically hindered than β²-amino acids (with a substituent on the α-carbon). Cyclically constrained β-amino acids can also present unique challenges. The more sterically demanding the substituent, the more aggressive the coupling conditions need to be.

  • Q3: Are there any "silver bullet" coupling reagents for β-amino acids?

    • A3: While there is no single reagent that works perfectly in all cases, HATU and its derivatives are widely regarded as the gold standard for difficult couplings, including those involving β-amino acids. However, it is always advisable to screen a few different reagents for a particularly challenging coupling step.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling of β-Amino Acids

This protocol provides a starting point for the coupling of an N-protected β-amino acid to a resin-bound amino acid or peptide.

Materials:

  • N-protected β-amino acid (3 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • Anhydrous DMF

Procedure:

  • Pre-activation: In a clean, dry reaction vessel, dissolve the N-protected β-amino acid and HATU in anhydrous DMF.

  • Add the DIPEA to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling: Add the pre-activated mixture to the resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. The progress of the reaction can be monitored using a qualitative test like the Kaiser test.

  • Washing: Once the reaction is complete (or has stalled), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally methanol (2x).

  • Confirmation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the successful coupling.

Table 1: Comparison of Common Coupling Reagents for β-Amino Acid Coupling

ReagentActivating Agent ClassRelative PotencyCommon ByproductsKey Considerations
DCC/DIC CarbodiimideModerateUrea (can be difficult to remove)Prone to racemization; less effective for hindered couplings.
HBTU/HATU UranylHighTetramethylureaHATU is generally more reactive and less prone to racemization than HBTU.
PyBOP Phosphonium SaltHighPhosphoramideGenerates a carcinogenic byproduct (HMPA); use with caution.
EDC/HOAt Carbodiimide/AdditiveHighWater-soluble ureaHOAt is a superior additive to HOBt for reducing racemization.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Coupling Yield CheckReagent Is the coupling reagent potent enough? (e.g., HATU, PyBOP) Start->CheckReagent UpgradeReagent Switch to a more potent reagent (e.g., HATU) CheckReagent->UpgradeReagent No CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions Yes UpgradeReagent->CheckConditions OptimizeConditions Increase reaction time/temperature, or change solvent CheckConditions->OptimizeConditions No DoubleCouple Perform a double coupling CheckConditions->DoubleCouple Yes OptimizeConditions->DoubleCouple Success Successful Coupling DoubleCouple->Success

Caption: Decision workflow for troubleshooting low yields.

References

  • Title: The Synthesis of β-Peptides: A User's Guide Source: Methods in Molecular Biology URL: [Link]

Technical Support Center: Synthesis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important β-amino ester. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic routes considered are the Michael addition of an amine to an acrylate and the Mannich-type reaction involving an aldehyde, an amine, and a carbonyl compound.

Issue ID: SR-01

Problem: Low or no yield of the desired product, with a significant amount of starting material remaining.

Possible Causes:

  • Inadequate reaction conditions: The temperature may be too low, or the reaction time too short for the reaction to proceed to completion. For Michael additions, the choice of solvent can significantly influence the reaction rate.

  • Poor quality of reagents: Degradation of starting materials, such as the oxidation of 3-hydroxybenzaldehyde, can inhibit the reaction.

  • Catalyst inefficiency: If a catalyst is used (e.g., in a Mannich reaction), it may be poisoned or used in an insufficient amount.

Recommended Actions & Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reaction Time: Extend the reaction time and take aliquots at regular intervals to determine the point of maximum conversion.

    • Solvent: For Michael additions, polar protic solvents like methanol or ethanol can facilitate the reaction.[1]

  • Verify Reagent Quality:

    • Ensure the purity of starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. Use freshly opened or purified reagents if necessary.

  • Catalyst Screening:

    • If applicable, screen different catalysts or increase the catalyst loading. Ensure the catalyst is not being deactivated by impurities in the starting materials or solvent.

Issue ID: SR-02

Problem: Formation of a significant amount of a higher molecular weight, often sticky or polymeric, byproduct.

Possible Causes:

  • Polymerization of Methyl Acrylate: Methyl acrylate is prone to self-polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Oligomerization via repeated Michael additions: The product, a β-amino ester, can act as a nucleophile and react with another molecule of methyl acrylate, leading to oligomers.

Recommended Actions & Solutions:

  • Control Reactant Stoichiometry:

    • Use a slight excess of the amine or aldehyde component relative to methyl acrylate to minimize the presence of unreacted acrylate available for polymerization.

  • Optimize Addition Method:

    • Add the methyl acrylate slowly and portion-wise to the reaction mixture to maintain a low concentration of the acrylate at any given time. This favors the desired 1:1 addition over polymerization.

  • Temperature Management:

    • Maintain the reaction temperature as low as feasible to control the rate of polymerization.

Issue ID: SR-03

Problem: Presence of a major byproduct with a mass corresponding to the addition of two equivalents of the propanoate chain to the amine.

Possible Causes:

  • Double Michael Addition: The primary amine of the initial product can undergo a second Michael addition with another molecule of methyl acrylate, leading to a bis-alkylated byproduct. This is a common side reaction when primary amines are used in Michael additions.[1]

Recommended Actions & Solutions:

  • Adjust Stoichiometry:

    • Use a larger excess of the amine source (e.g., ammonia or an ammonium salt) to outcompete the product for the reaction with methyl acrylate.

  • Protect the Amine:

    • Consider using a protected form of the amine that can be deprotected after the initial Michael addition, although this adds extra steps to the synthesis.

  • Reaction Monitoring and Control:

    • Carefully monitor the reaction progress and stop it once the desired product is formed in maximum yield, before significant formation of the bis-adduct occurs.

Issue ID: SR-04

Problem: The product is discolored (e.g., pink, brown, or black), indicating the presence of impurities.

Possible Causes:

  • Oxidation of the Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, especially in the presence of air and basic conditions, leading to colored quinone-type byproducts.

  • Degradation of Starting Materials or Product: High reaction temperatures or prolonged reaction times can lead to decomposition.

Recommended Actions & Solutions:

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.

  • Purification:

    • Utilize purification techniques such as column chromatography or recrystallization to remove colored impurities. The use of activated carbon during recrystallization can also help decolorize the product.

  • Protecting Group Strategy:

    • Consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., a silyl ether or benzyl ether) that can be removed after the main reaction.[2][3] This will prevent side reactions at the hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the key side reactions?

A1: A highly plausible route is the aza-Michael addition of an ammonia equivalent to methyl 3-(3-hydroxyphenyl)acrylate, or a one-pot reaction of 3-hydroxybenzaldehyde, an ammonia source, and a malonic acid derivative followed by esterification. The most common side reactions include:

  • Double Michael Addition: The product amine reacts with another equivalent of the acrylate.[1]

  • Polymerization: Self-polymerization of the acrylate starting material.

  • O-Alkylation: The phenolic hydroxyl group can react under certain conditions.

  • Aldol Condensation: In Mannich-type reactions, self-condensation of the aldehyde or ketone can occur.

Q2: How can I effectively purify the final product from the common side products?

A2: Purification can typically be achieved through a combination of techniques:

  • Acid-Base Extraction: Utilize the basicity of the amine in your product to separate it from neutral byproducts like polymers. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The hydrochloride salt of your product will move to the aqueous layer. Then, basify the aqueous layer and extract the free amine back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be effective in separating the desired product from closely related impurities.

  • Recrystallization: The final hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.

Q3: Should I protect the phenolic hydroxyl group? If so, what protecting group do you recommend?

A3: Protecting the phenolic hydroxyl group is a prudent strategy to prevent O-alkylation and oxidation. The choice of protecting group depends on the overall synthetic plan and the reaction conditions of subsequent steps.

  • Silyl ethers (e.g., TBDMS): These are robust and can be introduced selectively. They are typically removed with fluoride reagents (e.g., TBAF).[2][3]

  • Benzyl ether (Bn): This can be introduced using benzyl bromide and a base. It is stable to a wide range of conditions and is typically removed by hydrogenolysis.[4]

Q4: What analytical techniques are most useful for identifying side products in this synthesis?

A4: A combination of the following techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial assessment of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in the reaction mixture, which is crucial for identifying side products like the bis-adduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the desired product and any isolated byproducts.

Summary of Potential Side Products

Side ProductProbable CauseKey Identifying FeaturesMitigation Strategy
Bis-Adduct Double Michael AdditionMolecular weight corresponding to the addition of a second propanoate unit.Use an excess of the amine source; control reaction time.
Poly(methyl acrylate) Self-polymerization of methyl acrylateInsoluble, sticky, or oily residue; broad signals in NMR.Slow addition of methyl acrylate; maintain low reaction temperature.
O-Alkylated Product Reaction at the phenolic -OHAbsence of the phenolic proton signal in ¹H NMR; mass increase.Protect the hydroxyl group.
Aldol Products Self-condensation of aldehydePresence of α,β-unsaturated carbonyl moieties.Optimize reaction conditions for the Mannich reaction.

Reaction Pathway Visualizations

Main Reaction vs. Side Reactions (Michael Addition Pathway)

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 3-Aminophenol 3-Aminophenol Product Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate 3-Aminophenol->Product + Methyl Acrylate Bis-Adduct Bis-Adduct Product->Bis-Adduct + Methyl Acrylate Methyl Acrylate_side Methyl Acrylate Polymer Polymer Methyl Acrylate_side->Polymer Polymerization

Caption: Main Michael addition pathway versus common side reactions.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_reagents Verify Reagent Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagents_ok Reagents Pure check_reagents->reagents_ok reagents_bad Reagents Impure check_reagents->reagents_bad conditions_ok Conditions Optimal? check_conditions->conditions_ok conditions_bad Conditions Suboptimal? check_conditions->conditions_bad analyze_byproducts Analyze Byproducts (LC-MS, NMR) reagents_ok->analyze_byproducts purify_reagents Purify or Replace Reagents reagents_bad->purify_reagents Action conditions_ok->analyze_byproducts optimize Increase Temp/Time, Change Solvent conditions_bad->optimize Action polymer Polymerization? analyze_byproducts->polymer bis_adduct Bis-Adduct? analyze_byproducts->bis_adduct slow_addition Slow Acrylate Addition polymer->slow_addition Solution excess_amine Use Excess Amine bis_adduct->excess_amine Solution

Caption: A decision tree for troubleshooting low product yield.

References

  • ResearchGate. (2014). How can we protect a hydroxyl group leaving an amino group free? [Online discussion]. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Mannich reaction. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

  • ResearchGate. (n.d.). Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. Available at: [Link]

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available at: [Link]

  • Wang, Y., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions.. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (NNAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including stability, potency, and bioavailability.[1][2] However, the unique structural and chemical properties of these building blocks can introduce significant challenges during solid-phase peptide synthesis (SPPS), often leading to frustratingly low yields. This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting advice in a practical question-and-answer format to help you overcome these hurdles and achieve synthetic success.

Section 1: Diagnosing and Overcoming Poor Coupling Efficiency

Low coupling efficiency is the most frequent culprit behind low yields when working with NNAAs. The unique steric and electronic properties of these residues can significantly hinder the formation of the peptide bond.

Q1: My overall yield is low, and mass spectrometry of the crude product shows multiple deletion sequences. What is the likely cause?

A1: The presence of deletion sequences points directly to incomplete coupling reactions at one or more steps in your synthesis. This is a common issue when incorporating NNAAs, particularly those with bulky side chains (e.g., α,α-disubstituted amino acids) or N-methylated backbones, which dramatically slow down reaction kinetics.[3][4]

To confirm incomplete coupling, you can perform a Kaiser test (for primary amines) after the coupling step. A positive result (blue bead) indicates unreacted free amines, signifying a failed coupling. For secondary amines (like N-methylated amino acids), a different colorimetric test like the chloranil test is required.

Q2: I've confirmed that a specific non-natural amino acid is coupling poorly. How can I improve the coupling efficiency?

A2: When facing a difficult coupling, a multi-pronged approach is often necessary. Here are several strategies, starting with the most common and effective:

1. Extend Coupling Time and/or Use Double Coupling: The simplest first step is to increase the reaction time for the problematic coupling. For particularly stubborn residues, a "double coupling" strategy is highly effective. After the initial coupling reaction, simply drain the vessel and add a fresh solution of the activated amino acid and coupling reagents to the resin for a second reaction period.[5]

2. Choose a More Powerful Coupling Reagent: Not all coupling reagents are created equal, especially when it comes to sterically hindered amino acids.[3] If you are using a standard carbodiimide like DCC, switching to a more potent phosphonium or aminium/uronium salt-based reagent can make a significant difference.

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are highly efficient and widely used for difficult couplings. HATU, which forms highly reactive OAt-esters, is often considered the gold standard for challenging couplings, including N-methylated amino acids.[6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings.

  • Oxyma-based Reagents: COMU is a newer generation reagent that incorporates the Oxyma Pure leaving group, offering efficiency comparable to HATU with improved safety and solubility profiles.[6]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey AdvantagesConsiderations
DIC/HOBt CarbodiimideCost-effectiveGenerally less effective for sterically hindered couplings.
HBTU/TBTU Aminium/UroniumWidely used, effective for many difficult couplings.[6]Byproducts can be difficult to remove.
HATU Aminium/UroniumHighly efficient for sterically hindered and N-methylated amino acids due to HOAt assistance.Higher cost.
COMU Aminium/UroniumHigh efficiency, safer (non-explosive byproducts), good solubility.[6]Relatively newer, may require optimization.
PyBOP PhosphoniumEffective for hindered systems, generates OBt esters.[3]Solutions in DMF have moderate stability.

3. Increase Reagent Concentration: For bimolecular reactions like peptide coupling, increasing the concentration of the reactants can significantly improve the reaction rate.[5] If you are using a standard 0.2 M concentration for your amino acid and coupling reagent solutions, consider increasing it to 0.5 M for the difficult coupling step.

4. Elevate the Reaction Temperature: For particularly challenging sequences, performing the coupling at an elevated temperature (e.g., 50°C) can provide the necessary energy to overcome the activation barrier. This is a common feature in microwave-assisted peptide synthesizers, which can dramatically reduce reaction times and improve efficiency.[7]

Experimental Protocol: Test Coupling with a Hindered Amino Acid

  • Resin Preparation: Swell 100 mg of your peptide-resin (with the N-terminal amine deprotected) in DMF in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the hindered Fmoc-NNAA-OH, 3 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

  • Troubleshooting:

    • If the Kaiser test is positive, perform a second coupling with fresh reagents for another 2 hours.

    • If the second coupling is still incomplete, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[4]

Section 2: Identifying and Mitigating Side Reactions

Side reactions can significantly reduce the yield of your target peptide and complicate purification. The unique functionalities of NNAAs can sometimes promote unexpected or less common side reactions.

Q3: My crude product shows a significant peak with the correct mass, but also a major impurity with a mass of -18 Da. What could be happening?

A3: A loss of 18 Da (the mass of water) is a classic indicator of either aspartimide formation (if your sequence contains an aspartic acid residue) or diketopiperazine formation (at the N-terminal dipeptide stage).

  • Aspartimide Formation: This occurs when the side-chain carboxyl group of an aspartic acid residue attacks the backbone amide bond, forming a cyclic imide. This can happen under both acidic and basic conditions.[8] The aspartimide can then reopen to form a mixture of the correct α-linked peptide and an isomeric β-linked peptide, which is often difficult to separate.

    • Mitigation: Using a beta-cyclohexyl ester (OcHex) protecting group for Asp instead of the standard t-butyl ester can significantly reduce aspartimide formation.[8] Adding HOBt to the piperidine deprotection solution can also help suppress this side reaction.[8]

  • Diketopiperazine Formation: This side reaction is most common after the coupling of the second amino acid and is particularly prevalent if Proline is in the first or second position. The free N-terminal amine of the dipeptide can back-attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.

    • Mitigation: When synthesizing peptides with N-terminal Proline, using a 2-chlorotrityl chloride resin is recommended, as its steric bulk hinders this cyclization.[8]

Q4: I am working with a non-natural amino acid that has a unique side-chain functionality. I'm seeing unexpected byproducts in my mass spec analysis. How do I troubleshoot this?

A4: The vast diversity of NNAA side chains means that a comprehensive list of all possible side reactions is not feasible. However, the principles of protecting group chemistry are universal.

1. Re-evaluate Your Protecting Group Strategy: The core issue is often an inadequate or non-orthogonal protecting group on the NNAA side chain.[9][10] Ensure that the protecting group is stable to the repeated Fmoc deprotection conditions (typically 20% piperidine in DMF) and will be cleanly removed during the final TFA cleavage without causing side reactions.[11]

2. Consider the Electronic Effects of the NNAA: The electronic properties of the NNAA side chain can influence the reactivity of other parts of the peptide.[4] For example, an electron-withdrawing group on a tryptophan analog might alter the indole ring's susceptibility to oxidation or alkylation during cleavage.[12]

3. Perform a Test Cleavage: If you suspect a side reaction is occurring during the final cleavage and deprotection step, perform a small-scale test cleavage.

Experimental Protocol: Small-Scale Test Cleavage

  • Take a small amount of your dried peptide-resin (e.g., 20 mg).

  • Prepare a fresh cleavage cocktail. A common robust cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[13] For peptides with sensitive residues like tryptophan or cysteine, the use of scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) is critical to quench reactive carbocations generated from protecting groups.[13]

  • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether.

  • Analyze the crude product by LC-MS to identify the byproducts.

This analysis will help you determine if the side reaction is happening during synthesis on the resin or during the final cleavage. If the byproduct is only seen after cleavage, you may need to optimize your cleavage cocktail by adding different scavengers.

Section 3: Addressing Aggregation and Purification Challenges

The incorporation of hydrophobic NNAAs can exacerbate peptide aggregation, a phenomenon where peptide chains clump together, leading to poor reaction kinetics and difficult purification.[7][14]

Q5: My synthesis seems to stall after a certain point, and the resin beads are clumping together. What is happening and how can I fix it?

A5: This is a classic sign of on-resin peptide aggregation. As the peptide elongates, it can form secondary structures (like β-sheets) that cause the peptide chains to interact with each other instead of with the solvent, leading to an "insoluble" state.[15]

Strategies to Overcome Aggregation:

  • Use Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures that lead to aggregation. These dipeptides are later converted back to the native serine or threonine residues during the final TFA cleavage.[8]

  • Backbone Protection: Using protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen can prevent the hydrogen bonding that leads to aggregation.[8]

  • Chaotropic Salts: In some cases, adding chaotropic salts like LiCl to the coupling and deprotection solutions can help break up aggregates.

  • Microwave-Assisted Synthesis: The rapid heating provided by microwave energy can help disrupt intermolecular interactions and reduce aggregation.[7]

dot

Aggregation_Troubleshooting Start Low Yield & Clumped Resin Check_Aggregation Suspect Peptide Aggregation Start->Check_Aggregation Strategy1 Incorporate Pseudoproline Dipeptides Check_Aggregation->Strategy1 Disrupts secondary structure Strategy2 Use Backbone Protection (e.g., Hmb) Check_Aggregation->Strategy2 Prevents H-bonding Strategy3 Microwave-Assisted Synthesis Check_Aggregation->Strategy3 Disrupts interactions with heat Strategy4 Add Chaotropic Salts (e.g., LiCl) Check_Aggregation->Strategy4 Breaks up aggregates End Improved Solubility & Yield Strategy1->End Strategy2->End Strategy3->End Strategy4->End

Caption: Troubleshooting workflow for peptide aggregation.

Q6: My peptide is synthesized, but it is very difficult to purify by RP-HPLC. The peaks are broad, and the yield is low after purification. What can I do?

A6: Purification challenges are common, especially with hydrophobic or aggregation-prone peptides.

1. Optimize HPLC Conditions:

  • Mobile Phase Additive: While trifluoroacetic acid (TFA) is the standard ion-pairing agent, it can sometimes lead to poor peak shape. For LC-MS analysis, where TFA suppresses ionization, formic acid is a better choice.[16]

  • Column Chemistry: If you observe peak tailing, it might be due to secondary interactions between your peptide and residual silanols on the silica-based column. Consider using a column with a different chemistry or a polymer-based support.[16]

  • Gradient: A shallower gradient around the elution point of your peptide can improve the resolution between your target peptide and closely eluting impurities.[16]

2. Analytical Characterization is Key: Before attempting large-scale purification, it is essential to thoroughly characterize your crude product.[7] High-resolution mass spectrometry can help you identify the major impurities, which will inform your purification strategy.[17] Knowing whether you are dealing with deletion sequences, truncated sequences, or products of side reactions will help you develop a more effective purification method.[18]

Section 4: FAQs

Q: Can I use the same cleavage cocktail for all my peptides containing NNAAs? A: While a general cocktail like TFA/TIS/Water (95:2.5:2.5) works for many peptides, it is not a one-size-fits-all solution.[13] The optimal cocktail depends on the specific amino acids in your sequence. Peptides containing residues like Cys, Met, or Trp (including NNAA variants) require specific scavengers to prevent side reactions during deprotection.[13]

Q: How do I know if the NNAA I purchased is of high quality? A: Always start with high-quality reagents.[7] The purity of your starting materials, including the NNAA, will directly impact the purity and yield of your final peptide. Source your NNAAs from a reputable supplier and review the certificate of analysis to ensure high purity.

Q: Is it possible that the non-natural amino acid itself is unstable to the synthesis conditions? A: Yes, this is a critical consideration. Some NNAAs may have functionalities that are sensitive to the basic conditions of Fmoc deprotection or the acidic conditions of final cleavage. For instance, an NNAA with a ketone functionality might be susceptible to side reactions with the amine nucleophiles present during synthesis.[19] It is crucial to review the literature for the specific NNAA you are using or to perform stability tests under standard SPPS conditions.

References

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Available at: [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1197-1211. Available at: [Link]

  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(28), 7592-7605. Available at: [Link]

  • Dear, A. J., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170027. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. Available at: [Link]

  • Jensen, K. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 438-448. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Minimal Protection Strategies for SPPS. DriveHQ. Available at: [Link]

  • Analytical Support in Peptide Synthesis: Why It's Essential. ResolveMass Laboratories Inc. (2025). Available at: [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Yarlagadda, V., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit. (2024). Available at: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023). Available at: [Link]

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. (2022). Available at: [Link]

  • Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

  • Aggregation Rules of Short Peptides. JACS Au. (2024). Available at: [Link]

  • What do you do when your peptide synthesis fails?. Biotage. (2023). Available at: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

  • What is the usual nature of impurities in synthetic peptides?. ResearchGate. (2015). Available at: [Link]

  • Problems and Solutions in Solid Phase Synthesis of Peptides. Omizzur. Available at: [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. (2020). Available at: [Link]

Sources

Technical Support Center: Managing Aggregation in Peptides with Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing peptide aggregation, a common yet challenging issue for researchers working with hydrophobic peptides. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of hydrophobic peptide handling, ensuring the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when encountering aggregation issues with hydrophobic peptides.

Q1: Why is my hydrophobic peptide solution cloudy or forming visible precipitates?

A1: Cloudiness or precipitation is a classic sign of peptide aggregation. This occurs because hydrophobic amino acid residues (like Val, Ile, Leu, Phe, Trp, Met, Ala) tend to minimize their contact with water.[1][2] In aqueous solutions, these residues on different peptide chains interact with each other, leading to self-association and the formation of insoluble aggregates.[2][3] This process is driven by the hydrophobic effect, where water molecules form an ordered cage-like structure around hydrophobic regions, and the system moves towards a state of higher entropy by reducing this ordered structure through the aggregation of the hydrophobic molecules.

Q2: I've tried dissolving my peptide in water, but it won't go into solution. What should I do next?

A2: For peptides with high hydrophobicity (typically >50% hydrophobic residues), water is often not a suitable solvent.[4][5] The recommended approach is to first dissolve the peptide in a small amount of a strong organic solvent and then slowly dilute it with your aqueous buffer.

  • Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) is often the first choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[4][5] Alternatives include dimethylformamide (DMF) or acetonitrile (ACN).[4][5]

  • Step-wise Dilution: After dissolving the peptide in the organic solvent, add your aqueous buffer drop-by-drop while gently vortexing. This gradual dilution helps to prevent the peptide from crashing out of solution.

Q3: Can the pH of my buffer affect the aggregation of my hydrophobic peptide?

A3: Absolutely. The pH of the solution plays a critical role in peptide solubility and aggregation by influencing the net charge of the peptide.[3][6][7][8] For peptides that also contain ionizable residues (acidic or basic amino acids), adjusting the pH away from the peptide's isoelectric point (pI) can increase its net charge, leading to greater electrostatic repulsion between peptide molecules and potentially reducing aggregation.[3][8]

  • For peptides with a net positive charge (basic peptides): Try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[5]

  • For peptides with a net negative charge (acidic peptides): A slightly basic solution (e.g., 10% ammonium bicarbonate) may improve solubility.[5]

Q4: How should I be storing my hydrophobic peptides to prevent aggregation over time?

A4: Proper storage is crucial for maintaining the stability of hydrophobic peptides.

  • Lyophilized Form: For long-term storage, keep peptides in their lyophilized (powder) form at -20°C or, ideally, -80°C in a tightly sealed container with a desiccant to protect from moisture.[9][10][11][12][13] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[9][10]

  • In Solution: Storing peptides in solution is generally not recommended for long periods. If you must, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation.[9][10] Store these aliquots at -20°C or -80°C. For peptides containing oxidation-prone residues like Cys, Met, or Trp, use oxygen-free solvents.[4][9]

Q5: Are there any additives I can include in my buffer to help prevent aggregation?

A5: Yes, several types of additives can be used to mitigate aggregation.

  • Chaotropic Agents: Agents like guanidine hydrochloride or urea disrupt the structure of water, which can help to solubilize hydrophobic peptides by weakening hydrophobic interactions.[14][15][16][17] However, be aware that these are denaturants and may not be suitable for all applications.

  • Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween 20) and Polysorbate 80 can help to prevent aggregation by shielding hydrophobic regions of the peptide.[3][18]

  • Amino Acids: Certain amino acids, like arginine and glutamic acid, can be added to the buffer to increase the solubility of some peptides.[19][20]

II. Troubleshooting Guides

This section provides structured approaches to resolving specific experimental challenges related to hydrophobic peptide aggregation.

Troubleshooting Scenario 1: Peptide Aggregates During Purification (RP-HPLC)

Issue: You observe peak broadening, tailing, or even complete loss of your peptide on a reverse-phase high-performance liquid chromatography (RP-HPLC) column. This is often due to on-column aggregation.

Root Cause Analysis: Hydrophobic peptides can interact strongly with the C18 stationary phase of the column, and if the mobile phase is not optimized, the peptide can aggregate on the column, leading to poor chromatographic performance.

Solutions:

StrategyRationale
Increase Organic Solvent Strength A higher concentration of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease hydrophobic interactions between the peptide and the stationary phase, promoting elution.
Modify Mobile Phase pH Adjusting the pH of the aqueous component of the mobile phase can alter the charge state of the peptide, potentially increasing its solubility and reducing on-column aggregation.
Add Ion-Pairing Agents Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape for basic peptides. For very hydrophobic peptides, a stronger ion-pairing agent might be necessary.
Elevate Column Temperature Increasing the column temperature (e.g., to 40-60°C) can sometimes improve the solubility of hydrophobic peptides and reduce aggregation, leading to sharper peaks. However, be mindful of potential peptide degradation at higher temperatures.[21]

Workflow for Optimizing RP-HPLC Conditions:

start Start: Poor Peak Shape step1 Increase Acetonitrile Gradient Steepness start->step1 step2 Adjust Mobile Phase pH step1->step2 If no improvement end_node Resolution: Improved Peak Shape step1->end_node If improved step3 Increase Column Temperature step2->step3 If no improvement step2->end_node If improved step4 Consider Alternative Column Chemistry step3->step4 If no improvement step3->end_node If improved step4->end_node If improved

Caption: Troubleshooting workflow for RP-HPLC of hydrophobic peptides.

Troubleshooting Scenario 2: Peptide Aggregates Upon Reconstitution for a Bioassay

Issue: Your lyophilized peptide appears fine, but upon dissolving it in your assay buffer, the solution becomes cloudy or forms a gel.

Root Cause Analysis: The aqueous buffer is not suitable for keeping the hydrophobic peptide in solution at the desired concentration. The peptide is rapidly aggregating.

Solutions:

StrategyRationale
Initial Dissolution in Organic Solvent As a first step, dissolve the peptide in a minimal volume of DMSO, DMF, or ACN before slowly adding the assay buffer.[4][5]
Sonication Brief sonication can help to break up small aggregates and facilitate dissolution.[5] Perform this in an ice bath to prevent heating.
Gentle Warming Warming the solution to less than 40°C can sometimes aid in dissolving stubborn peptides.[4]
Incorporate Co-solvents or Additives If your assay allows, consider including a low percentage of an organic solvent or a stabilizing excipient like a non-ionic surfactant in your final buffer.[1][3]
pH Adjustment If the peptide has ionizable groups, systematically test the solubility at different pH values to find the optimal condition away from its isoelectric point.[3][6][7][8]

Protocol for Solubilizing a Highly Hydrophobic Peptide:

  • Pre-analysis: Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[9][10]

  • Initial Solubilization: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution. Gently vortex.

  • Visual Inspection: Ensure the solution is completely clear. If not, brief sonication in a water bath may help.[5]

  • Stepwise Dilution: While vortexing, slowly add your aqueous assay buffer to the concentrated DMSO stock to reach the final desired concentration.

  • Final Check: Inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. If it becomes cloudy, the final concentration may be too high for that buffer system.

Troubleshooting Scenario 3: Aggregation During Peptide Synthesis

Issue: During solid-phase peptide synthesis (SPPS), you notice poor swelling of the resin, and subsequent analytical HPLC of a test cleavage shows incomplete coupling or deprotection steps.

Root Cause Analysis: As the peptide chain elongates on the resin, it can fold into secondary structures, like β-sheets, which are stabilized by inter-chain hydrogen bonding.[22] This on-resin aggregation can make reactive sites inaccessible.[23]

Solutions:

StrategyRationale
Use "Difficult Sequence" Protocols Employ specialized protocols that use stronger solvents or additives to disrupt secondary structures. This can include using N-methylpyrrolidone (NMP) instead of DMF or adding chaotropic salts.[23]
Incorporate Pseudoproline Dipeptides Inserting pseudoproline dipeptides at specific points in the sequence can introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[22][23]
Microwave-Assisted Synthesis Microwave energy can accelerate coupling and deprotection reactions and help to break up on-resin aggregates.[22][23]
Hydrophilic Tagging For extremely difficult sequences, a temporary hydrophilic tag can be added to the peptide during synthesis to improve its solubility.[24] This tag is then cleaved off after purification.[24]

Decision Tree for Managing On-Resin Aggregation:

start Aggregation Detected During SPPS q1 Is the sequence known to be difficult? start->q1 action1 Use Microwave Synthesis and/or Chaotropic Salts q1->action1 Yes q2 Does the sequence contain Ser or Thr? q1->q2 No end_node Successful Synthesis action1->end_node action2 Incorporate Pseudoproline Dipeptides q2->action2 Yes action3 Consider Resynthesis with a Hydrophilic Tag q2->action3 No action2->end_node action3->end_node

Caption: Decision-making process for addressing aggregation during peptide synthesis.

III. References

  • Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics. [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. PubMed. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]

  • Peptide Solubilization. JPT. [Link]

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]

  • Peptide Storage and Solubilization. Activotec. [Link]

  • Peptide Solubility. Bio Basic. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • Rational Design of Solution Additives for the Prevention of Protein Aggregation. PMC. [Link]

  • Effect of Additives on Protein Aggregation. The Wolfson Centre for Applied Structural Biology. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. Semantic Scholar. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. The Royal Society Publishing. [Link]

  • Assessing peptide stability under thermal stress conditions. News-Medical.Net. [Link]

  • Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. G-Biosciences. [Link]

  • Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC. [Link]

  • How Long Do Peptides Last at Room Temperature: Complete Storage Guide. SeekPeptides. [Link]

  • Formulation of hydrophobic peptides for skin delivery via coated microneedles. ORCA. [Link]

  • Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. ACS Publications. [Link]

  • Best Practices for Storing Peptides: Maximizing Stability and Potency. Peptide Sciences. [Link]

  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing. [Link]

  • Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. [Link]

  • How to Store Peptides. GenScript. [Link]

  • Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. NIH. [Link]

  • Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces. Semantic Scholar. [Link]

  • Electrostatic Binding and Hydrophobic Collapse of Peptide-Nucleic Acid Aggregates Quantified Using Force Spectroscopy. Universidad CEU San Pablo. [Link]

  • Preventing Protein Aggregation. Biozentrum. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]

  • Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. PubMed Central. [Link]

  • Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. ACS Publications. [Link]

  • Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. ResearchGate. [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Peptides Incorporating Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with peptides containing Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride. Our approach is grounded in established scientific principles to empower you with the knowledge to systematically overcome solubility issues in your experiments.

Introduction: Understanding the Solubility Challenge

Peptides are powerful therapeutic agents, but their development is often hampered by poor solubility.[1] This can impact bioavailability, formulation, and overall therapeutic efficacy. Peptides containing custom amino acids like this compound introduce unique solubility considerations due to their specific chemical structures.

The structure of this compound, with its ionizable amino and hydroxyl groups, suggests that pH will be a critical factor in determining its contribution to the overall solubility of the peptide. This guide will walk you through a logical, step-by-step process to identify and resolve solubility issues.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with these specific peptides.

Q1: What inherent properties of this compound might affect my peptide's solubility?

A: The molecule possesses two key functional groups that influence solubility: a primary amine (from the amino group) and a phenolic hydroxyl group. Both are ionizable, meaning their charge state is dependent on the pH of the solution. At different pH values, these groups can be protonated or deprotonated, altering the net charge of the molecule and, consequently, its interaction with water. This makes pH adjustment a primary tool for enhancing solubility.[1][2]

Q2: My peptide containing this molecule has low solubility in aqueous solutions. What is the first step I should take?

A: The first and most crucial step is to assess the overall charge of your peptide at neutral pH. You can estimate the isoelectric point (pI) of your peptide, which is the pH at which it has a net neutral charge. Peptides are often least soluble at their pI.[1] Your initial efforts should focus on dissolving the peptide in a buffer with a pH far from its pI.

Q3: Are there any general predictions that can be made about the solubility of peptides containing this specific non-canonical amino acid?

A: While specific experimental data is limited, the presence of the phenyl ring introduces a hydrophobic element. If your peptide already contains a high proportion of other hydrophobic amino acids (like Leucine, Valine, or Phenylalanine), the addition of this molecule could further decrease aqueous solubility.[1] Conversely, the ionizable groups offer handles for solubility manipulation.

Q4: Can I use organic solvents to dissolve my peptide?

A: Yes, for highly hydrophobic peptides, a small amount of an organic co-solvent can be very effective.[3] Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used to first dissolve the peptide, which is then slowly diluted with an aqueous buffer.[2][3] However, be mindful of the compatibility of these solvents with your downstream applications, especially cellular assays.[3]

In-Depth Troubleshooting Guides

If the initial steps in the FAQs do not resolve your solubility issues, follow these systematic troubleshooting guides.

Guide 1: Systematic pH Optimization

The net charge of a peptide is a primary determinant of its solubility.[1] This protocol will guide you through a systematic pH screen to find the optimal pH for dissolution.

The Underlying Principle: By adjusting the pH away from the peptide's isoelectric point (pI), you increase the net charge of the peptide, leading to greater electrostatic repulsion between peptide molecules and enhanced interaction with water.[1][4]

Experimental Protocol:

  • Estimate the Peptide's pI: Use a peptide property calculator tool to estimate the isoelectric point of your full peptide sequence.

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., 0.1 M citrate for pH 2-6, 0.1 M phosphate for pH 6-8, and 0.1 M carbonate-bicarbonate for pH 9-10).

  • Small-Scale Solubility Testing:

    • Aliquot a small, consistent amount of your lyophilized peptide into several microcentrifuge tubes.

    • To each tube, add a small volume of a different buffer from your series.

    • Vortex gently and observe for dissolution. Sonication can be used to aid dissolution, but be cautious of heating the sample.[2]

  • Quantify Solubility (Optional but Recommended):

    • Centrifuge the tubes to pellet any undissolved peptide.

    • Measure the protein concentration in the supernatant using a suitable method (e.g., UV-Vis spectroscopy at 280 nm, or a colorimetric assay like the Bradford or BCA assay).

  • Analyze the Results: Identify the pH range where the peptide exhibits the highest solubility. This will be your starting point for preparing stock solutions.

Data Interpretation:

Observation Potential Cause Next Steps
Peptide dissolves at low pH (<5)The peptide is basic (net positive charge at low pH).Use an acidic buffer for your stock solution.
Peptide dissolves at high pH (>8)The peptide is acidic (net negative charge at high pH).Use a basic buffer for your stock solution.
Solubility is poor across the entire pH rangeThe peptide is highly hydrophobic or prone to aggregation.Proceed to Guide 2: Co-Solvent Screening .
Guide 2: Co-Solvent and Excipient Screening

For peptides that remain insoluble even after pH optimization, the use of co-solvents or solubility-enhancing excipients is the next logical step.

The Underlying Principle: Co-solvents can disrupt the hydrophobic interactions that lead to peptide aggregation.[1] Excipients can physically or chemically modify the peptide to improve its interaction with aqueous environments.

Experimental Workflow Diagram:

G start Insoluble Peptide (Post-pH Screen) co_solvent Co-Solvent Screening (e.g., DMSO, DMF, Acetonitrile) start->co_solvent evaluate Evaluate Solubility & Compatibility co_solvent->evaluate excipient Excipient Screening (e.g., PEG, Sugars, Amino Acids) excipient->evaluate evaluate->excipient Insoluble or Incompatible success Soluble Formulation Achieved evaluate->success Soluble & Compatible fail Consider Peptide Resynthesis or Advanced Formulation evaluate->fail Still Insoluble

Caption: A decision-making workflow for advanced solubility enhancement.

Protocol 1: Co-Solvent Screening

  • Select Co-Solvents: Common choices include DMSO, DMF, acetonitrile, and ethanol.[2][3]

  • Initial Dissolution: Attempt to dissolve a small amount of the peptide in 100% of the chosen co-solvent.

  • Stepwise Dilution: If the peptide dissolves, slowly add your desired aqueous buffer dropwise while vortexing. If the solution remains clear, your peptide is soluble under these conditions. If it precipitates, the concentration of the co-solvent is too low.

  • Determine the Minimum Required Co-solvent Concentration: Experiment with different starting ratios of co-solvent to aqueous buffer to find the lowest concentration of organic solvent that maintains solubility.

Protocol 2: Excipient Screening

  • Select Excipients:

    • Sugars: Sucrose or trehalose can stabilize peptide structure.[5]

    • Amino Acids: Arginine and glutamic acid can reduce aggregation.

    • Polymers: Polyethylene glycol (PEG) can be added to the formulation or conjugated to the peptide (PEGylation) to increase solubility.[1][6]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or 80 can be effective.[7]

  • Prepare Stock Solutions: Create stock solutions of the selected excipients in your optimal buffer from Guide 1.

  • Test Solubility: Attempt to dissolve your peptide in the buffer containing the excipient.

Considerations for Co-Solvents and Excipients:

Agent Advantages Disadvantages
Co-Solvents (DMSO, DMF) Highly effective for hydrophobic peptides.Can be incompatible with some assays and may be toxic at high concentrations.
Sugars (Sucrose, Trehalose) Biocompatible and can improve stability.May not be sufficient for highly insoluble peptides.
Amino Acids (Arginine) Can reduce aggregation.May alter the ionic strength of the solution.
Polymers (PEG) Significantly increases solubility and in vivo half-life.May require chemical conjugation to the peptide.
Surfactants Effective at low concentrations.Can interfere with some biological assays.
Guide 3: Addressing Aggregation

If solubility issues persist, your peptide may be prone to aggregation, forming either amorphous particles or structured fibrils.[8]

The Underlying Principle: Peptide aggregation is often driven by hydrophobic interactions and the formation of intermolecular beta-sheets.[9][10] The inclusion of "gatekeeper" residues or the use of specific excipients can disrupt these interactions.

Strategies to Mitigate Aggregation:

  • Peptide Sequence Modification: If you are in the design phase, consider replacing hydrophobic amino acids with more hydrophilic ones.[2] The strategic placement of charged residues like lysine or arginine can also disrupt aggregation-prone regions.[1][8]

  • Use of Aggregation Inhibitors: Certain excipients, such as arginine, have been shown to act as aggregation inhibitors.

  • Temperature Control: In some cases, dissolving the peptide at a lower temperature (e.g., 4°C) can slow down the kinetics of aggregation. Conversely, gentle heating can sometimes improve solubility, but this should be done with caution to avoid degradation.[2][3]

Workflow for Investigating Aggregation:

Caption: Troubleshooting workflow for suspected peptide aggregation.

Concluding Remarks

Improving the solubility of peptides, especially those containing novel amino acids, is often an empirical process. By following a systematic approach that begins with pH optimization and progresses to the screening of co-solvents and excipients, you can efficiently identify a suitable formulation for your peptide. Always remember to start with small amounts of your valuable peptide for these screening experiments.[6] This guide provides a robust framework to navigate these challenges, grounded in the fundamental principles of peptide chemistry.

References

  • Peptide Solubilization. JPT. [Link]

  • Kandola, P., et al. (2018). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B, 122(19), 5070-5080. [Link]

  • How Can I Make My Peptide More Water Soluble? (2024, January 11). LifeTein. [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2006, October 1). BioProcess International. [Link]

  • Toniolo, C., et al. (2007). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of Peptide Science, 13(10), 674-683. [Link]

  • Understanding Peptide Stability Under Various pH Conditions. (2025, October 30). GenScript. [Link]

  • This compound 1206727-13-0 wiki. Molbase. [Link]

  • Kandola, P., et al. (2018). Peptide Solubility Limits: Backbone and Side-Chain Interactions. ACS Publications. [Link]

  • Elucidating the aggregation rules for short peptides. (2024, September 3). Drug Target Review. [Link]

  • Habibi, N., et al. (2021). Effects of Co-Solvents on Loading and Release Properties of Self-Assembled Di-Peptide Building Blocks, Towards Drug Delivery Applications. Current Pharmaceutical Design, 27(43), 4496-4504. [Link]

  • Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. (2018, December 24). OAText. [Link]

  • Enhancing Solubility with Novel Excipient Technologies. (2024, April 15). The Conference Forum. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. PubChem. [Link]

  • Solubility Enhancement Excipients. American Pharmaceutical Review. [Link]

  • Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. (2023). MDPI. [Link]

  • Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030. [Link]

  • Methyl 3-(methylamino)propanoate hydrochloride. PubChem. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). BioPharm International. [Link]

  • An Alternative Solution for Peptide Drug Development. (2022). Science Publishing Group. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). National Center for Biotechnology Information. [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 11). Taylor & Francis Online. [Link]

  • Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride. PubChem. [Link]

  • Green Solvents in SPPS: Sustainable Peptide Synthesis. CreoSalus. [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 29). Taylor & Francis. [Link]

Sources

"selection of coupling reagents for difficult peptide sequences"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Selecting Coupling Reagents for Difficult Peptide Sequences

Welcome to the Technical Support Center for Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing challenging peptide sequences. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your decision-making in the lab.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the selection and use of coupling reagents for difficult peptide sequences.

Q1: What makes a peptide sequence "difficult" to synthesize?

A difficult peptide sequence is one that presents challenges during solid-phase peptide synthesis (SPPS), leading to incomplete reactions, low purity, and poor yields.[1][2] Several factors can contribute to a sequence being classified as difficult:

  • Steric Hindrance: Bulky amino acid residues, particularly at the C-terminus or N-terminus of the growing peptide chain, can physically block the approach of the incoming activated amino acid, slowing down or preventing peptide bond formation.[3][4][5] α,α-disubstituted amino acids like Aib (2-methylalanine) are classic examples.[3][5]

  • Peptide Aggregation: Hydrophobic sequences have a tendency to self-associate through hydrogen bonding, causing the peptide-resin to collapse and swell poorly.[6][7] This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete deprotection and coupling steps.[6]

  • Racemization: The activation of the carboxylic acid group of an amino acid can sometimes lead to the loss of its stereochemical integrity, resulting in a mixture of D and L isomers.[6][8][9] Cysteine and histidine are particularly susceptible to racemization.[6]

  • Secondary Structure Formation: As the peptide chain elongates, it can adopt stable secondary structures, such as β-sheets, on the solid support.[10] These structures can mask the N-terminus, making it inaccessible for the next coupling cycle.

Q2: When should I deviate from a standard coupling protocol using DCC or DIC/HOBt?

Standard carbodiimide-based coupling methods, such as those using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt), are effective for many routine syntheses.[11][12][13] However, you should consider using a more potent coupling reagent when you observe:

  • Incomplete or slow coupling reactions: This can be identified by a positive ninhydrin test after a coupling step.[14][15]

  • Consistently low yields or purity with a specific sequence.

  • Synthesis of peptides known to be aggregation-prone or containing sterically hindered amino acids.[2]

Q3: What are the main classes of modern coupling reagents and how do they differ?

Modern coupling reagents are broadly categorized into phosphonium and aminium (uronium) salts.[12][16] They offer faster reaction times and are generally more effective for difficult couplings compared to carbodiimides.

  • Phosphonium Salts (e.g., BOP, PyBOP, PyAOP): These reagents activate the carboxylic acid to form a phosphonium ester. They are known for their high coupling efficiency and low risk of racemization.[16] However, the original phosphonium reagent, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[12][17]

  • Aminium/Uronium Salts (e.g., HBTU, TBTU, HATU, HCTU, COMU): These reagents generate active esters, such as OBt or OAt esters, which readily react with the N-terminal amine. HATU and its analogues, which form OAt esters, are generally considered the most efficient due to the anchimeric assistance provided by the pyridine nitrogen in HOAt. A potential side reaction with uronium reagents is guanidinylation of the N-terminal amine, which can be minimized by pre-activating the amino acid before adding it to the resin.[6]

Q4: How do additives like HOBt, HOAt, and OxymaPure improve coupling efficiency and reduce racemization?

Additives play a crucial role in peptide synthesis by suppressing racemization and, in some cases, increasing the reaction rate.[9][11] They react with the activated carboxylic acid intermediate to form an active ester, which is less prone to racemization than the initial activated species.[11]

  • HOBt (1-Hydroxybenzotriazole): The classic additive used with carbodiimides to minimize racemization.[11][13]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at preventing racemization and accelerating coupling rates, especially for sterically hindered couplings.[11]

  • OxymaPure (Ethyl cyanohydroxyiminoacetate): A non-explosive alternative to HOBt and HOAt that offers comparable or even superior performance in suppressing racemization and enhancing coupling efficiency.[11][12]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific challenges encountered during peptide synthesis.

Issue 1: Incomplete Coupling with Sterically Hindered Amino Acids

Symptoms:

  • Positive ninhydrin test after coupling.

  • Presence of deletion sequences (n-1, n-2, etc.) in the final mass spectrum.

  • Low overall yield and purity.

Causality: The bulky side chains of sterically hindered amino acids (e.g., Aib, Val, Ile, Thr when coupled to another bulky residue) physically obstruct the formation of the peptide bond.[3][5]

Troubleshooting Workflow:

G start Incomplete Coupling with Sterically Hindered Residue reagent Switch to a More Potent Coupling Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions If still incomplete double_couple Perform a Double Coupling conditions->double_couple If still incomplete capping Cap Unreacted Amines double_couple->capping If still incomplete protocol Follow Optimized Protocol capping->protocol

Caption: Decision tree for troubleshooting sterically hindered couplings.

Step-by-Step Protocol: Coupling a Sterically Hindered Amino Acid using HATU

  • Reagent Preparation:

    • Dissolve 3-5 equivalents of the Fmoc-protected sterically hindered amino acid in N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve 3-5 equivalents of HATU in DMF.

    • Prepare a solution of 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in DMF.[12]

  • Pre-activation:

    • Add the HATU solution to the amino acid solution.

    • Add the base to the amino acid/HATU mixture.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution will typically change color.

  • Coupling:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Mix for 1-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended, or the temperature can be increased to 40-50°C.

  • Monitoring and Follow-up:

    • Perform a ninhydrin test to check for completion.

    • If the test is positive, a second coupling (double coupling) can be performed using a fresh solution of activated amino acid.[18]

    • If the coupling remains incomplete, cap the unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion peptides.[14]

Issue 2: Poor Synthesis Efficiency due to Peptide Aggregation

Symptoms:

  • The peptide-resin fails to swell or appears clumped.[6]

  • Slow or incomplete Fmoc deprotection and coupling reactions.[6]

  • A gradual decrease in yield with each coupling cycle.

Causality: Hydrophobic peptide chains can fold and form intermolecular hydrogen bonds, leading to aggregation on the solid support.[6] This prevents reagents from accessing the reactive sites.

Troubleshooting Strategies:

StrategyDescriptionRationale
Solvent Modification Replace DMF with N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) or ethylene carbonate to the coupling and deprotection solutions.[6]These solvents and additives disrupt hydrogen bonding and improve the solvation of the peptide chain, reducing aggregation.[6]
Elevated Temperature Perform coupling and deprotection steps at an elevated temperature (e.g., 50-60°C).Increased temperature provides more kinetic energy to the system, which can help to break up aggregates and increase reaction rates.
Microwave Synthesis Utilize a microwave peptide synthesizer.Microwave energy can efficiently break up aggregates and significantly accelerate both coupling and deprotection reactions.
Resin Selection Use a low-substitution resin or a PEG-based resin (e.g., TentaGel).[1][6]A lower loading capacity increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation. PEG resins improve solvation of the growing peptide.[1]
Sequence Modification Introduce backbone-protecting groups (e.g., Dmb or Hmb) or pseudoprolines at specific positions in the peptide sequence.[6][19]These modifications disrupt the regular hydrogen bonding pattern of the peptide backbone, preventing the formation of secondary structures that lead to aggregation.[19]
Issue 3: Racemization of Amino Acid Residues

Symptoms:

  • The appearance of diastereomeric impurities in the final HPLC chromatogram.

  • Reduced biological activity of the synthetic peptide.

Causality: The activated carboxylic acid can be deprotonated at the α-carbon, leading to a loss of chirality.[8][9] This is more likely to occur with certain amino acids (e.g., Cys, His) and when using strong bases or prolonged activation times.[6]

Workflow for Minimizing Racemization:

G start Racemization Detected reagent_additive Use Coupling Reagent with Racemization-Suppressing Additive (e.g., DIC/OxymaPure, HATU) start->reagent_additive base Use a Weaker Base (e.g., Collidine instead of DIPEA) reagent_additive->base temp Lower Coupling Temperature base->temp preactivation Minimize Pre-activation Time temp->preactivation protocol Follow Optimized Protocol preactivation->protocol

Caption: Workflow to minimize racemization during peptide synthesis.

Experimental Protocol: Racemization-Suppressed Coupling using DIC/OxymaPure

  • Resin Preparation: Swell the resin in DMF. Perform the N-terminal Fmoc deprotection as usual and wash the resin thoroughly with DMF.

  • Coupling Solution Preparation:

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.

    • Add the solution to the deprotected peptide-resin.

  • Initiation of Coupling:

    • Add 3 equivalents of DIC to the resin slurry.

    • Mix at room temperature for 1-3 hours.

  • Monitoring and Work-up:

    • Monitor the reaction using the ninhydrin test.

    • Once the coupling is complete, wash the resin with DMF, DCM, and methanol, and proceed to the next deprotection step.

Comparative Data on Common Coupling Reagents

The following table summarizes the properties of commonly used coupling reagents for difficult sequences.

Reagent ClassCoupling ReagentStructureKey AdvantagesKey Disadvantages
Carbodiimides DIC (Diisopropylcarbodiimide)i-Pr-N=C=N-Pr-iInexpensive, soluble urea byproduct.Slower reaction rates, requires an additive to suppress racemization.[12]
Phosphonium Salts PyBOPBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateHigh coupling efficiency, low racemization, no guanidinylation.More expensive than carbodiimides.
Aminium Salts HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateFast couplings, widely used.Can cause guanidinylation of the N-terminus, less effective than HATU for hindered couplings.
Aminium Salts HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateVery high coupling efficiency, especially for hindered residues; low racemization.[13]Higher cost, potential for guanidinylation.
Aminium Salts COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh coupling efficiency comparable to HATU, non-explosive, better solubility.[12]Higher cost.

References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Paredes, J. I., et al. (1993). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Li, X., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Advances, 14(23), 16457-16474.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Hartrampf, N., et al. (2025). Taming Aggregation. American Peptide Society.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Hayashi, Y. (2023). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Thieme Gruppe.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • BenchChem. (2025). A Comparative Guide to Modern Peptide Coupling Reagents: BOP, HATU, and TBTU.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.

Sources

Technical Support Center: Troubleshooting Fmoc Deprotection Issues with Modified Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the Nα-Fmoc (9-fluorenylmethoxycarbonyl) deprotection step, particularly when working with modified amino acids. Here, we delve into the causality behind common issues and provide field-proven, actionable solutions to ensure the integrity and success of your synthesis.

I. Fundamentals of Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in SPPS, enabling the stepwise elongation of the peptide chain.[1] The process is a base-catalyzed β-elimination reaction.[] Typically, a 20-50% solution of a secondary amine base, like piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is used.[1][3]

The mechanism proceeds in two main steps:

  • Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring.[4][5]

  • β-Elimination: This is followed by a β-elimination that releases the free amine of the amino acid, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[4][6] The excess amine in the reaction mixture then traps the DBF to form a stable adduct, driving the reaction to completion.[4][6]

Diagram: Fmoc Deprotection Mechanism

Fmoc_Deprotection cluster_reactants cluster_products Fmoc_AA Fmoc-NH-CHR-CO-Resin Intermediate1 Carbanion Intermediate Fmoc_AA->Intermediate1 Proton Abstraction Base Piperidine Adduct DBF-Piperidine Adduct DBF Dibenzofulvene (DBF) Intermediate1->DBF β-Elimination Free_Amine H₂N-CHR-CO-Resin (Free Amine) Intermediate1->Free_Amine DBF->Adduct Trapping

Caption: The base-catalyzed E1cB mechanism of Fmoc deprotection.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the Fmoc deprotection of modified amino acids, presented in a question-and-answer format.

Q1: My Kaiser test is negative or weak after the standard deprotection protocol for a sterically hindered amino acid. What's happening and how can I fix it?

A1: Cause & Analysis: A negative or weak Kaiser test indicates incomplete Fmoc removal, leaving the N-terminus of your peptide blocked.[7][8] With modified or sterically bulky amino acids (e.g., Val, Ile, Thr, or those with large side-chain protecting groups like Pbf on Arginine), the piperidine base can be physically blocked from accessing the Fmoc group.[4][8] This steric hindrance slows down the deprotection kinetics significantly.

Solutions:

  • Extend Deprotection Time: The simplest solution is to increase the reaction time. Instead of a standard 2 x 10-minute cycle, try 2 x 20 minutes or even longer.[3]

  • Increase Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-50°C) can increase the reaction rate and help disrupt any peptide aggregation that might be contributing to the issue.[3]

  • Use a Stronger Base System: For particularly stubborn cases, switching to a more potent, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[7] A common and effective mixture is 2% DBU in DMF.[7]

StrategyStandard ProtocolRecommended ModificationRationale
Time 2 x 10 min2 x 20 min or longerOvercomes slow kinetics due to steric hindrance.[3]
Temperature Room Temperature35-50°CIncreases reaction rate and disrupts aggregation.[3]
Base 20% Piperidine in DMF2% DBU in DMFA stronger base can overcome significant steric hindrance.[7]
Q2: I'm synthesizing a phosphopeptide and observing incomplete coupling in the subsequent step. Could this be related to Fmoc deprotection?

A2: Cause & Analysis: Yes, this is a known issue with phosphorylated amino acids like Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, and Fmoc-Tyr(PO3H2)-OH.[9] The acidic phosphate group can form a salt with the piperidine used for deprotection.[9] This residual piperidinium salt can then react with the activated amino acid in the next coupling step, leading to incomplete acylation of the peptide chain.[9]

Solutions:

  • Switch to a Tertiary Amine Base: To avoid salt formation, replace piperidine with a tertiary amine like N,N-Diisopropylethylamine (DIEA) for the deprotection step.[9] Be aware that deprotection with tertiary amines is generally slower.[6]

  • Use DBU: A low concentration of DBU (e.g., 0.5% in DMF) has been shown to be highly effective for the deprotection of phosphorylated residues, providing near-complete removal in minutes with minimal side reactions.[10]

  • Thorough Washing: After deprotection, ensure extremely thorough washing of the resin with DMF to remove any residual base or salts before proceeding to the coupling step.

Q3: During the synthesis of a glycopeptide, I'm concerned about the stability of the glycosidic bond to the basic deprotection conditions. What are the best practices?

A3: Cause & Analysis: While many glycosidic linkages are stable to standard Fmoc deprotection conditions, prolonged exposure to strong bases can potentially be detrimental, especially for more sensitive O-linked glycans.[11] The pKa of the base is a key factor.[11]

Solutions:

  • Use a Milder Base: Morpholine (pKa 8.3) is a less basic alternative to piperidine (pKa 11.1) and is often preferred for glycopeptide synthesis to minimize potential side reactions.[11] A 50% morpholine in DMF solution is a common choice.[11]

  • Minimize Deprotection Time: Use the minimum deprotection time necessary for complete Fmoc removal. Monitor the reaction closely using UV-Vis to avoid unnecessarily long exposure to the base.

  • Careful Selection of Protecting Groups: Ensure that the protecting groups on the sugar moiety are stable to the basic conditions of Fmoc deprotection.

Q4: My crude HPLC shows a significant peak corresponding to a deletion sequence. I've ruled out coupling issues. What could be the cause?

A4: Cause & Analysis: Deletion sequences are often a direct result of incomplete Fmoc deprotection in the preceding cycle.[4] If the Fmoc group is not fully removed, that N-terminus remains blocked and cannot participate in the next coupling reaction, leading to the entire amino acid being skipped in the final peptide. This is frequently observed in "difficult sequences," often involving peptide aggregation.[7][12]

Solutions:

  • Optimize Deprotection Conditions: As a first step, extend the deprotection time and/or use a stronger base cocktail (e.g., with DBU) as described in Q1.

  • Disrupt Peptide Aggregation: Aggregation can prevent reagents from reaching the reactive sites.[8]

    • Solvent Choice: N-methylpyrrolidone (NMP) is sometimes better than DMF at disrupting interchain aggregation.[5]

    • Elevated Temperature: Synthesis at a higher temperature can help break up secondary structures.[3]

  • Real-time Monitoring: Implement real-time monitoring of Fmoc removal to ensure completeness.

Diagram: Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Detected (e.g., Positive Kaiser Test) Extend_Time Increase Deprotection Time (e.g., 2 x 20 min) Start->Extend_Time Test1 Re-run Deprotection & Test Extend_Time->Test1 Increase_Temp Increase Temperature (35-50°C) Test1->Increase_Temp No Success Deprotection Complete Proceed to Coupling Test1->Success Yes Test2 Re-run Deprotection & Test Increase_Temp->Test2 Stronger_Base Use Stronger Base (e.g., 2% DBU/DMF) Test2->Stronger_Base No Test2->Success Yes Test3 Re-run Deprotection & Test Stronger_Base->Test3 Test3->Success Yes Consult Consult Specialist/ Review Sequence Design Test3->Consult No

Caption: A stepwise approach to troubleshooting incomplete Fmoc deprotection.

III. Frequently Asked Questions (FAQs)

Q: How can I quantitatively monitor Fmoc deprotection? A: UV-Vis spectrophotometry is a common and effective method.[7][13] The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm.[7][8] By collecting the piperidine solution after deprotection and measuring its absorbance, you can use the Beer-Lambert law to calculate the amount of Fmoc group removed and thus determine the resin loading.[7] HPLC is another, more precise method that can separate the DBF-adduct from other components before quantification.[13]

Q: Are there alternatives to piperidine that can minimize side reactions like aspartimide formation? A: Yes. Piperidine can promote the formation of aspartimide, especially in Asp-Gly or Asp-Ser sequences.[14] To mitigate this, several alternative bases can be used:

  • Piperazine: Often used in combination with DBU, piperazine has been shown to cause less aspartimide formation than piperidine.[15][16]

  • 4-Methylpiperidine (4MP): Behaves similarly to piperidine but can sometimes offer advantages in terms of reduced side reactions and handling.[4]

  • Dipropylamine (DPA): Reported to significantly reduce aspartimide formation, especially at elevated temperatures.[14]

  • 3-(diethylamino)propylamine (DEAPA): Identified as a viable greener alternative to piperidine for Fmoc removal.[17][18]

Q: Can the choice of solvent affect Fmoc deprotection? A: Absolutely. The deprotection reaction is favored in polar, electron-donating solvents like DMF or NMP.[4][5] These solvents are superior to less polar options like dichloromethane (DCM) for this step.[4] NMP can be particularly beneficial for sequences prone to aggregation as it is a better solvent for disrupting secondary structures than DMF.[5]

Q: What is diketopiperazine (DKP) formation and how is it related to Fmoc deprotection? A: DKP formation is a side reaction where the N-terminal dipeptide cyclizes and cleaves from the resin, resulting in yield loss.[19][20] This is particularly problematic for sequences containing proline at the second position.[19] The reaction is induced after the Fmoc group is removed, exposing the free amine which can then attack the ester linkage to the resin.[16] Using a sterically hindered resin (like 2-chlorotrityl chloride resin) or a specialized deprotection cocktail (e.g., 2% DBU/5% piperazine in NMP) can drastically reduce DKP formation.[16]

IV. Key Experimental Protocols

Protocol 1: Quantitative UV-Vis Monitoring of Fmoc Deprotection

This protocol allows for the quantification of Fmoc removal by measuring the absorbance of the DBF-piperidine adduct.[7][13]

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • 20% (v/v) piperidine in DMF

  • DMF (spectrophotometric grade)

Procedure:

  • After the Fmoc deprotection step in your synthesis cycle, collect the entire volume of the piperidine wash solution.

  • Transfer the solution to a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilute the solution to the mark with fresh DMF. Mix thoroughly.

  • Use DMF as a blank to zero the spectrophotometer.

  • Measure the absorbance of the diluted solution at ~301 nm.

  • Calculate the resin loading using the Beer-Lambert law (A = εcl), where:

    • A = Measured absorbance

    • ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)

    • c = Concentration (mol/L)

    • l = Path length (typically 1 cm)

Protocol 2: The Kaiser (Ninhydrin) Test

A rapid, qualitative test to detect the presence of free primary amines on the resin, indicating successful deprotection.[3][7]

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water. 1 ml of this solution is then diluted in 49 ml of pyridine.

  • Solution B: 80 g of phenol in 20 mL of ethanol.[3]

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[3]

Procedure:

  • Take a small sample of resin beads (1-5 mg) in a small test tube.

  • Wash the beads thoroughly with DMF, then ethanol.[3]

  • Add 2-3 drops of each of the three Kaiser test reagents.

  • Heat the tube at 110-120°C for 3-5 minutes.[3]

  • Observe the color:

    • Intense Blue Beads/Solution: Positive result. Free primary amines are present (successful deprotection).[3][7]

    • Yellow/Colorless Beads/Solution: Negative result. No free primary amines detected (incomplete deprotection).[7][8]

V. References

  • Palasek, S., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(12), 1542. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]

  • Bentham Science Publishers. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Bentham Science. [Link]

  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press.

  • Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-8. [Link]

  • Gupta, A. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Electronic Theses and Dissertations. [Link]

  • Wade, J. D., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 4(2), 107-111.

  • The Royal Society of Chemistry. (n.d.). A targeted approach for the synthesis of multi-phosphorylated peptides. The Royal Society of Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1202 - Phosphoamino Acids. Aapptec. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • Bitan, G., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Journal of the American Chemical Society, 144(29), 13196-13203. [Link]

  • ResearchGate. (2017). What is the best method to deprotect Fmoc in solution phase? ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14227-14238. [Link]

  • Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition. [Link]

  • ACS Publications. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 588-601. [Link]

  • ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(3), 694-703. [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is a cornerstone of ensuring the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride, a key building block in various synthetic pathways, demands a comprehensive analytical strategy to confirm its identity, purity, and stability. This guide provides a comparative overview of essential analytical techniques, offering insights into their application and the rationale behind their selection for the robust characterization of this compound.

The validation of analytical methods is a critical aspect of quality control in the pharmaceutical industry.[1][2] It is a documented process that demonstrates an analytical method is suitable for its intended purpose, ensuring results are reliable and accurate.[1][3] This is crucial for raw materials, intermediates, and finished products to comply with regulatory standards such as those from the ICH and FDA.[1][4]

Physicochemical Properties

Before delving into specific analytical methodologies, a foundational understanding of the compound's properties is essential.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₃[5]
Molecular Weight 231.676 g/mol [5]
CAS Number 1206727-13-0[5]

These fundamental properties are the initial identifiers and are crucial for the interpretation of data from various analytical techniques.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.[6]

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the target molecule, one would expect distinct signals for the aromatic protons, the methine proton adjacent to the amino group, the methylene protons, and the methyl ester protons. The splitting patterns (multiplicity) of these signals are key to confirming the connectivity of the atoms.

  • ¹³C NMR (Carbon-13 NMR): This provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, considering the hydrochloride salt's solubility). Add a small amount of an internal standard like tetramethylsilane (TMS) if required.[7]

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. A relaxation delay of 1-5 seconds between pulses is recommended to ensure accurate integration.[6]

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[7]

Rationale for Choices: The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is crucial for accurate structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for polar and ionic compounds like the hydrochloride salt of our target molecule. It should yield a prominent peak corresponding to the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight of the free base (195.22 g/mol ).[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile/water).

  • Chromatographic Separation: Inject the sample onto an HPLC system coupled to the mass spectrometer. A reversed-phase C18 column is often suitable.[9]

  • Mass Analysis: Acquire the mass spectrum in positive ion mode using ESI. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

Rationale for Choices: Coupling HPLC with MS (LC-MS) allows for the separation of the target compound from any impurities before mass analysis, providing cleaner and more easily interpretable spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

For this compound, characteristic absorption bands would be expected for:

  • O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.[7]

  • N-H stretch (amine hydrochloride): Broad absorption in the 2400-3200 cm⁻¹ region.

  • C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[7]

  • C=O stretch (ester): A strong, sharp peak around 1735 cm⁻¹.[7]

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ester and phenol): In the 1000-1300 cm⁻¹ region.[7]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.[10]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.[7]

Rationale for Choices: ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling.[9]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. UV detection at a wavelength where the aromatic ring absorbs (e.g., ~220 nm or ~275 nm) is suitable.

  • Chiral HPLC: Since the molecule contains a stereocenter, enantiomeric purity is a critical quality attribute. Chiral HPLC, using a chiral stationary phase (CSP), is necessary to separate the enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral amines and amino acid derivatives.[11][12]

Experimental Protocol: RP-HPLC for Purity Analysis

  • Mobile Phase Preparation: Prepare the aqueous buffer and organic modifier. Filter and degas the mobile phase components.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase composition.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.

  • Analysis: Inject the sample and run the analysis using a gradient or isocratic elution method.

  • Data Analysis: Integrate the peaks and calculate the purity based on the relative peak areas.

Rationale for Choices: Gradient elution is often preferred for impurity profiling as it allows for the separation of compounds with a wide range of polarities. The choice of buffer and its pH can significantly impact the retention and peak shape of the amine-containing analyte.

Workflow for Analytical Characterization

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Impurity Analysis cluster_3 Thermal Properties cluster_4 Final Assessment A Sample of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate HCl B Physicochemical Properties (MW, MF) A->B C NMR (1H, 13C) A->C D Mass Spectrometry (ESI-MS, HRMS) A->D E FTIR Spectroscopy A->E F RP-HPLC (Purity, Impurities) A->F G Chiral HPLC (Enantiomeric Purity) A->G H TGA A->H I DSC A->I J Comprehensive Characterization Report C->J D->J E->J F->J G->J H->J I->J

Caption: Workflow for the comprehensive analytical characterization of the target compound.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature.[13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents or water and for assessing the thermal stability of the compound.[14]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key physical property and an indicator of purity, as well as to study other thermal events like glass transitions or decompositions.[14]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg) into an appropriate TGA or DSC pan.[15]

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) and monitor the weight loss.[15]

  • DSC Analysis: Heat the sample at a constant rate and record the heat flow. A sharp endothermic peak will indicate the melting point.

Rationale for Choices: Using an inert atmosphere in TGA prevents oxidative degradation and allows for the assessment of the compound's inherent thermal stability. A slow heating rate in DSC provides better resolution of thermal events.

Comparison of Analytical Methods

Analytical MethodInformation ProvidedStrengthsLimitations
NMR Spectroscopy Unambiguous structure, connectivityDefinitive structural elucidationLower sensitivity, requires pure sample
Mass Spectrometry Molecular weight, fragmentationHigh sensitivity, elemental composition (HRMS)Isomers may not be distinguishable
FTIR Spectroscopy Functional groupsRapid, non-destructiveProvides limited structural information
HPLC Purity, impurity profile, quantitationHigh resolution, quantitativeMethod development can be time-consuming
Chiral HPLC Enantiomeric purityEssential for chiral compoundsRequires specialized columns
Thermal Analysis Melting point, thermal stability, solvent contentImportant for solid-state characterizationProvides limited structural information

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information. A combination of spectroscopic methods (NMR, MS, FTIR) for structural confirmation, chromatographic techniques (HPLC) for purity and enantiomeric excess determination, and thermal analysis for solid-state properties is essential. This integrated strategy ensures a thorough understanding of the compound's identity, purity, and stability, which is paramount for its successful application in pharmaceutical development. The validation of these analytical methods is a crucial step to ensure data reliability and regulatory compliance.[16]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Chemicalbook. (n.d.). This compound 1206727-13-0 wiki.
  • Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PharmaTutor. (n.d.). Analytical method validation: A brief review.
  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • PubChem. (n.d.). Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride.
  • BenchChem. (2025). Spectroscopic Validation of Synthesized Methyl 3-hydroxypropanoate: A Comparative Guide.
  • BenchChem. (2025, December). Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide.
  • Rigaku. (n.d.). Thermal Analysis.
  • Penn State Materials Research Institute. (n.d.). Thermal Analysis.
  • ResearchGate. (2021, June). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • ResearchGate. (n.d.). P044_0619_ Thermal analysis (DSC,TGA) of textile flame retardants with lower environmental impact.
  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • ChemicalBook. (n.d.). METHYL (3R)-3-AMINO-3-(3-HYDROXYPHENYL)PROPANOATE.

Sources

A Comparative Guide to Purity Analysis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride, a key building block in pharmaceutical synthesis. We will explore the rationale behind a robust HPLC method, compare its performance with alternative analytical technologies, and provide the foundational knowledge for developing and validating such analytical procedures.

Introduction to the Analyte and Analytical Challenges

This compound is a chiral molecule whose purity, both chemical and enantiomeric, is critical for the safety and efficacy of the final drug product. The analytical challenge lies in developing a method that can separate the main compound from potential impurities, which may include starting materials, by-products from the synthesis, and degradation products.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC remains the most widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and robustness make it an ideal choice for quality control environments.

Proposed HPLC Method for Purity Determination

A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound. The selection of a C18 stationary phase is based on its versatility and ability to retain and separate a wide range of compounds of moderate polarity.

Experimental Protocol: HPLC Purity Analysis

  • Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 275 nm (to detect both the phenyl ring and the ester group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.

Rationale for Method Parameters:

  • The C18 column provides excellent hydrophobic retention for the phenyl ring of the analyte.

  • A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime.

  • Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the amine functionality.

  • Dual-wavelength detection enhances the probability of detecting all potential impurities, some of which may have different chromophores.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques offer unique advantages and can be used as orthogonal methods to confirm purity.

Parameter HPLC Ultra-Performance Liquid Chromatography (UPLC) Capillary Electrophoresis (CE) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particles, leading to higher resolution and speed.[1][2][3]Separation based on the differential migration of charged species in an electric field.[4][5][6][7][8]Quantitative determination based on the direct proportionality between NMR signal intensity and the number of nuclei.[9][10][11][12]
Resolution HighVery HighExcellentNot a separation technique, relies on spectral resolution.
Speed ModerateFastVery FastFast
Sensitivity HighVery HighModerate to HighLow to Moderate
Sample Volume MicrolitersSub-microlitersNanolitersMilligrams
Solvent Consumption HighLowVery LowLow
Quantitative Accuracy ExcellentExcellentGood to ExcellentExcellent (Primary Method)
Strengths Robust, versatile, well-established.High throughput, improved resolution.[1][2][3]High efficiency, minimal sample and reagent consumption.[4][8]No need for a specific reference standard of the analyte, provides structural information.[9][10][11]
Limitations Longer run times, higher solvent consumption compared to UPLC.Higher backpressure requires specialized instrumentation.Lower sensitivity for some analytes, reproducibility can be a challenge.Lower sensitivity, not suitable for complex mixtures without prior separation.

Visualizing the Analytical Workflow

Caption: Workflow for HPLC purity analysis of this compound.

Authoritative Grounding and Method Validation

The development and validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Furthermore, all chromatographic procedures should adhere to the general principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[17][18][19][20][21]

Conclusion

The purity of this compound can be reliably determined using a well-developed and validated RP-HPLC method. This guide has provided a comprehensive overview of a proposed method, its rationale, and a comparison with alternative techniques such as UPLC, CE, and qNMR. Each of these alternative methods offers distinct advantages and can serve as valuable orthogonal techniques for comprehensive characterization and confirmation of purity. The choice of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the desired level of throughput, sensitivity, and the nature of the impurities being monitored. Adherence to regulatory guidelines such as ICH Q2(R1) and USP <621> is paramount in ensuring the scientific integrity and regulatory acceptance of the analytical data.

References

  • United States Pharmacopeia.
  • Agilent Technologies. (2022).
  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • DSDP Analytics.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Emery Pharma.
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 27(12), 2263-2282.
  • Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • JoVE. (2015).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • MtoZ Biolabs. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used.
  • Agilent Technologies. PURITY AND IMPURITY ANALYSIS.
  • Dong, M. W. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.
  • Guttman, A., & Cooke, N. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605.
  • Smolecule. Methyl 3-amino-2-[(4-hydroxyphenyl)
  • MySkinRecipes. Methyl 3-amino-3-[4-(methylsulfanyl)
  • Google Patents. (2013).
  • ChemicalBook. methyl 2-amino-3-(3-hydroxyphenyl)
  • Bhushan, R., & Kumar, V. (2009). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality, 21(5), 556-563.
  • Google Patents. (2006).
  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(3), 144-148.
  • Sigma-Aldrich.
  • LookChem. Methyl 3-AMino-3-(3-hydroxyphenyl)
  • International Council for Harmonis
  • MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst.
  • PubMed. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals.
  • ResearchGate. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals | Request PDF.

Sources

A Senior Application Scientist's Guide to the Validation of Synthetic Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of synthetic amino acid derivatives is paramount. These molecules are the fundamental building blocks in peptide synthesis and drug discovery, and their purity, identity, and chiral integrity directly impact the validity of research and the safety and efficacy of therapeutic candidates. This guide provides an in-depth comparison of the analytical methodologies available for the comprehensive validation of synthetic amino acid derivatives, grounded in scientific principles and practical, field-proven insights.

The Criticality of Comprehensive Validation

Synthetic amino acid derivatives, while structurally simple, can harbor a range of impurities introduced during their synthesis and purification. These can include enantiomeric impurities (the incorrect stereoisomer), diastereomers, residual solvents, and other process-related impurities. In the context of drug development, even minute levels of such impurities can have significant pharmacological or toxicological consequences. Therefore, a robust validation strategy is not merely a quality control checkpoint but a cornerstone of scientific rigor and regulatory compliance.[1][2]

This guide will navigate the primary analytical techniques employed for this purpose, offering a comparative analysis to aid in the selection of the most appropriate methods for your specific needs.

Core Analytical Techniques: A Comparative Overview

The validation of synthetic amino acid derivatives relies on a suite of analytical techniques, each with its unique strengths and limitations. The choice of methodology is dictated by the specific attribute being assessed: identity, purity (both chemical and chiral), and quantity.

Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity, QuantificationHigh resolution, versatility, well-established methods.[3][4]May require derivatization for detection of all amino acids.[3][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity, IdentificationHigh sensitivity, excellent for volatile impurities.Requires derivatization to increase volatility of amino acids.[3][6]
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric PurityDirect separation of enantiomers.[7]Column selection can be empirical and method development intensive.[8][9]
Quantitative Nuclear Magnetic Resonance (qNMR) Purity, QuantificationAbsolute quantification without a reference standard of the analyte, non-destructive.[10][11][12]Lower sensitivity compared to chromatographic methods.
Circular Dichroism (CD) Chiral Analysis, Conformational StudiesSensitive to stereochemistry, can provide structural information.[13][14][15]Less effective for absolute quantification of enantiomeric excess compared to chiral HPLC.[14]
Mass Spectrometry (MS) Identification, Structure ElucidationHigh specificity, provides molecular weight and structural information.[16]Quantification can be challenging without appropriate standards.

In-Depth Analysis of Key Validation Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the workhorse of the analytical laboratory for assessing the purity and concentration of synthetic amino acid derivatives. Its versatility allows for the separation of the target molecule from a wide range of impurities.

Causality in Experimental Choices: The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase is dictated by the polarity of the amino acid derivative.[17] Derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is often employed to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection, especially for amino acids lacking a natural chromophore.[5][18][19][20]

Experimental Workflow: HPLC Purity Determination

Caption: Workflow for HPLC purity analysis.

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric purity is a critical validation step, as the biological activity and toxicity of a chiral molecule can be highly dependent on its stereochemistry. Chiral HPLC is the gold standard for this application.

Expertise in Column Selection: The success of a chiral separation hinges on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are widely used due to their broad applicability.[21] Crown ether-based CSPs are particularly effective for the separation of amino acid enantiomers.[7] The selection process is often empirical, requiring screening of different columns and mobile phases to achieve optimal resolution.[8][9]

Detailed Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

  • Column Selection: Screen a minimum of two different types of chiral stationary phases (e.g., a polysaccharide-based and a crown ether-based column).

  • Mobile Phase Screening: For each column, test a minimum of two different mobile phase systems (e.g., normal-phase with hexane/isopropanol and reversed-phase with acetonitrile/water).

  • Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.

  • Sample Preparation: Dissolve the synthetic amino acid derivative in a suitable solvent, ensuring complete dissolution.

  • Injection and Analysis: Inject the sample onto the equilibrated chiral HPLC system.

  • Data Analysis: Integrate the peak areas of both enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.

Quantitative NMR (qNMR) for Absolute Purity

qNMR has emerged as a powerful technique for the absolute quantification of synthetic amino acid derivatives without the need for a specific reference standard of the analyte.[10][12] This is a significant advantage over chromatographic methods that rely on relative quantification against a standard.

Trustworthiness through Internal Standards: The accuracy of qNMR relies on the use of a certified internal standard of known purity.[11] The integral of a specific proton signal from the analyte is compared to the integral of a known proton signal from the internal standard, allowing for a direct calculation of the analyte's purity.[11]

Logical Relationship: qNMR Purity Calculation

qNMR_Calculation cluster_inputs Experimental Inputs Analyte Analyte Signal Integral (I_analyte) Purity_Calc Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Analyte->Purity_Calc Standard Internal Standard Signal Integral (I_std) Standard->Purity_Calc N_Analyte Number of Protons (N_analyte) N_Analyte->Purity_Calc N_Std Number of Protons (N_std) N_Std->Purity_Calc M_Analyte Molar Mass (M_analyte) M_Analyte->Purity_Calc M_Std Molar Mass (M_std) M_Std->Purity_Calc m_Analyte Mass of Analyte (m_analyte) m_Analyte->Purity_Calc m_Std Mass of Standard (m_std) m_Std->Purity_Calc P_Std Purity of Standard (P_std) P_Std->Purity_Calc

Sources

A Comparative Guide to the Integration of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride and Other Phenylalanine Analogs in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Phenylalanine Analogs in Peptide Drug Discovery

In the landscape of peptide-based therapeutics, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern drug design. Native peptides, while exhibiting high potency and selectivity, are often hampered by metabolic instability and poor bioavailability, limiting their clinical utility[1]. Phenylalanine, with its bulky aromatic side chain, is a frequent participant in crucial hydrophobic and π-stacking interactions that govern peptide-receptor binding. Consequently, modifications to this residue offer a powerful tool to modulate the pharmacological profile of a peptide.

This guide provides an in-depth comparison of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride, a β-amino acid analog of phenylalanine, with other commonly employed phenylalanine analogs. We will explore the structural and functional implications of these modifications on peptide conformation, stability, and receptor interactions, supported by experimental data and detailed methodologies. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding to guide the rational design of next-generation peptide therapeutics.

Structural Diversification of the Phenylalanine Scaffold

The primary distinction between this compound and other phenylalanine analogs lies in the fundamental architecture of the amino acid backbone and the nature of the aromatic side-chain substitution.

This compound: A β-Amino Acid Perspective

This compound introduces a significant structural alteration by extending the peptide backbone with an additional methylene group. This classifies it as a β-amino acid, in contrast to the α-amino acid structure of natural phenylalanine[2][3]. This extension has profound consequences for the peptide's conformational landscape. The increased flexibility of the backbone can induce unique secondary structures, such as helices and turns, that are not accessible to α-peptides[4][5]. The 3-hydroxy substitution on the phenyl ring also introduces a polar functional group, which can participate in hydrogen bonding and alter the electronic properties of the aromatic ring.

Common α-Phenylalanine Analogs: Subtle but Significant Modifications

In contrast to the backbone modification of β-amino acids, other phenylalanine analogs typically retain the α-amino acid scaffold but feature substitutions on the phenyl ring or the α-carbon. A prominent example is 4-fluoro-phenylalanine (4-F-Phe), where the hydrogen at the 4-position of the phenyl ring is replaced by a fluorine atom. This substitution is sterically conservative but significantly alters the electronic properties of the ring due to the high electronegativity of fluorine, which can enhance cation-π interactions[6]. Other analogs include those with different halogen substitutions or bicyclic structures, each designed to confer specific conformational constraints or to probe structure-activity relationships[7].

G cluster_0 α-Amino Acids cluster_1 β-Amino Acid Phenylalanine Phenylalanine 4-Fluoro-Phe 4-Fluoro-Phe Phenylalanine->4-Fluoro-Phe Ring Substitution Bicyclic-Phe Bicyclic-Phe Phenylalanine->Bicyclic-Phe Side-chain Constraint Methyl_3_Amino_3_3_hydroxyphenyl_propanoate Methyl 3-Amino-3- (3-hydroxyphenyl)propanoate Phenylalanine->Methyl_3_Amino_3_3_hydroxyphenyl_propanoate Backbone Homologation & Ring Substitution

Figure 1: Structural relationships of phenylalanine analogs.

Comparative Performance Analysis

The choice of a particular phenylalanine analog has significant repercussions for a peptide's performance, most notably in its enzymatic stability and receptor binding affinity.

Enhanced Proteolytic Resistance: The β-Amino Acid Advantage

A primary driver for the incorporation of β-amino acids into peptides is the remarkable enhancement of their stability against enzymatic degradation[8][9][10]. Proteases, the enzymes responsible for peptide cleavage, exhibit high specificity for the stereochemistry and backbone structure of L-α-amino acids. The altered backbone of a β-amino acid-containing peptide is a poor substrate for these enzymes, leading to a significant increase in the peptide's half-life in biological fluids[5][10].

In contrast, while some α-amino acid analogs can confer a degree of proteolytic resistance, the effect is generally less pronounced than that observed with β-amino acids. The stability enhancement from α-analogs often arises from steric hindrance or altered electronic properties that disfavor enzymatic recognition, rather than a fundamental change in the peptide backbone.

Feature Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate HCl α-Phenylalanine Analogs (e.g., 4-F-Phe) Natural L-Phenylalanine
Backbone Structure β-amino acidα-amino acidα-amino acid
Proteolytic Stability Significantly Increased[5][10]Moderately Increased to Unchanged[6]Susceptible to degradation
Conformational Flexibility Increased, access to unique secondary structures[4]Generally similar to native peptideNative conformation
Receptor Binding Can be modulated, potential for altered selectivity[11]Can be enhanced through favorable interactions[6]Native binding affinity
Receptor Binding Affinity and Selectivity: A Case-by-Case Interplay

The impact of phenylalanine analog incorporation on receptor binding is more nuanced and highly dependent on the specific peptide and its target receptor.

The introduction of a β-amino acid, such as this compound, can lead to a variety of outcomes. The altered backbone conformation may either disrupt the optimal presentation of key pharmacophoric groups, leading to decreased affinity, or it may pre-organize the peptide into a bioactive conformation that enhances binding. In a study on endomorphin analogues, the incorporation of a β-phenylalanine derivative resulted in high affinity for both μ and δ opioid receptors, demonstrating that β-amino acids can be well-tolerated in receptor binding pockets[11]. The 3-hydroxy group on the phenyl ring of the title compound could also introduce new hydrogen bonding interactions with the receptor, potentially increasing affinity and selectivity.

For α-amino acid analogs, the effects on receptor binding are often more predictable. The substitution of phenylalanine with 4-F-Phe in biphalin, a dimeric opioid peptide, significantly enhances its binding affinity for both μ- and δ-opioid receptors[6]. This is attributed to the favorable electronic properties of the fluorinated ring. Similarly, other halogenated or bicyclic phenylalanine analogs have been shown to modulate receptor affinity and selectivity based on their size, electronics, and conformational constraints[7].

G cluster_0 Peptide Analog cluster_1 Receptor cluster_2 Biological Response Peptide_Analog Peptide with Phe Analog Receptor Receptor Peptide_Analog->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Effect Biological Effect Signaling_Cascade->Biological_Effect

Figure 2: Peptide-receptor interaction and downstream signaling.

Experimental Methodologies

To empirically evaluate the performance of peptides containing this compound versus other phenylalanine analogs, a suite of standardized experimental protocols should be employed.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating these analogs is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either the phenylalanine analog or a standard amino acid) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Allow the activated amino acid to react with the deprotected N-terminus on the resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Enzymatic Stability Assay

To compare the proteolytic stability of the different peptide analogs, an in vitro assay using biological fluids or specific proteases can be performed.

Step-by-Step Protocol:

  • Peptide Incubation: Incubate a known concentration of the purified peptide in a buffered solution containing human serum, plasma, or a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

  • Time-Course Sampling: At various time points, withdraw aliquots from the incubation mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction in the aliquots by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to calculate the half-life (t½) of the peptide.

Receptor Binding Assay

Competitive radioligand binding assays are a common method to determine the binding affinity of peptide analogs for their target receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled competitor peptide (the synthesized peptide analogs).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The incorporation of this compound into peptides offers a promising strategy to enhance their metabolic stability, a critical attribute for the development of effective peptide-based drugs. This is primarily due to its β-amino acid structure, which confers resistance to proteolytic degradation. While the impact on receptor binding is context-dependent, the presence of the 3-hydroxy group provides an additional avenue for optimizing receptor interactions.

In comparison, traditional α-phenylalanine analogs, such as 4-F-Phe, offer a more subtle approach to modulating peptide properties, primarily through electronic and steric effects on the side chain. These modifications can lead to significant improvements in receptor affinity but generally provide a more modest increase in enzymatic stability compared to β-amino acid incorporation.

The choice between this compound and other phenylalanine analogs will ultimately depend on the specific therapeutic goals and the structure-activity relationship of the peptide . Further head-to-head comparative studies within the same peptide scaffold are warranted to fully elucidate the relative advantages and disadvantages of these different analog classes. As our understanding of the interplay between peptide structure, stability, and receptor binding continues to grow, the rational design of peptides incorporating novel amino acid analogs will undoubtedly pave the way for the next generation of peptide therapeutics.

References

  • Waingeh, V. F., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Chemistry, 4, 1-13. [Link]

  • Horne, W. S., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Chemistry, 24(51), 13535-13542. [Link]

  • Juaristi, E., & Notni, J. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 47(9), 2736-2746. [Link]

  • Waingeh, V. F., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

  • Hill, T. A., et al. (2014). Folding and function in α/β-peptides: Targets and therapeutic applications. Biopolymers, 102(4), 331-340. [Link]

  • Kaneko, Y., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4791. [Link]

  • Yu, Y., et al. (2015). Synthesis and biological evaluations of novel endomorphin analogues containing α-hydroxy-β-phenylalanine (AHPBA) displaying mixed μ/δ opioid receptor agonist and δ opioid receptor antagonist activities. European Journal of Medicinal Chemistry, 92, 270-281. [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128. [Link]

  • Vankayala, S. L., & Gopishetty, S. (2006). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. The Journal of Organic Chemistry, 71(18), 7106-7109. [Link]

  • Liu, Y., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Mollica, A., et al. (2012). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Amino Acids, 43(2), 833-843. [Link]

  • Berlicki, Ł., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 47(9), 2736-2746. [Link]

  • Park, H. S., & Gellman, S. H. (2005). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 298, 19-34. [Link]

  • Lecointre, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry, 16(11), 1147-1162. [Link]

  • Lecointre, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 1147-1162. [Link]

  • Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(17), 3323-3327. [Link]

  • Vankayala, S. L., & Gopishetty, S. (2006). Expedient synthesis of threo-beta-hydroxy-alpha-amino acid derivatives: phenylalanine, tyrosine, histidine, and tryptophan. The Journal of Organic Chemistry, 71(18), 7106-7109. [Link]

  • Ullah, A., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 785. [Link]

  • Pasut, G., et al. (2008). A new PEG-beta-alanine active derivative for releasable protein conjugation. Bioconjugate Chemistry, 19(9), 1849-1857. [Link]

  • Mitchell, S. A., et al. (2023). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Drug Targeting, 31(7), 695-711. [Link]

  • van der Veen, A. G., et al. (2012). Amino acids at position 5 in the peptide/MHC binding region of a public virus-specific TCR are completely inter-changeable without loss of function. Molecular Immunology, 51(3-4), 285-293. [Link]

  • Ascanio, S., et al. (2023). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals, 16(10), 1438. [Link]

  • Bundgaard, H., & Larsen, C. (1992). Peptide Stability in Drug Development: A Comparison of Peptide Reactivity in Different Biological Media. Journal of Pharmaceutical Sciences, 81(8), 731-735. [Link]

Sources

A Senior Application Scientist's Guide to Fluorinated Phenylalanine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry

In the intricate chess game of drug design, chemists are constantly seeking moves that confer a decisive advantage. The introduction of fluorine into a drug candidate is one such power move. Despite its minimal steric footprint, comparable to hydrogen, fluorine's extreme electronegativity fundamentally alters the electronic, conformational, and metabolic properties of a molecule.[1][2] This strategic substitution can transform a lead compound with poor pharmacokinetic properties into a viable drug candidate by enhancing metabolic stability, modulating acidity, and improving binding affinity.[3][4][5]

Phenylalanine, a common residue in peptides and a structural motif in many small molecules, presents a particularly attractive scaffold for fluorination. Its aromatic ring is a frequent site of metabolic attack and a key player in crucial binding interactions, such as π-π stacking and cation-π interactions.[6] This guide provides a comparative analysis of various fluorinated phenylalanine derivatives, offering field-proven insights and experimental data to inform rational drug design. We will explore how the number and position of fluorine atoms on the phenylalanine scaffold can be tuned to achieve specific, desirable outcomes in drug development.

The Physicochemical Impact of Aromatic Ring Fluorination

The primary rationale for fluorinating the phenyl ring of phenylalanine is to modulate its electronic properties and block metabolic oxidation. The strong carbon-fluorine (C-F) bond is highly resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP450) superfamily, a process that readily occurs at carbon-hydrogen (C-H) bonds.[7][8]

G B B E E B->E Influences acidity & membrane permeability H H E->H Optimizes target interaction C C F F C->F Minimal steric clash F->H D D G G D->G Blocks CYP450 oxidation

Caption: Logical flow of how fluorine's intrinsic properties translate to desirable drug characteristics.

Comparative Analysis of Mono- vs. Poly-fluorination

The degree of fluorination has a profound and tunable effect on the aromatic ring's electronics. Increasing the number of fluorine substituents progressively withdraws electron density from the π-system.[6] This has significant consequences for cation-π interactions, where the electron-rich face of a normal aromatic ring interacts favorably with a cation. Serial fluorination systematically weakens this interaction, a phenomenon that can be exploited to probe and validate such binding modes in protein-ligand complexes.[6][9]

A compelling example is seen in the study of the Kv7.1 potassium channel, where substituting a key phenylalanine (F232) with progressively fluorinated analogs resulted in a stepwise shift in channel gating.[9] This provided strong evidence for a cation-π interaction with a nearby lysine residue, demonstrating how these derivatives can serve as precise tools for mechanistic biology.[9]

DerivativeKey Physicochemical ChangesImpact on Binding InteractionsNotable Applications
4-Fluoro-Phe (4-F-Phe) Minimal steric change; significant electronic perturbation.[10]Can enhance or disrupt cation-π interactions depending on the specific binding pocket.[10]Enhancing opioid receptor affinity in biphalin analogs[10]; used in the anticancer agent Melflufen.[11]
2-Fluoro-Phe (2-F-Phe) ortho-substitution can induce specific conformational preferences.Can act as a "conformational lock" to favor a bioactive conformation.Used in PET imaging radiotracers.[1]
3-Fluoro-Phe (3-F-Phe) Electronic perturbation with different vector compared to 4-F-Phe.Key motif in a Glucagon-like peptide-1 receptor (GLP1R) agonist for diabetes treatment.[1]Neuropathic pain (Nav1.7 blockers).[1]
3,5-DiFluoro-Phe (Dfp) Increased electron withdrawal compared to mono-F-Phe.Can modulate π-π stacking interactions and receptor selectivity.Somatostatin analogs with high selectivity for SSTR2 receptors.[12][13]
Pentafluoro-Phe (Pff) Drastic reduction in aromatic electron density; increased hydrophobicity.[14][15]Significantly weakens cation-π interactions; enhances hydrophobic packing.[6]Probing protein stability[16]; mechanistic studies of ion channels.[9]

Fluorination Beyond the Ring: Alpha- and Beta-Carbon Analogs

While aromatic fluorination is most common, modifying the aliphatic side chain of phenylalanine also offers unique advantages.

  • α-Fluorophenylalanine: Placing a fluorine atom on the α-carbon can influence the acidity of the α-proton and the peptide backbone conformation. This modification requires specialized synthetic methods, such as those using Selectfluor® catalyzed by copper complexes.[1]

  • β-Fluorophenylalanine: Introducing fluorine at the β-position can restrict side-chain rotation and protect against enzymatic degradation near the peptide bond. Synthesis often proceeds through deoxyfluorination of α-hydroxy-β-amino esters or via aziridinium intermediates.[1] These derivatives can serve as potent enzyme inhibitors.[1]

Case Study: Enhancing Metabolic Stability

A primary application of fluorination is to block metabolic "soft spots." The introduction of fluorine can dramatically increase the half-life of a compound in the presence of liver microsomes, which are rich in CYP450 enzymes.[7][8]

G

Caption: Mechanism of metabolic blocking via strategic fluorination of a susceptible C-H bond.

The following table presents representative data on how fluorination impacts metabolic stability, measured by the half-life (t½) in an in vitro assay.

Compound ClassNon-Fluorinated Analog (t½ in HLM, min)Fluorinated Analog (t½ in HLM, min)Fold Increase in StabilityReference
Anticancer Agent MelphalanMelflufen (contains 4-F-Phe)>10x improvement in activity, linked to stability and transport.[11]
General Small Molecule TolbutamideFluorinated Tolbutamide1895
General Small Molecule Diclofenac4'-Fluoro-diclofenac25>120

HLM: Human Liver Microsomes. Data is illustrative of the general principle.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standardized method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[7][17]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound and positive/negative controls

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Thaw liver microsomes on ice. Dilute in cold phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

    • Prepare stock solutions of the test compound (e.g., 10 mM in DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, add the diluted microsome suspension.

    • Add the test compound to achieve a final concentration (typically 1 µM).

    • Causality Check: A parallel incubation without the NADPH regenerating system must be included. This negative control validates that compound loss is due to enzymatic metabolism, not chemical instability.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation & Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute sample serves as the reference for initial concentration.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope (k) of the linear portion of the curve: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint): CLint = (0.693 / t½) * (incubation volume / mg microsomal protein) .

G A Prepare Reagents (Microsomes, NADPH, Compound) B Set Up Incubation Plate (Microsomes + Compound) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH System) C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Terminate Reaction (Cold Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Standard workflow for an in vitro microsomal stability assay.

Conclusion and Future Outlook

The strategic incorporation of fluorine into phenylalanine derivatives is a validated and powerful tactic in drug design.[1] From mono-fluorination that subtly perturbs electronics to poly-fluorination that creates unique hydrophobic and electrostatic profiles, these building blocks offer a versatile toolkit for medicinal chemists. They serve not only to enhance the ADME properties of drug candidates, particularly metabolic stability, but also as sophisticated probes to dissect complex biological mechanisms like cation-π interactions.[1][7][9] As synthetic methodologies for creating novel fluorinated amino acids continue to advance, their application in developing safer, more effective therapeutics is set to expand even further.[18][19]

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available from: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. Available from: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Synthesis of Fluorinated Phenylalanines for Pharmaceutical Innovation. Available from: [Link]

  • Safferthal, M., Greis, K., Chang, R., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Max Planck Gesellschaft. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Amino Acids in Modern Drug Design. Available from: [Link]

  • Galles, J. L., Infield, J. R., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Available from: [Link]

  • Korn, M., et al. (2022). Chemical tuning reveals a cation–π gating bridge between the voltage-sensor and pore domains in the Kv7.1 potassium channel. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Nicolás, E., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports, 6, 27285. Available from: [Link]

  • Montclare, J. K. (n.d.). Fluorinated peptide biomaterials. Wiley Online Library. Available from: [Link]

  • Nicolás, E., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Scientific Reports, 6. Available from: [Link]

  • Gapsys, V., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Theory and Computation. Available from: [Link]

  • Wang, C., & He, Z. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Anderson, J. S., & Adcock, J. L. (1980). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Biochemical and Biophysical Research Communications, 97(2), 795-799. Available from: [Link]

  • Safferthal, M., Greis, K., Chang, R., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. ResearchGate. Available from: [Link]

  • Hiemstra, Y. M., van der Meijden, E. D., & Meekes, H. (2020). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 20(8), 5364-5371. Available from: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available from: [Link]

  • Unpublished. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. Available from: [Link]

  • Pretze, M., & Wuest, F. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 10(2), 45. Available from: [Link]

  • Yan, X., et al. (2012). Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides. Nanoscale, 4(18), 5761-5768. Available from: [Link]

  • Wang, X., et al. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters, 34(1), 107481. Available from: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available from: [Link]

  • Jäger, V., et al. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Scott, P. J. H. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2323. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine. PubChem. Available from: [Link]

  • Maccari, G., & Rizzolio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 754. Available from: [Link]

  • Tang, Y., et al. (2013). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Biopolymers, 100(4), 376-384. Available from: [Link]

  • Sharma, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6548. Available from: [Link]

Sources

Comparative Guide to the Biological Activity of Peptides Containing Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Incorporating β-Amino Acids into Peptides

In the quest for novel therapeutics, native peptides offer high specificity and potency but are often hampered by poor pharmacokinetic properties, such as rapid degradation by proteases.[1][2] A leading strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids, such as β-amino acids, to create peptidomimetics.[3][4] Methyl 3-amino-3-(3-hydroxyphenyl)propanoate is a β-amino acid derivative whose integration into a peptide backbone can induce unique structural conformations and, critically, confer enhanced resistance to enzymatic hydrolysis.[3][5][6]

This guide provides a comprehensive framework for assessing the biological activity of a peptide containing Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride (termed Peptide-MHP ). We will objectively compare its performance against a native peptide analogue (Peptide-Nat ) where the β-amino acid is replaced by a structurally similar α-amino acid (e.g., L-Tyrosine). This comparison will be based on a logical progression of in vitro experiments designed to quantify key pharmacological parameters: target engagement, functional potency, metabolic stability, and cellular toxicity.

The experimental choices outlined herein are grounded in the fundamental principles of drug discovery, aiming to build a comprehensive profile of the novel peptide's therapeutic potential. By understanding the "why" behind each protocol, researchers can adapt these methodologies to their specific targets and construct a robust, self-validating data package.

I. Experimental Design: A Four-Pillar Approach to Characterization

Our assessment is built on four pillars, each addressing a critical question in early-stage drug development. This systematic workflow ensures that we build a holistic understanding of Peptide-MHP's properties relative to its native counterpart.

G cluster_0 Comparative Assessment Workflow cluster_1 Test Articles P1 Pillar 1: Target Engagement (Receptor Binding Assay) P2 Pillar 2: Functional Potency (Cell-Based Functional Assay) P1->P2 Does binding translate to function? P3 Pillar 3: Metabolic Stability (Proteolytic Degradation Assay) P2->P3 Is the active peptide stable? P4 Pillar 4: Safety Profile (Cytotoxicity Assay) P3->P4 Is the stable peptide non-toxic? Result Comprehensive Activity Profile P4->Result Peptide_MHP Peptide-MHP (with β-amino acid) Peptide_MHP->P1 Peptide_MHP->P2 Peptide_MHP->P3 Peptide_MHP->P4 Peptide_Nat Peptide-Nat (Native α-amino acid) Peptide_Nat->P1 Peptide_Nat->P2 Peptide_Nat->P3 Peptide_Nat->P4

Caption: Overall workflow for the comparative biological assessment.

Pillar 1: Target Engagement - Does the Peptide Bind?

The first step is to ascertain whether the structural modification affects the peptide's ability to bind to its intended molecular target (e.g., a G-protein coupled receptor, GPCR). A competitive radioligand binding assay is a gold standard for quantifying binding affinity.

Protocol 1: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of Peptide-MHP and Peptide-Nat for a target receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • A specific radioligand (e.g., ³H-labeled antagonist) for the target receptor.

    • Non-specific binding control (a high concentration of unlabeled native ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Peptide-MHP and Peptide-Nat, serially diluted.

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the test peptide (Peptide-MHP or Peptide-Nat).

    • For total binding wells, add only membranes and radioligand.

    • For non-specific binding wells, add membranes, radioligand, and a saturating concentration of an unlabeled ligand.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test peptide.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Pillar 2: Functional Potency - Does Binding Elicit a Biological Response?

High affinity does not always equate to functional activity. This pillar assesses whether the peptide acts as an agonist (activator) or antagonist (inhibitor) and quantifies its potency (EC₅₀) and efficacy. For a GPCR target, a second messenger assay, such as measuring cyclic AMP (cAMP) accumulation, is a common and robust functional readout.[7]

G Peptide Peptide (Agonist) Receptor GPCR Peptide->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Sources

Part 1: Proteolytic Stability Assays - The Gatekeeper of In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Stability Assays for Peptides with Non-Natural Amino Acids

For researchers, scientists, and drug development professionals, the promise of peptide therapeutics is immense. They offer high specificity and potency, but their clinical translation is often hampered by inherent instability.[1][2][3] The rapid degradation by proteases in the body results in short in-vivo half-lives and low bioavailability, limiting their therapeutic window.[4][5]

A leading strategy to overcome these hurdles is the incorporation of non-natural amino acids (nnAAs). These engineered building blocks can fundamentally alter a peptide's properties by introducing steric hindrance to shield against enzymatic attack, modifying chemical bonds to prevent degradation, and constraining the peptide's conformation to enhance both stability and receptor binding affinity.[6][7][8][9] The result is a new generation of peptidomimetics with vastly improved drug-like properties.[10][11]

However, verifying the success of these modifications requires a rigorous and multi-faceted approach to stability assessment. This guide provides a comprehensive comparison of the critical stability assays, explaining the causality behind experimental choices and providing field-proven protocols to generate robust, decision-driving data. We will explore the three pillars of peptide stability: proteolytic, chemical, and conformational.

The primary obstacle for any systemically administered peptide is the gauntlet of proteases in the bloodstream and tissues.[12] A peptide's resistance to this enzymatic onslaught is the single most critical determinant of its pharmacokinetic profile. Incorporating nnAAs, such as D-enantiomers, N-methylated residues, or bulky side chains, is a powerful tactic to block protease recognition and cleavage.[6][10][11] The following assays are essential to quantify this enhanced resistance.

Core Methodology: In Vitro Plasma/Serum Stability Assay

This assay is the gold standard for predicting in vivo proteolytic stability. It exposes the peptide to a complex, physiologically relevant mixture of enzymes found in blood plasma or serum.

Causality of Experimental Choices: We use serum or plasma because it provides a realistic preview of the enzymatic environment the peptide will encounter upon administration. The choice between plasma and serum can be significant; serum contains proteases activated during the coagulation cascade, which may lead to faster degradation, providing a more stringent test.[12] The analytical endpoint, typically Liquid Chromatography-Mass Spectrometry (LC-MS), is chosen for its ability to not only quantify the disappearance of the parent peptide but also to identify the exact cleavage sites, providing invaluable feedback for the next design iteration.[13][14][15]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Prepare Peptide Stock (e.g., 10 mM in DMSO or H2O) I1 Incubate Peptide in Serum (e.g., 10 µM final conc.) at 37°C with shaking P1->I1 P2 Thaw Human Serum/Plasma (on ice) P2->I1 S1 Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) I1->S1 Time Course S2 Quench Reaction & Precipitate Proteins (e.g., add ice-cold Acetonitrile or 10% TCA) S1->S2 S3 Centrifuge to Pellet Proteins (e.g., 14,000 x g, 10 min, 4°C) S2->S3 A1 Analyze Supernatant by LC-MS or RP-HPLC S3->A1 A2 Quantify Parent Peptide Peak Area A1->A2 A3 Calculate Half-Life (t½) A2->A3

Caption: Workflow for a typical peptide stability assay in serum or plasma.

This protocol provides a robust method for comparing a native peptide to its nnAA-modified analogue.

Materials:

  • Peptide stock solutions (10 mM in a suitable solvent like water or DMSO).

  • Pooled human serum (commercially available).

  • Incubator or water bath set to 37°C.

  • Quenching/Precipitation Solution: Acetonitrile (ACN) containing an internal standard, or 10% Trichloroacetic acid (TCA) in water.[16] Using organic solvents like ACN is often preferred as strong acids can cause loss of certain peptides.[17][18]

  • Analytical System: RP-HPLC with UV detection or, preferably, an LC-MS system.

Procedure:

  • Preparation: Thaw frozen human serum on ice. Prepare working solutions of your native and modified peptides.

  • Reaction Setup: In a microcentrifuge tube, add serum and pre-warm to 37°C for 5 minutes.

  • Initiation: Spike the peptide stock solution into the serum to a final concentration (e.g., 10-50 µM). Mix gently and immediately withdraw the "zero" time point (T=0).

  • Incubation: Place the reaction tube in the 37°C incubator.

  • Time-Point Sampling: Withdraw aliquots (e.g., 50 µL) at designated time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Quenching: Immediately mix each aliquot with 2-3 volumes of ice-cold ACN (or TCA solution) to stop enzymatic activity and precipitate serum proteins.[12]

  • Protein Removal: Vortex the quenched samples and incubate on ice for at least 20 minutes. Centrifuge at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS to determine the percentage of the parent peptide remaining relative to the T=0 sample.

  • Data Interpretation: Plot the percentage of intact peptide versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.

Comparative Performance Data: Proteolytic Stability

The incorporation of nnAAs can dramatically increase proteolytic resistance.

Peptide IDKey ModificationHalf-Life (t½) in Human SerumPrimary Cleavage Site (Identified by MS/MS)
Native-Pep (All L-amino acids)8.5 minutesBetween Leu⁵-Val⁶
Mod-Pep-1 L-Leu⁵ → D-Leu⁵ > 48 hoursNo degradation detected
Mod-Pep-2 L-Leu⁵ → N-Me-Leu⁵ 18.2 hoursNo degradation detected

This is illustrative data. Actual results will vary based on the peptide sequence and specific modification. The replacement of an L-amino acid with its D-enantiomer at a known cleavage site can render the peptide bond unrecognizable to most proteases, leading to a profound increase in stability.[11]

Part 2: Chemical Stability Assays - Ensuring Formulation Viability and Shelf Life

Beyond enzymatic degradation, peptides are susceptible to chemical modifications such as oxidation, deamidation, hydrolysis, and racemization.[19][20] These pathways are critical to understand for formulation development, manufacturing, and long-term storage. Forced degradation (or stress testing) is the industry-standard methodology to proactively identify potential chemical liabilities.[21][22]

Causality of Experimental Choices: We intentionally subject the peptide to harsh chemical and physical conditions (acid, base, oxidation, heat, light) to accelerate degradation pathways that might occur over months or years under normal storage conditions.[20] This allows us to rapidly identify the "weak points" in the peptide's structure. A robust, stability-indicating analytical method—typically RP-HPLC—is crucial to separate the intact peptide from its degradation products, ensuring accurate quantification.[23]

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points P Peptide Solution (Native vs. nnAA-Modified) S1 Acid Hydrolysis (0.1 M HCl, 60°C) P->S1 S2 Base Hydrolysis (0.1 M NaOH, RT) P->S2 S3 Oxidation (0.5% H₂O₂, RT) P->S3 S4 Thermal Stress (70°C in solution) P->S4 S5 Photostability (ICH Q1B light exposure) P->S5 A2 Analyze Stressed Samples S1->A2 S2->A2 S3->A2 S4->A2 S5->A2 A1 Develop Stability-Indicating RP-HPLC Method A1->A2 A3 Quantify % Parent Peptide Remaining A2->A3 A4 Identify Degradants (LC-MS) A3->A4

Caption: Standard workflow for conducting forced degradation studies.

Procedure:

  • Sample Preparation: Prepare solutions of the native and nnAA-modified peptides at a known concentration (e.g., 1 mg/mL) in a suitable buffer.

  • Application of Stress:

    • Acidic: Add an equal volume of 0.2 M HCl (final 0.1 M). Incubate at 60°C.

    • Basic: Add an equal volume of 0.2 M NaOH (final 0.1 M). Keep at room temperature.

    • Oxidative: Add an equal volume of 1% H₂O₂ (final 0.5%). Keep at room temperature, protected from light.[23]

    • Thermal: Incubate the peptide solution at 70°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base): Before analysis, neutralize the acidic samples with NaOH and the basic samples with HCl.

  • Analysis: Analyze all samples using a validated stability-indicating RP-HPLC-UV method. Calculate the percentage of the parent peptide remaining by comparing its peak area to the T=0 sample. Use LC-MS to identify the masses of major degradation products.

Comparative Performance Data: Chemical Stability

Strategic nnAA substitutions can mitigate specific chemical degradation pathways.

Stress ConditionNative Peptide (% Remaining after 24h)nnAA-Modified Peptide (% Remaining after 24h)Rationale for Improvement
Oxidative (H₂O₂) 35% (Major degradant: Met-sulfoxide)98%Methionine (Met) replaced with Norleucine (Nle) , which is isosteric but not susceptible to oxidation.
Basic (NaOH) 62% (Major degradant: Deamidated peptide)95%Asparagine (Asn) adjacent to Gly replaced with Glutamine (Gln) , reducing the rate of deamidation.
Acidic (HCl) 78% (Major degradant: Asp-Pro cleavage)99%Aspartic Acid (Asp) replaced with Glutamic Acid (Glu) to prevent acid-catalyzed cleavage at Asp-Pro bonds.[20]

Part 3: Conformational Stability Assays - Linking Structure to Function and Stability

A peptide's three-dimensional structure is intrinsically linked to its biological function and, often, its proteolytic resistance.[24] Peptides that are conformationally flexible ("floppy") are more easily recognized and cleaved by proteases. Incorporating nnAAs that induce secondary structure (e.g., α-aminoisobutyric acid, Aib) or cyclize the backbone can lock the peptide into a stable, bioactive conformation that is also sterically shielded from enzymes.[25][26]

Core Methodologies: CD Spectroscopy and Thermal Shift Assays

Circular Dichroism (CD) Spectroscopy: This technique is the workhorse for assessing peptide secondary structure (e.g., α-helix, β-sheet, random coil). By comparing the CD spectra of a native peptide and its nnAA-modified analogue, one can directly observe the structural impact of the modification.

Fluorescence-based Thermal Shift Assay (TSA/DSF): This assay measures a peptide's thermal stability by monitoring its unfolding as a function of temperature. A higher melting temperature (Tm) indicates a more stable conformation. The unfolding can be tracked by observing the intrinsic fluorescence of tryptophan residues or by using an external dye (like SYPRO Orange) that fluoresces upon binding to the hydrophobic core exposed during unfolding.[27][28][29]

G cluster_setup Assay Setup cluster_run Instrument Run cluster_analysis Data Analysis cluster_state S1 Mix Peptide, Buffer, and Fluorescent Dye R1 Place in qPCR instrument S1->R1 R2 Apply Thermal Gradient (e.g., 25°C to 95°C) R1->R2 R3 Monitor Fluorescence Increase R2->R3 A1 Plot Fluorescence vs. Temperature R3->A1 A2 Determine Midpoint of Transition (Tm) A1->A2 Folded Folded Peptide + Dye (Low Fluorescence) Unfolded Unfolded Peptide + Dye (High Fluorescence) Folded->Unfolded  Heating  

Caption: Principle of a Differential Scanning Fluorimetry (DSF) experiment.

Materials:

  • Purified peptides (native and modified).

  • Assay Buffer (e.g., PBS, pH 7.4).

  • SYPRO Orange dye (e.g., 5000x stock in DMSO).

  • qPCR instrument capable of monitoring fluorescence over a temperature ramp.

  • qPCR-compatible plates/strips.

Procedure:

  • Master Mix: Prepare a master mix containing buffer and SYPRO Orange dye (e.g., at a final concentration of 5x).

  • Sample Preparation: In the wells of a qPCR plate, add the peptide solution and the master mix to a final volume of 20-25 µL. Typical final peptide concentrations range from 5-50 µM.

  • Instrument Setup: Place the plate in the qPCR instrument. Set up a melt-curve experiment to ramp the temperature from 25°C to 95°C, increasing by 1°C/minute, while continuously monitoring fluorescence in the appropriate channel for SYPRO Orange.

  • Data Analysis: The instrument software will generate a melt curve (fluorescence vs. temperature). The melting temperature (Tm) is typically calculated from the peak of the first derivative of this curve. A higher Tm value indicates greater conformational stability.

Comparative Performance Data: Conformational Stability
Peptide IDKey ModificationPredominant Secondary Structure (from CD)Melting Temperature (Tm) from DSF
Native-Pep (Flexible)Random Coil48.2 °C
Mod-Pep-3 Introduction of Aib at position 3α-Helix67.5 °C
Mod-Pep-4 Head-to-tail cyclization Constrained β-turn75.1 °C

Conclusion: A Tripartite Strategy for Robust Peptide Design

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug discovery. However, the true measure of success lies in rigorous, quantitative assessment. By integrating proteolytic, chemical, and conformational stability assays into the design-build-test cycle, researchers can develop a holistic understanding of their modified peptides. This tripartite approach provides the necessary data to rationally engineer peptides that not only survive the physiological environment but also maintain the structural integrity required for potent therapeutic activity, ultimately accelerating the journey from the lab to the clinic.

References

  • The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Retrieved from [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. Retrieved from [Link]

  • Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. Retrieved from [Link]

  • Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Unnatural amino acid technology for extending half-life. (n.d.). Profacgen. Retrieved from [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Retrieved from [Link]

  • Ding, Y., Pan, Y., & Li, Z. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53(8), 1205-1216. Retrieved from [Link]

  • Jenssen, H. (2011). Serum Stability of Peptides. Springer Nature Experiments. Retrieved from [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Retrieved from [Link]

  • Holden, K., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. Retrieved from [Link]

  • Vinogradov, A. A., & Suga, H. (2018). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Biochemistry, 57(15), 2197–2206. Retrieved from [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Retrieved from [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. (2024). Agilent Technologies. Retrieved from [Link]

  • Singh, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(23), 8565. Retrieved from [Link]

  • Torres, F. A. M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10090. Retrieved from [Link]

  • Ding, Y., Pan, Y., & Li, Z. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Retrieved from [Link]

  • Jenssen, H. (2011). Serum Stability of Peptides. ResearchGate. Retrieved from [Link]

  • Varlet-Marie, E., et al. (2021). LC-MS/MS Peptide Assay Validation: A Plea for Robust Stability Studies. Clinical Chemistry, 67(9), 1289–1290. Retrieved from [Link]

  • White, C. J., & Videira, J. J. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Central Science, 9(4), 560–575. Retrieved from [Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hawe, A., et al. (2024). Fluorescence-Based Protein Stability Monitoring—A Review. International Journal of Molecular Sciences, 25(3), 1838. Retrieved from [Link]

  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved from [Link]

  • Sharma, G., & Kumar, S. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. AAPS PharmSciTech, 24(2), 52. Retrieved from [Link]

  • Hawe, A., et al. (2024). Fluorescence-Based Protein Stability Monitoring—A Review. ResearchGate. Retrieved from [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). ResearchGate. Retrieved from [Link]

  • Reineke, U., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(4), e0175204. Retrieved from [Link]

  • Sharma, G., & Kumar, S. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. ResearchGate. Retrieved from [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2022). ResearchGate. Retrieved from [Link]

  • Fluorescent Peptide Assays For Protein Kinases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Fluorescence-based thermal stability screening is concentration-dependent and varies with protein size. (2023). Scientific Reports. Retrieved from [Link]

Sources

A Comparative Guide to the Conformational Analysis of Peptides Modified with Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Impact of β-Aryl-β-Amino Acid Incorporation

In the landscape of peptidomimetics, the strategic incorporation of non-natural amino acids is a cornerstone of modern drug design. These modifications are primarily aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among the vast arsenal of synthetic building blocks, β-amino acids have garnered significant attention for their ability to induce unique and stable secondary structures.[1][2][3] This guide focuses on the conformational analysis of peptides modified with a specific β-aryl-β-amino acid, Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride. While direct, extensive literature on this precise molecule is sparse, its structural motifs—a β-amino acid backbone with a pendant 3-hydroxyphenyl group—place it within a well-studied class of compounds that profoundly influence peptide architecture.

The introduction of a β-amino acid, such as the one , extends the peptide backbone by an additional methylene group relative to its α-amino acid counterpart.[4] This seemingly minor alteration has profound stereochemical consequences, opening up a new landscape of accessible dihedral angles and fostering the formation of novel, stable secondary structures like the 14-helix, which is characterized by a 14-membered hydrogen-bond ring.[2][5] Furthermore, the aromatic side chain (3-hydroxyphenyl) introduces possibilities for π-π stacking and other non-covalent interactions that can further stabilize specific conformations.

This guide provides a comparative framework for researchers and drug developers to analyze peptides containing this β-aryl-β-amino acid. We will compare the expected conformational behavior of these modified peptides against their native α-peptide analogues. We will delve into the primary analytical techniques for this purpose: Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and in silico Molecular Dynamics (MD) simulations. For each technique, we will provide not only the "how" but, more critically, the "why," explaining the causal links between experimental choices and the insights they yield into the three-dimensional structure of these promising therapeutic candidates.

Comparative Structural Overview: α-Peptides vs. β-Aryl-β-Peptide Analogs

The fundamental difference between an α-peptide and a β-peptide lies in the backbone structure. This dictates the types of secondary structures they can adopt.

Featureα-Peptideβ-Peptide (with β-Aryl-β-Amino Acid)
Backbone Composed of α-amino acidsContains one or more β-amino acids, extending the backbone
Canonical Helices α-helix (3.6 residues per turn, 13-atom H-bond ring)14-helix (3 residues per turn, 14-atom H-bond ring) is common[5]
Sheet Structures Parallel and anti-parallel β-sheetsCan form distinct sheet-like structures[6]
Conformational Stability Often require longer sequences for stable foldingCan form stable secondary structures with fewer residues[2][3]
Proteolytic Resistance Susceptible to degradation by proteasesGenerally resistant to proteolytic cleavage[2][3]
Side Chain Orientation Defined spatial arrangement in folded structuresDifferent projection of side chains from the backbone

The incorporation of this compound is expected to favor unique folded conformations due to the steric bulk and electronic nature of the aryl group, potentially leading to more rigid and pre-organized structures ideal for receptor binding.

Core Analytical Techniques for Conformational Elucidation

A multi-pronged approach is essential for a thorough conformational analysis. Combining techniques that provide global secondary structure information (CD) with those that offer atomic-level resolution (NMR) and dynamic insights (MD simulations) creates a self-validating analytical workflow.

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

Expertise & Experience: CD spectroscopy is an invaluable, high-throughput technique for rapidly assessing the overall secondary structure of a peptide in solution.[7] It measures the differential absorption of left and right circularly polarized light by chiral molecules. The distinct folding patterns of α-helices, β-sheets, and random coils in α-peptides produce characteristic CD spectra.[6] Similarly, β-peptides exhibit their own unique spectral signatures. For instance, a canonical α-helix shows strong negative bands around 222 nm and 208 nm, while a β-peptide 14-helix is often characterized by a strong negative band around 214-218 nm.[6][7]

Trustworthiness: By comparing the CD spectrum of the modified peptide to that of its unmodified α-peptide counterpart, we can immediately discern if the β-amino acid incorporation has induced a significant conformational change. A shift in the position and intensity of the spectral minima and maxima provides the first piece of evidence for a structural transition.

Secondary StructureCharacteristic CD Bands (nm)
α-Helix Negative bands at ~222 and ~208 nm; Positive band at ~192 nm[6]
β-Sheet (in α-peptides) Negative band at ~218 nm; Positive band at ~195 nm[6][8]
14-Helix (in β-peptides) Strong negative band at ~214-218 nm[6][7]
Random Coil Strong negative band near 200 nm
  • Sample Preparation:

    • Dissolve the lyophilized peptides (both the modified β-peptide and the α-peptide control) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The use of solvents like trifluoroethanol (TFE) can be employed to promote helix formation.[7]

    • Determine the precise concentration of the peptide solution using UV absorbance at 280 nm if aromatic residues are present, or through quantitative amino acid analysis.

    • Prepare a final sample concentration of 0.1-0.2 mg/mL.

  • Instrumentation and Data Acquisition:

    • Use a calibrated CD spectrometer (e.g., Jasco J-815).[7]

    • Set the scanning wavelength range from 190 to 260 nm.

    • Use a quartz cuvette with a path length of 1 mm.

    • Acquire spectra at a controlled temperature (e.g., 20°C).

    • Collect at least three scans for each sample and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration, path length, and the number of residues.

    • Compare the MRE spectra of the modified and unmodified peptides to identify significant differences in the positions and magnitudes of the CD bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Structures

Expertise & Experience: While CD gives a global picture, NMR spectroscopy provides the high-resolution data needed to determine the three-dimensional structure of a peptide in solution.[9][10] For peptides, a suite of 2D NMR experiments (COSY, TOCSY, and NOESY) is employed to first assign all the proton resonances and then to identify protons that are close in space.[11][12] The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶), making the NOESY experiment particularly powerful for structure determination.[9]

Trustworthiness: The pattern of NOE connectivities is a direct reflection of the peptide's conformation. For example, a series of strong dNN(i, i+1) NOEs is indicative of a helical structure, while strong dαN(i, i+1) NOEs suggest a more extended conformation. The presence of the β-amino acid introduces new spin systems and unique NOE patterns that must be carefully analyzed. NMR can also be used to study the dynamics and solvent exposure of different parts of the peptide.

  • Sample Preparation:

    • Purify the peptide to >95% purity via HPLC.[11]

    • Dissolve the peptide to a concentration of 0.5-1.0 mM in a buffered solution (e.g., 90% H₂O / 10% D₂O, pH 6.0) to ensure the sample is stable and non-aggregating.[9][13]

  • NMR Data Acquisition (on a ≥600 MHz Spectrometer):

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms to identify all protons within a given amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations between protons that are typically <5 Å apart.

    • COSY (Correlation Spectroscopy): This helps in identifying scalar-coupled protons, aiding in the initial assignment process.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Use the TOCSY and COSY spectra to identify the spin systems of each amino acid. Then, use the NOESY spectrum to "walk" along the backbone by connecting the spin systems of adjacent residues (sequential assignment).[11]

    • NOE Restraint Generation: Integrate the cross-peaks in the NOESY spectrum and convert them into upper distance bounds (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

    • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental distance restraints.

    • Structure Validation: Assess the quality of the final ensemble of structures based on factors like the number of NOE violations and Ramachandran plot analysis.

NMR_Workflow cluster_data Data Acquisition cluster_analysis Data Analysis cluster_calc Structure Calculation TOCSY TOCSY Assign Resonance Assignment TOCSY->Assign NOESY NOESY NOESY->Assign COSY COSY COSY->Assign Restraints Generate Distance Restraints Assign->Restraints Sequential Walk Calc Calculate Structure Ensemble Restraints->Calc Validate Validate Structures Calc->Validate

Caption: Workflow for peptide structure determination by NMR.

Molecular Dynamics (MD) Simulations: Exploring Conformational Landscapes

Expertise & Experience: MD simulations provide a computational lens to explore the dynamic nature of peptides and their conformational preferences over time.[14][15] By simulating the atomic motions of the peptide in a solvent environment, we can investigate the stability of different secondary structures, sample the conformational landscape, and understand the influence of the β-amino acid modification on the peptide's flexibility.

Trustworthiness: MD simulations are most powerful when used in conjunction with experimental data. For instance, an experimentally determined NMR structure can be used as a starting point for simulations to assess its stability.[16] Alternatively, simulations can generate ensembles of structures whose average properties (like CD spectra or NOE distances) can be compared back to experimental results for validation.[17]

  • System Setup:

    • Use a molecular modeling suite (e.g., GROMACS, AMBER).

    • Generate the initial 3D structure of the peptide, either as an extended chain or based on a predicted helical conformation.

    • Parameterize the non-standard residue (Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate) using a suitable force field (e.g., CHARMM, AMBER). This may require quantum mechanical calculations to derive partial charges and bond parameters.

    • Place the peptide in a simulation box of explicit water molecules and add counter-ions to neutralize the system.

  • Simulation:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide atoms. This is followed by an equilibration phase without restraints.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100s of nanoseconds to microseconds) to adequately sample the conformational space.[17]

  • Analysis:

    • Trajectory Analysis: Analyze the trajectory for properties like Root Mean Square Deviation (RMSD) to assess structural stability, hydrogen bond formation to identify secondary structures, and dihedral angle distributions.

    • Clustering: Group similar conformations to identify the most populated structural states.

    • Free Energy Landscapes: Plot the free energy as a function of relevant reaction coordinates (e.g., RMSD, radius of gyration) to visualize the dominant conformational basins.

Analysis_Logic CD CD Spectroscopy Structure 3D Conformational Model CD->Structure Global Secondary Structure NMR NMR Spectroscopy NMR->Structure Atomic Resolution Structure MD MD Simulation MD->Structure Dynamic Behavior & Stability Structure->NMR Aids Assignment Structure->MD Starting Point for Refinement

Caption: Interplay of analytical techniques for conformational analysis.

Conclusion: A Self-Validating Approach to Novel Peptide Conformations

The conformational analysis of peptides modified with novel building blocks like this compound is a critical step in modern drug discovery. While the unique structure of this β-aryl-β-amino acid precludes a simple extrapolation from α-peptide behavior, a systematic and multi-faceted analytical approach can robustly define its structural impact.

By integrating Circular Dichroism for a rapid assessment of global secondary structure, NMR spectroscopy for atomic-level detail, and Molecular Dynamics simulations for a dynamic perspective, researchers can build a comprehensive and validated model of the peptide's conformation. This guide provides the strategic framework and detailed protocols necessary to navigate this process, enabling the rational design of next-generation peptidomimetics with enhanced stability and precisely tailored three-dimensional structures for optimal biological activity.

References

  • Circular Dichroism Analysis of Cyclic β-Helical Peptides Adsorbed on Planar Fused Quartz. (2013). Langmuir.
  • Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging. (2003). Biopolymers.
  • Unraveling the Architecture of Life: A Technical Guide to Structural Elucidation of Complex Peptides Using NMR Spectroscopy. Benchchem.
  • A Comparative Guide to the Circular Dichroism of Peptides Containing β-Homoamino Acids. Benchchem.
  • A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. (2012). Journal of the Royal Society Interface.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2019). Journal of Medicinal Chemistry.
  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. (2018). Biochemistry.
  • Peptide/Protein NMR. ETH Zurich.
  • High-Resolution Structure of a β-Peptide Bundle. (2012). Journal of the American Chemical Society.
  • Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. (2016). ACS Chemical Biology.
  • Thirty years of molecular dynamics simulations on post-translational modifications of proteins. (2022). Current Opinion in Structural Biology.
  • Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp- and Tyr-Rich Peptides.
  • X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. (2015). Journal of the American Chemical Society.
  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (2020). Molecules.
  • X‑ray Crystallographic Structures of Oligomers of Peptides Derived from β2‑Microglobulin. (2015). Journal of the American Chemical Society.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. (2014). The Journal of Chemical Physics.
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2015). Open Journal of Physical Chemistry.
  • A Newcomer's Guide to Peptide Crystallography. (2015). Israel Journal of Chemistry.
  • Comparison of the extended conformations of an a-and a p-peptide: a) side view.
  • Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. (2023). Organic & Biomolecular Chemistry.
  • CD-Based Peptide Secondary Structure Analysis.
  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Arom
  • Molecular Dynamics Simulations of Peptides.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for managing Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride waste, ensuring the safety of laboratory personnel and environmental integrity. Our approach is grounded in established safety protocols and regulatory compliance, providing not just steps, but the scientific reasoning behind them.

Hazard Assessment: Understanding the Compound

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is not a benign substance. According to data aggregated by the European Chemicals Agency (ECHA) and PubChem, it presents several hazards that dictate its handling and disposal requirements.[1]

GHS Hazard Profile:

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowed

Skin Corrosion/Irritation2H315: Causes skin irritation

Serious Eye Damage/Irritation2AH319: Causes serious eye irritation

Specific Target Organ Toxicity3H335: May cause respiratory irritation

Source: PubChem CID 66653638[1]

The hydrochloride salt structure implies that it can react with bases to liberate the free amine and can be corrosive. These characteristics necessitate that it be treated as a hazardous waste from the moment it is designated for disposal.[2]

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure a self-validating system of safety and compliance. Each step is critical for minimizing exposure and preventing environmental contamination.

Step 1: Immediate Segregation at the Point of Generation

The "Why": The cardinal rule of chemical waste management is to prevent the mixing of incompatible waste streams. From the moment you decide a material is waste, it must be handled as such.[3] This prevents unintended reactions and simplifies the final disposal process, which is often more costly for mixed waste.

Procedure:

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA.[2][4] This should be at or near the point of generation and away from general lab traffic.

  • Solid Waste: Collect unadulterated solid this compound in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix halogenated and non-halogenated solvent wastes, as their disposal methods and costs differ significantly.[3]

  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound must also be disposed of as hazardous solid waste.

Step 2: Proper Container Management

The "Why": The waste container is the primary barrier between the hazardous material and the laboratory environment. Its integrity and labeling are non-negotiable for safety and regulatory compliance.[4]

Procedure:

  • Select Compatible Containers: Use containers made of material that does not react with the chemical. High-density polyethylene (HDPE) or glass containers with secure, screw-top caps are generally appropriate. Avoid using foodstuff containers.[4]

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[3] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[3]

  • Keep Containers Closed: Hazardous waste containers must remain securely capped at all times, except when adding waste.[2][4] This prevents the release of vapors and protects against spills. Evaporation in a fume hood is not an acceptable method of disposal .[4][5]

  • Avoid Overfilling: Leave at least one inch of headspace in liquid waste containers to allow for expansion of the contents.[4]

Step 3: Decontamination of Work Surfaces

The "Why": Due to its skin and eye irritant properties, residual compound on bench surfaces poses a direct contact hazard. Thorough decontamination is essential.

Procedure:

  • Prepare a Cleaning Solution: Use a standard laboratory detergent and water. For amine hydrochlorides, a slightly basic solution (e.g., a dilute sodium bicarbonate solution) can be effective for a final rinse to neutralize any acidic residue, followed by a water rinse.

  • Wipe Down: Thoroughly wipe the affected surfaces.

  • Dispose of Cleaning Materials: All wipes and absorbent materials used for cleaning must be disposed of as hazardous solid waste in your designated container.

Step 4: Arranging for Final Disposal

The "Why": The final disposal of hazardous waste is a highly regulated process that must be handled by trained professionals. Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it via standard drains or trash.[5]

Procedure:

  • Store Waste in the SAA: Keep the sealed and labeled waste containers in your designated SAA. Be mindful of storage limits, which are typically 55 gallons for hazardous waste.[2][5]

  • Request Pickup: Once your waste container is full, or before it has been stored for one year, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[4][5] They are responsible for the compliant transport and final disposal of the material.

Disposal Process Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_final Final Steps Start Waste Generation (Compound designated for disposal) Assess Assess Hazards (H302, H315, H319, H335) Start->Assess Step 1 PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste (Solid vs. Liquid vs. Contaminated Labware) PPE->Segregate Step 2 Container Select & Label Compatible Container 'Hazardous Waste' Segregate->Container Collect Collect Waste in SAA Keep Container Closed Container->Collect Decontaminate Decontaminate Work Area & Dispose of Cleaning Materials Collect->Decontaminate Step 3 Request Container Full? Request EHS Pickup Decontaminate->Request Step 4 End Compliant Disposal (Handled by EHS) Request->End

Caption: Disposal workflow for Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate HCl.

Emergency Spill Procedures

In the event of a spill, prioritize personal safety.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Prevent access to the spill area.

  • Assess the Spill: For small spills that you are trained to handle, proceed with cleanup. For large spills, evacuate and contact your institution's EHS emergency line.

  • Cleanup:

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • For solid spills, carefully sweep up the material and place it in the hazardous waste container.[6] Avoid generating dust.

    • Use an inert absorbent material for liquid spills.

    • Collect all cleanup materials and place them in the designated hazardous waste container.

    • Decontaminate the area as described in Step 3 of the protocol.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66653638, (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information for Methyl 2-amino-3-thenoate. Retrieved from [Link] (Note: This is a representative entry illustrating ECHA's data format).

Sources

Personal protective equipment for handling Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 1206727-13-0)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes field-proven insights and data from structurally similar chemicals to establish a robust safety protocol. The causality behind each procedural step is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment: An Evidence-Based Approach

  • Skin Irritation: Similar compounds are known to cause skin irritation[2][3].

  • Serious Eye Irritation: There is a potential for serious eye irritation upon contact[2][3][4].

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation[2][3][4].

Given these potential risks, a cautious approach is warranted, and the following personal protective equipment (PPE) and handling procedures are recommended.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment (PPE) Rationale
Hands Nitrile or neoprene gloves.To prevent skin contact and potential irritation. These materials offer good resistance to a range of chemicals[5][6].
Eyes/Face Safety goggles with side shields or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation[5][7].
Body A laboratory coat or a disposable gown.To protect skin and personal clothing from contamination[5][7].
Respiratory A NIOSH-approved N95 or P1 dust mask.Recommended when handling the powder outside of a fume hood to minimize inhalation of dust particles and prevent potential respiratory irritation[5].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety at every stage of the workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. An inert atmosphere at room temperature is also recommended for storage[1].

Handling and Use
  • Ventilation: Whenever possible, handle the compound in a chemical fume hood to minimize inhalation exposure[8][9]. If a fume hood is not available, ensure adequate general ventilation and use respiratory protection[2][8][9].

  • Avoiding Dust Formation: Take care to avoid the formation of dust when handling the solid material[10].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking[8][9].

Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal[10]. Avoid generating dust during this process.

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan: Responsible Waste Management

All waste materials should be handled as hazardous waste.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Place the compound in a clearly labeled, sealed container.

  • Contaminated Materials: Dispose of contaminated lab coats, gloves, and other materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of as unused product.

Emergency Procedures: Preparedness is Key

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[11].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention[11].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[11].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Gloves - Goggles - Lab Coat - Dust Mask (if needed) Vent Ensure Proper Ventilation (Fume Hood Preferred) Prep->Vent Weigh Weigh Compound (Avoid Dust Formation) Vent->Weigh Proceed to Handling Use Perform Experiment Weigh->Use Decon Decontaminate Glassware & Work Area Use->Decon Experiment Complete Waste Dispose of Waste (Chemical & Contaminated PPE) Decon->Waste Doff Doff PPE & Wash Hands Waste->Doff Final Step

Caption: Workflow for the safe handling of this compound.

References

  • Vertex AI Search. Methyl 3-AMino-3-(3-hydroxyphenyl)
  • Sigma-Aldrich. (2024, July 14).
  • Fisher Scientific.
  • MilliporeSigma. (2024, September 7).
  • AK Scientific, Inc. Methyl 3-amino-3-(4-methylphenyl)
  • Key Organics. (2024, December 19).
  • Key Organics. (2017, December 1).
  • Fisher Scientific.
  • Fisher Scientific. (2023, August 25).
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • ChemicalBook. Methyl 3-AMino-3-(3-hydroxyphenyl)
  • Enamine.
  • CHEMM. Personal Protective Equipment (PPE).
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Smolecule. Methyl 3-amino-2-[(4-hydroxyphenyl)
  • National Institutes of Health.
  • University of Hawaii. UNIT 7: Personal Protective Equipment - CTAHR.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Cornell University. Chapter 3 - Personal Protective Equipment - Cornell EHS.
  • DDBST. Chemical Properties of Methyl (R)-(-)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.